molecular formula C11H14BrNO2 B1462896 N-Propyl 4-bromo-3-methoxybenzamide CAS No. 1072944-38-7

N-Propyl 4-bromo-3-methoxybenzamide

Cat. No.: B1462896
CAS No.: 1072944-38-7
M. Wt: 272.14 g/mol
InChI Key: ZVZWWSFZPXHPKW-UHFFFAOYSA-N
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Description

N-Propyl 4-bromo-3-methoxybenzamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Propyl 4-bromo-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Propyl 4-bromo-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZWWSFZPXHPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674712
Record name 4-Bromo-3-methoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-38-7
Record name 4-Bromo-3-methoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Propyl 4-bromo-3-methoxybenzamide

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characteristics of N-Propyl 4-bromo-3-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's architecture, proposes a robust synthetic pathway via amide coupling, and offers a detailed, predictive analysis of its spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). By explaining the causality behind experimental choices and grounding claims in established chemical principles, this guide serves as a foundational resource for the synthesis, identification, and potential application of this substituted benzamide compound.

Introduction: The Significance of Substituted Benzamides

Benzamides are a cornerstone structural motif in medicinal chemistry and materials science. The amide bond is a fundamental linkage in biological systems, and its incorporation into aromatic scaffolds has given rise to a vast array of compounds with significant therapeutic properties, including antiemetic, antipsychotic, and anticancer agents. The specific substitution pattern on the benzene ring and the nature of the N-alkyl group can profoundly influence the molecule's pharmacological profile, dictating its binding affinity, selectivity, and pharmacokinetic properties.

N-Propyl 4-bromo-3-methoxybenzamide is a compound of interest that combines several key structural features: a halogenated aromatic ring, a methoxy electron-donating group, and an N-propyl amide chain. The bromine atom at the 4-position provides a site for further functionalization via cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic environment of the ring. The N-propyl group influences the compound's lipophilicity and steric profile. This guide will meticulously dissect its structure and provide a detailed roadmap for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The structure of N-Propyl 4-bromo-3-methoxybenzamide is defined by a central benzene ring substituted at positions 1, 3, and 4. The N-propylcarboxamide group is at position 1, a methoxy group at position 3, and a bromine atom at position 4.

Caption: 2D Structure of N-Propyl 4-bromo-3-methoxybenzamide.

Table 1: Predicted Physicochemical Properties

Property Value Source/Method
Molecular Formula C₁₁H₁₄BrNO₂ Calculated
Molecular Weight 272.14 g/mol Calculated
XLogP3 ~3.0 Predicted
Hydrogen Bond Donors 1 Calculated
Hydrogen Bond Acceptors 2 Calculated

| Polar Surface Area | 38.33 Ų | Predicted[1] |

Retrosynthetic Analysis and Synthesis Protocol

The most direct and logical approach to synthesizing N-Propyl 4-bromo-3-methoxybenzamide is through the formation of an amide bond between a carboxylic acid and a primary amine. This is a fundamental transformation in organic synthesis.[2]

Retrosynthetic Pathway

The retrosynthetic analysis disconnects the amide C-N bond, identifying 4-bromo-3-methoxybenzoic acid and n-propylamine as the requisite starting materials. This is a reliable and efficient strategy.

retrosynthesis target N-Propyl 4-bromo-3-methoxybenzamide disconnect Amide C-N Disconnection target->disconnect precursors 4-bromo-3-methoxybenzoic acid + n-Propylamine disconnect->precursors

Caption: Retrosynthetic analysis for the target molecule.

Choice of Coupling Reagent: A Justification

While carboxylic acids and amines do not spontaneously form amides at ambient temperatures, the reaction can be mediated by a "coupling reagent". The role of the coupling reagent is to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. For this synthesis, a carbodiimide-based reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-Diisopropylcarbodiimide (DIC) is an excellent choice due to its efficiency and broad applicability.[2][3] To suppress potential side reactions and minimize racemization (though not a concern for this achiral synthesis), an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is often included.

Detailed Experimental Protocol

Objective: To synthesize N-Propyl 4-bromo-3-methoxybenzamide from 4-bromo-3-methoxybenzoic acid and n-propylamine.

Materials:

  • 4-bromo-3-methoxybenzoic acid (1.0 eq)[4]

  • n-Propylamine (1.1 eq)[5]

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for recrystallization/chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Activation: Add HOBt (0.1 eq) to the solution, followed by the dropwise addition of DIC (1.2 eq). Stir the mixture at 0 °C (ice bath) for 20-30 minutes. The formation of a white precipitate (diisopropylurea) may be observed during the reaction.

  • Amine Addition: Slowly add n-propylamine (1.1 eq) to the activated mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with additional DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes any unreacted amine, residual acid, and aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure N-Propyl 4-bromo-3-methoxybenzamide.

Structural Elucidation and Spectroscopic Analysis

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.65 d 1H Ar-H (H-5) Ortho to the bromine atom, deshielded.
~ 7.40 d 1H Ar-H (H-2) Ortho to the amide, deshielded.
~ 7.10 dd 1H Ar-H (H-6) Coupled to both H-2 and H-5.
~ 6.20 br s 1H N-H Broad signal due to quadrupolar relaxation and exchange.
~ 3.90 s 3H O-CH₃ Singlet, typical for a methoxy group.
~ 3.35 q 2H N-CH₂- Coupled to the adjacent CH₂ group and the N-H proton.
~ 1.60 sextet 2H -CH₂-CH₂- Coupled to the two adjacent CH₂ groups.

| ~ 0.95 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the adjacent CH₂ group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~ 166.5 C=O (Amide) Typical chemical shift for a benzamide carbonyl carbon.
~ 156.0 C-OCH₃ Aromatic carbon attached to the electron-donating methoxy group.
~ 135.0 C-C=O Aromatic carbon attached to the amide group.
~ 132.0 C-H (Ar) Aromatic methine carbon.
~ 125.0 C-H (Ar) Aromatic methine carbon.
~ 115.0 C-Br Aromatic carbon attached to bromine, deshielded by halogen.
~ 112.0 C-H (Ar) Aromatic methine carbon.
~ 56.0 O-CH₃ Methoxy carbon.
~ 42.0 N-CH₂ Aliphatic carbon attached to nitrogen.
~ 23.0 -CH₂-CH₂- Middle carbon of the propyl chain.

| ~ 11.5 | -CH₂-CH₃ | Terminal methyl carbon of the propyl chain. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~ 3300 Medium, Broad N-H stretch Secondary Amide
~ 2960-2850 Medium C-H stretch Aliphatic (Propyl)
~ 1640 Strong C=O stretch (Amide I) Secondary Amide
~ 1540 Strong N-H bend (Amide II) Secondary Amide
~ 1250 Strong C-O stretch Aryl Ether

| ~ 1050 | Strong | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): Expect two prominent peaks of nearly equal intensity at m/z 271 and m/z 273. This characteristic M, M+2 isotopic pattern is definitive for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation: A primary fragmentation would be the alpha-cleavage of the N-propyl group. Another significant fragmentation would be the McLafferty rearrangement if sterically feasible, or cleavage of the amide bond to produce fragments corresponding to the benzoyl cation (m/z 214/216) and the propylaminyl radical.

Potential Applications and Future Research

Derivatives of bromo-methoxybenzamide have been explored in various contexts. The presence of the bromine atom makes N-Propyl 4-bromo-3-methoxybenzamide an excellent intermediate for further chemical elaboration. It can serve as a substrate in Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce diverse functionalities at the 4-position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery. The overall scaffold is of interest for screening in oncology, neuroscience, and anti-infective programs.

Future research should focus on the synthesis of this compound followed by its comprehensive biological evaluation. X-ray crystallography could provide definitive structural confirmation and insights into intermolecular interactions in the solid state.

Safety and Handling

  • Starting Materials: 4-bromo-3-methoxybenzoic acid may cause skin and eye irritation.[4] n-Propylamine is a flammable liquid and is corrosive, causing irritation to the skin, eyes, and respiratory tract.[6]

  • Reagents: DIC and HOBt are irritants. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. (n.d.). Chemsrc. Retrieved from [Link]

  • N-Isopropyl 4-bromo-3-methoxybenzamide | CAS No: 1072944-42-3. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • MONO-N-PROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • n-PROPYLAMINE. (n.d.). International Chemical Safety Cards. Retrieved from [Link]

  • N-Propylamine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

N-Propyl 4-bromo-3-methoxybenzamide CAS number 1072944-38-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Propyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-38-7)

This guide provides a comprehensive technical overview of N-Propyl 4-bromo-3-methoxybenzamide, a substituted benzamide derivative of interest in medicinal chemistry and organic synthesis. As a molecule that is not extensively characterized in public literature, this document serves as a foundational resource for researchers, offering a scientifically grounded pathway for its synthesis, purification, and characterization. We will delve into the rationale behind the selected methodologies, ensuring a blend of theoretical understanding and practical, field-proven insights.

Molecular Overview and Physicochemical Properties

N-Propyl 4-bromo-3-methoxybenzamide is a compound featuring a benzene ring substituted with bromo, methoxy, and N-propylcarboxamide groups. This specific arrangement of functional groups makes it a valuable intermediate or target molecule in drug discovery programs, potentially interacting with biological targets through hydrogen bonding (amide group), hydrophobic interactions (propyl and phenyl groups), and halogen bonding (bromo group).

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and the known characteristics of its constituent parts.

Table 1: Physicochemical Properties of N-Propyl 4-bromo-3-methoxybenzamide

PropertyValueSource/Method
CAS Number 1072944-38-7Chemical Catalogs[1][2]
Molecular Formula C₁₁H₁₄BrNO₂Chemical Catalogs[1][3]
Molecular Weight 272.14 g/mol Calculated[3][4]
Purity Typically ≥95-98%Supplier Data[1][3]
Appearance Expected to be a solid at room temperatureInferred from related structures
Solubility Expected to be soluble in organic solvents like DCM, EtOAc, and MeOHInferred from structure

Strategic Synthesis Pathway: Amide Bond Formation

The most direct and reliable method for synthesizing N-Propyl 4-bromo-3-methoxybenzamide is through the formation of an amide bond between the carboxylic acid precursor, 4-bromo-3-methoxybenzoic acid, and n-propylamine. The core of this process relies on the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Precursor Analysis: 4-Bromo-3-methoxybenzoic Acid

The choice of starting material is critical. 4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5) is a commercially available and stable solid.[5] Its key features for this synthesis are:

  • A Carboxylic Acid Group: The site of activation and subsequent amidation.

  • Electron-donating Methoxy Group: This group can influence the reactivity of the aromatic ring.

  • Electron-withdrawing Bromo Group: This halogen atom provides a site for potential further functionalization (e.g., in cross-coupling reactions).

The melting point of this precursor is typically in the range of 221-224°C, indicating its high purity and crystalline nature at room temperature.[5]

The Causality of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures, which can be destructive to complex molecules. The reason for this is that the acidic proton of the carboxylic acid will readily react with the basic amine to form a stable carboxylate-ammonium salt, which resists further reaction.

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the principle of "activation." There are several classes of reagents to achieve this, but for a robust and scalable laboratory synthesis, the use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a classic and effective choice.

G Synthesis Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation CarboxylicAcid 4-Bromo-3-methoxybenzoic Acid AcidChloride 4-Bromo-3-methoxybenzoyl Chloride CarboxylicAcid->AcidChloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride FinalProduct N-Propyl 4-bromo-3-methoxybenzamide AcidChloride->FinalProduct Nucleophilic Attack nPropylamine n-Propylamine nPropylamine->FinalProduct

Caption: High-level overview of the two-step synthesis process.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as planned before moving to the next stage.

Materials and Reagents
  • 4-Bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • n-Propylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Synthesis Workflow

Part A: Formation of the Acid Chloride Intermediate

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.

  • Reaction: Add 4-bromo-3-methoxybenzoic acid (1.0 eq) to the flask and suspend it in anhydrous DCM (approx. 10 mL per gram of acid).

  • Activation: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. A small amount of DMF can be added as a catalyst.

  • Heating: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the solid dissolving to form a clear solution.

  • Validation: Once the reaction is complete, allow the solution to cool to room temperature. The solvent and excess thionyl chloride are then removed under reduced pressure (rotary evaporation). The resulting crude acid chloride is a yellowish solid or oil and should be used immediately in the next step without purification.

Part B: Amide Formation

  • Setup: In a separate flask, dissolve n-propylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution in an ice bath (0°C). Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Reaction: Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically higher-running spot for the amide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware & Assemble Apparatus reagents Weigh Reagents: - 4-bromo-3-methoxybenzoic acid - n-Propylamine - Triethylamine start->reagents acid_chloride Step 1: Form Acid Chloride (Acid + SOCl₂ in DCM, Reflux) reagents->acid_chloride evaporation Remove SOCl₂ & DCM (Rotary Evaporation) acid_chloride->evaporation amide_formation Step 2: Amide Formation (Add Acid Chloride to Amine/TEA in DCM at 0°C) evaporation->amide_formation quench Quench with 1M HCl amide_formation->quench extract Extract with DCM quench->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purify via Column Chromatography filter_concentrate->purify final_product Final Product: N-Propyl 4-bromo-3-methoxybenzamide purify->final_product characterize Characterize: NMR, MS, IR final_product->characterize

Caption: Detailed experimental workflow from preparation to analysis.

Purification and Isolation
  • Quenching: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess amine and triethylamine, while the basic wash removes any unreacted carboxylic acid.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: The crude material should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The exact ratio will depend on the TLC analysis, but a gradient from 10% to 50% ethyl acetate is a reasonable starting point.

  • Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent to yield N-Propyl 4-bromo-3-methoxybenzamide as a solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments. Expect to see signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the middle CH₂, and a triplet for the N-CH₂), the methoxy group (a singlet), and the aromatic protons (three distinct signals in the aromatic region).

    • ¹³C NMR: Will show 11 distinct carbon signals, confirming the molecular backbone.

  • Mass Spectrometry (MS): Will confirm the molecular weight. Expect to see a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹).

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. This compound and the reagents used in its synthesis should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Fume Hood: All manipulations, especially those involving thionyl chloride and dichloromethane, must be performed in a certified chemical fume hood.[6]

  • Reagent Hazards:

    • Thionyl Chloride: Is highly corrosive and reacts violently with water. It is toxic upon inhalation.

    • Dichloromethane: Is a suspected carcinogen.

    • Acids and Bases: Are corrosive.

  • Storage: The final compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[7][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion and Future Directions

This guide outlines a robust and reliable pathway for the synthesis and characterization of N-Propyl 4-bromo-3-methoxybenzamide. By understanding the chemical principles behind each step, from precursor activation to final purification, researchers can confidently produce this compound for further investigation. The presence of the bromo-substituent opens up possibilities for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this molecule a versatile building block for creating more complex chemical libraries for drug discovery and materials science applications. The methodologies described herein provide the necessary foundation for such future explorations.

References

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  • Pharmaffiliates. (n.d.). N-Propyl 4-Bromo-3-methylbenzamide | CAS No: 1020252-79-2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide | CAS No: 1072944-42-3. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. PubChem. Retrieved from [Link]

  • Castrol. (2025, March 6). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6755C255E36D9A2080258F28005080EB/ File/we-465653-FR16.pdf)
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  • National Center for Biotechnology Information. (n.d.). N-(4-bromo-3-methylphenyl)-4-prop-2-enoxybenzamide. PubChem. Retrieved from [Link]

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  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

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N-Propyl 4-bromo-3-methoxybenzamide: A Technical Guide to Investigating its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Propyl 4-bromo-3-methoxybenzamide is a novel chemical entity for which, to date, no biological activity has been formally reported. However, its structural motifs—a substituted benzamide core—are present in a wide array of pharmacologically active compounds. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to elucidate the potential biological activities of this compound. By leveraging structure-activity relationships from analogous molecules, we propose a rational, multi-pronged screening strategy. This document provides not only the scientific rationale for investigating specific biological targets but also detailed, field-proven experimental protocols for a systematic evaluation, encompassing anticancer, antimicrobial, and neurological activities. Our objective is to furnish the scientific community with the necessary tools and theoretical framework to unlock the therapeutic potential of N-Propyl 4-bromo-3-methoxybenzamide.

Introduction and Molecular Profile

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with diverse therapeutic applications.[1] The specific molecule, N-Propyl 4-bromo-3-methoxybenzamide, combines several key features that suggest a strong potential for biological activity:

  • Aromatic Core: A benzene ring substituted with a bromine atom and a methoxy group. The halogenation can influence lipophilicity, metabolic stability, and binding interactions.[2][3]

  • Amide Linkage: A stable linker connecting the aromatic core to an aliphatic chain, crucial for molecular recognition by biological targets.

  • N-Propyl Group: This alkyl substituent can modulate the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[4]

Given the absence of empirical data, a logical first step is to predict the physicochemical properties of the molecule to inform experimental design.

Table 1: Predicted Physicochemical Properties of N-Propyl 4-bromo-3-methoxybenzamide

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₁H₁₄BrNO₂Defines the elemental composition and molecular weight.
Molecular Weight272.14 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity)~2.5 - 3.5Suggests good membrane permeability and potential for CNS penetration.[4]
Hydrogen Bond Donors1Contributes to target binding affinity.
Hydrogen Bond Acceptors2Contributes to target binding affinity and solubility.
Polar Surface Area (PSA)~38 ŲSuggests good oral bioavailability and cell permeability.

Proposed Synthesis Workflow

A robust and reproducible synthesis is the foundation of any investigation into a novel compound. Based on standard organic chemistry principles and published methods for analogous benzamides, a straightforward two-step synthesis from the commercially available precursor, 4-bromo-3-methoxybenzoic acid, is proposed.[5]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-bromo-3-methoxybenzoic acid C 4-bromo-3-methoxybenzoyl chloride A->C Reflux in inert solvent (e.g., Toluene) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E N-Propyl 4-bromo-3-methoxybenzamide C->E Stir in aprotic solvent (e.g., DCM) with a base (e.g., Triethylamine) D n-Propylamine G A N-Propyl 4-bromo-3-methoxybenzamide B Tier 1: Broad Phenotypic Screening A->B C Anticancer Activity (Cytotoxicity Assays) B->C D Antimicrobial Activity (Growth Inhibition Assays) B->D E Neurological Activity (Receptor Binding Assays) B->E F Tier 2: Target Deconvolution & Mechanistic Studies C->F D->F E->F G Cell Cycle Analysis, Apoptosis Assays F->G H MIC Determination, Biofilm Disruption F->H I Ion Channel Electrophysiology F->I

Sources

N-Propyl 4-bromo-3-methoxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Propyl 4-bromo-3-methoxybenzamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document serves as a predictive guide based on the well-established principles of organic synthesis and the known properties of its constituent functional groups and structurally related compounds. We will delve into the logical synthesis pathway, starting from its precursor, 4-bromo-3-methoxybenzoic acid, and detail the expected physicochemical properties, spectroscopic signatures for structural elucidation, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.

Introduction: The Rationale for N-Propyl 4-bromo-3-methoxybenzamide

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of various substituents onto the benzamide scaffold allows for the fine-tuning of its pharmacological profile. The presence of a bromine atom and a methoxy group on the aromatic ring, as seen in N-Propyl 4-bromo-3-methoxybenzamide, is of particular interest. Halogenation can enhance membrane permeability and metabolic stability, while methoxy groups are known to influence antioxidant activity by donating electrons to stabilize free radicals.[3] The N-propyl substituent can also modulate the lipophilicity and binding interactions of the molecule with biological targets.

This guide will provide a thorough, albeit predictive, analysis of N-Propyl 4-bromo-3-methoxybenzamide, offering a solid foundation for its synthesis, characterization, and future investigation.

Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

The most direct and logical synthetic route to N-Propyl 4-bromo-3-methoxybenzamide is through the amidation of 4-bromo-3-methoxybenzoic acid with n-propylamine. This reaction can be achieved through several established methods, with the choice of method often depending on the desired scale, purity, and available resources.

Starting Material & Reagent Characterization

A thorough understanding of the starting materials is crucial for a successful synthesis.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Properties
4-bromo-3-methoxybenzoic acid 231.04221-224333.7White crystalline solid, weak organic acid (pKa ~3.85).[4] Soluble in DMF and methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water.[5]
n-Propylamine 59.11-8348Colorless, volatile liquid with a pungent, ammonia-like odor. It is a medium-strong base and is miscible with water, alcohol, and ether.[6][7]
Proposed Synthesis Protocol: Acid-Catalyzed Amidation

This protocol outlines a standard laboratory-scale synthesis of N-Propyl 4-bromo-3-methoxybenzamide.

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • n-Propylamine

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-bromo-3-methoxybenzoic acid in a suitable volume of toluene.

  • Addition of Reagents: To the stirred solution, add 1.2 equivalents of n-propylamine. Cautiously add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-Propyl 4-bromo-3-methoxybenzamide.

Causality of Experimental Choices:

  • Excess n-Propylamine: Using a slight excess of the amine helps to drive the reaction to completion.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8]

  • Toluene as Solvent: Toluene is a suitable solvent for this reaction as it is relatively non-polar and allows for heating to reflux temperatures necessary to drive the reaction.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid catalyst and unreacted carboxylic acid. The water and brine washes remove any water-soluble impurities.

Reaction Mechanism

The acid-catalyzed amidation proceeds through a nucleophilic acyl substitution mechanism.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination Carboxylic_Acid 4-bromo-3-methoxy- benzoic acid Protonated_Carboxylic_Acid Protonated Carboxylic Acid (Activated Electrophile) Carboxylic_Acid->Protonated_Carboxylic_Acid H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carboxylic_Acid->Tetrahedral_Intermediate n-Propylamine n-Propylamine n-Propylamine (Nucleophile) Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Proton Transfer Final_Amide N-Propyl 4-bromo-3-methoxybenzamide Protonated_Amide->Final_Amide -H2O G cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude Synthesized Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR FTIR FT-IR Structure_Confirmation->FTIR MS Mass Spectrometry Structure_Confirmation->MS

Caption: Workflow for product characterization.

Potential Applications and Future Research

While no specific biological activities have been reported for N-Propyl 4-bromo-3-methoxybenzamide, the structural motifs present suggest several avenues for investigation.

  • Anticancer Activity: Many benzamide derivatives have shown promise as anticancer agents. [1]The title compound could be screened against various cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Antimicrobial and Antifungal Activity: Substituted benzamides have been reported to possess antibacterial and antifungal properties. [9]N-Propyl 4-bromo-3-methoxybenzamide could be tested against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. Future research could explore the inhibitory activity of this compound against specific enzymes relevant to disease pathways.

  • Agrochemicals: The structural features of the title compound are also found in some herbicides and pesticides. [9]Its potential use in agriculture could be another area of investigation.

Safety and Handling

Based on the properties of its precursors, N-Propyl 4-bromo-3-methoxybenzamide should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • 4-bromo-3-methoxybenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation. [10]* n-Propylamine: A flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. [6]

Conclusion

N-Propyl 4-bromo-3-methoxybenzamide represents a novel chemical entity with the potential for diverse biological activities. This technical guide provides a comprehensive, predictive framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers are equipped with the foundational knowledge to explore the therapeutic and industrial potential of this promising compound. Further experimental validation of the predicted properties and biological activities is warranted and encouraged.

References

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A Comprehensive Technical Guide to the Discovery and History of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzamide moiety, a deceptively simple yet remarkably versatile pharmacophore, represents a cornerstone of modern medicinal chemistry.[1] Comprising a benzene ring attached to an amide functional group, this scaffold is the foundation for a vast and diverse array of therapeutic agents.[2] Its journey from a fundamental chemical entity to the core of numerous life-changing drugs is a compelling narrative of scientific ingenuity, serendipitous discovery, and the evolution of drug design principles. This technical guide provides an in-depth exploration of the discovery and history of benzamide derivatives, detailing the key scientific milestones, mechanistic insights, and experimental foundations that have solidified their indispensable role in pharmacology.

Benzamide itself is an organic compound with the chemical formula C₇H₇NO, the simplest amide derivative of benzoic acid.[3] It appears as a white solid in powdered form and as colorless crystals, with slight solubility in water but good solubility in many organic solvents.[3] While found naturally as an alkaloid in the herbs of Berberis pruinosa, its true impact lies in the synthetic derivatives that have been developed over the past century.[3]

Early Discoveries and the Dawn of a Therapeutic Era: The Power of Bioisosteric Replacement

The story of benzamide's medicinal importance begins not with the discovery of the parent molecule, but with the strategic modification of existing bioactive compounds. A pivotal moment in the history of medicinal chemistry was the application of the principle of bioisosteric replacement, where a labile ester linkage was substituted with a more stable amide bond.[1] This seemingly simple chemical alteration proved to be a groundbreaking strategy, leading to the development of the first clinically significant benzamide drug.

Procainamide: A More Stable Solution to Cardiac Arrhythmias

The development of procainamide stands as a classic example of successful bioisosteric replacement and the genesis of benzamide derivatives in clinical practice.[1] The local anesthetic procaine, while possessing antiarrhythmic properties, was hampered by its rapid hydrolysis in the body due to its ester group. This limited its therapeutic utility. By replacing this ester group with a more metabolically stable amide bond, researchers created procainamide. This structural modification resulted in a compound with a significantly longer duration of action, providing a more effective treatment for cardiac arrhythmias.[1] This success story illuminated the potential of the benzamide scaffold and catalyzed further exploration into its therapeutic possibilities.

The Mid-20th Century: Benzamides Revolutionize Neuropsychiatry

The mid-20th century marked a significant turning point for benzamide derivatives, with their emergence as a crucial class of drugs for treating psychiatric and neurological disorders.[1] The discovery of the potent antipsychotic and antiemetic properties of certain substituted benzamides fundamentally changed the management of conditions like schizophrenia and nausea.[1][4]

The Rise of Atypical Antipsychotics: Sulpiride and Amisulpride

Sulpiride, a substituted benzamide, was a pioneering atypical antipsychotic.[1][5] Its unique pharmacological profile, characterized by selective antagonism of dopamine D2 and D3 receptors, offered a new therapeutic avenue with a potentially improved side-effect profile compared to earlier antipsychotics.[1] This discovery spurred the development of a new generation of benzamide antipsychotics, including amisulpride, which exhibits high affinity and selectivity for the D2/D3 receptor subtypes.[1][6] Amisulpride, a second-generation antipsychotic, demonstrates a dual mechanism of action; at low doses, it enhances dopaminergic neurotransmission by blocking presynaptic autoreceptors, while at higher doses, it antagonizes postsynaptic D2 and D3 receptors, primarily in the limbic system.[7][8]

Effective Antiemetics: Metoclopramide and Alizapride

The antiemetic properties of benzamide derivatives have also had a profound impact on patient care, particularly in managing nausea and vomiting associated with chemotherapy and post-operative recovery.[9][10][11][12] Metoclopramide, a dopamine D2 receptor antagonist, became a widely used antiemetic and prokinetic agent.[12] Alizapride, another substituted benzamide, also demonstrated significant antiemetic activity.[10]

Expanding Horizons: Benzamides in Modern Drug Discovery

The versatility of the benzamide scaffold continues to be a driving force in contemporary drug discovery, with new derivatives being developed for a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][13]

Targeting Cancer with Precision: HDAC and PARP Inhibitors

The adaptability of the benzamide core has allowed for its application in targeted cancer therapies. Entinostat (MS-275) is a notable example of a benzamide-based histone deacetylase (HDAC) inhibitor.[1] By targeting class I HDACs, entinostat modulates gene expression, leading to anti-tumor effects.[1] The benzamide scaffold has also been instrumental in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown significant promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[1] Furthermore, novel N-benzylbenzamide derivatives are being investigated as tubulin polymerization inhibitors with potent antitumor activities.[14]

Novel Applications in Diabetes and Beyond

Recent research has highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes.[13] Computational studies, including 3D-QSAR and docking, are being employed to design and identify potent benzamide-based glucokinase activators.[13] Additionally, structure-activity relationship (SAR) studies of benzamide and picolinamide derivatives are being conducted to develop acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[15]

The Chemistry of Benzamides: Synthesis and Methodologies

The widespread application of benzamide derivatives in medicine is underpinned by robust and versatile synthetic methodologies. The amidation reaction is one of the most important in organic chemistry due to the prevalence of amides in pharmaceuticals and biologically active compounds.[2]

Classical and Modern Synthetic Approaches

Traditionally, amide bonds are formed by coupling a carboxylic acid with an amine, often requiring pre-activation of the carboxylic acid.[2] A common laboratory-scale synthesis involves the reaction of benzoyl chloride with ammonia or an amine in a process known as ammonolysis.[16]

More recently, alternative and more sustainable amidation methods have emerged. One such method is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine as an inexpensive and readily available reagent.[17] This reaction proceeds via an electrophilic aromatic substitution mechanism.[17] Another approach involves the reaction of benzoic acid with urea, which upon heating, produces benzamide, carbon dioxide, and ammonia.[4]

Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride

This protocol describes a classic method for the synthesis of benzamide.

Objective: To synthesize benzamide from benzoyl chloride.

Materials:

  • Benzoyl chloride

  • Liquid ammonia

  • 250 mL conical flask with a stopper

  • Cold water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Place liquid ammonia in a 250 mL conical flask fitted with a stopper.[16]

  • Slowly add benzoyl chloride to the liquid ammonia in small portions with continuous shaking.[16]

  • As the reaction is exothermic, the flask will become warm.[16] Cool the flask in a cold water bath to manage the temperature.[16]

  • After the addition is complete, continue to shake the reaction mixture for 15-20 minutes.[16]

  • Benzamide will precipitate as fine flakes.[16]

  • Filter the product using a filtration assembly.[16]

  • Recrystallize the crude product from cold water to obtain purified benzamide.[16]

Experimental Protocol: Synthesis of Benzamide via Friedel-Crafts Carboxamidation

This protocol outlines a modern approach to benzamide synthesis.

Objective: To synthesize benzamide from an arene using cyanoguanidine.

Materials:

  • Aromatic substrate (e.g., benzene)

  • Cyanoguanidine

  • Triflic acid (trifluoromethanesulfonic acid)

  • Dichloromethane (CH₂Cl₂) (optional solvent)

  • Cold water

  • 10 M Sodium hydroxide (NaOH) solution

  • Chloroform

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with a stirrer and heating capabilities

Procedure:

  • Suspend cyanoguanidine (1 mmol) in the neat aromatic substrate (2 mL) or in a solution with dichloromethane.[17]

  • Slowly add freshly distilled triflic acid (6 mmol) to the mixture.[17]

  • Stir the mixture at 60°C for 2 hours.[17]

  • After 2 hours, add 1 mL of cold water to the solution and stir the mixture overnight.[17]

  • Basify the mixture with 10 M NaOH solution.[17]

  • Extract the product twice with chloroform.[17]

  • Wash the combined organic extracts with water and then with brine.[17]

  • Dry the organic layer with anhydrous magnesium sulfate.[17]

  • Remove the solvent under reduced pressure to isolate the benzamide product.

Structure-Activity Relationships and Mechanistic Insights

The therapeutic efficacy of benzamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key Structural Features and Their Impact on Biological Activity

For benzamide-based antipsychotics, the nature and position of substituents on the benzamide core significantly influence their affinity and selectivity for dopamine receptors.[6] Similarly, for HDAC inhibitors, the benzamide group often acts as a zinc-binding group, interacting with the zinc ion in the enzyme's active site.[18] The linker and cap regions of these inhibitors also play critical roles in their binding affinity and selectivity.[18] In the case of acetylcholinesterase inhibitors, the position of side chains, such as a dimethylamine group, markedly affects their inhibitory activity and selectivity.[15]

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate key concepts related to the mechanism of action and development of benzamide derivatives.

cluster_0 Drug Development Pathway Lead Compound Lead Compound SAR Studies SAR Studies Lead Compound->SAR Studies Modification Optimized Derivative Optimized Derivative SAR Studies->Optimized Derivative Refinement Clinical Trials Clinical Trials Optimized Derivative->Clinical Trials Evaluation

Caption: A simplified workflow for the development of benzamide derivatives.

Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds Signal Transduction Signal Transduction D2 Receptor->Signal Transduction Activates Benzamide Antipsychotic Benzamide Antipsychotic Benzamide Antipsychotic->D2 Receptor Blocks Therapeutic Effect Therapeutic Effect Signal Transduction->Therapeutic Effect Leads to

Caption: Mechanism of action of benzamide antipsychotics.

Quantitative Data and Comparative Analysis

The following table summarizes key pharmacological data for prominent benzamide derivatives, providing a comparative overview of their properties.

Drug NameTherapeutic ClassPrimary Mechanism of ActionKey Indications
Procainamide AntiarrhythmicBlocks voltage-gated sodium channelsCardiac arrhythmias
Sulpiride Atypical AntipsychoticSelective D2/D3 receptor antagonistSchizophrenia, depression
Amisulpride Atypical AntipsychoticSelective D2/D3 receptor antagonistSchizophrenia
Metoclopramide Antiemetic, ProkineticD2 receptor antagonistNausea, vomiting, gastroparesis
Entinostat Anticancer (HDACi)Inhibits Class I histone deacetylasesVarious cancers (in clinical trials)
Olaparib Anticancer (PARPi)Inhibits poly(ADP-ribose) polymeraseBRCA-mutated cancers

Conclusion

The journey of benzamide derivatives from a simple chemical scaffold to a diverse and indispensable class of therapeutic agents is a testament to the power of medicinal chemistry. From the foundational principle of bioisosteric replacement that led to procainamide, to the nuanced understanding of dopamine receptor pharmacology that gave rise to atypical antipsychotics, and the modern era of targeted cancer therapies, the benzamide core has proven to be remarkably adaptable. The continued exploration of this privileged structure, aided by advanced computational and synthetic methodologies, promises to yield even more innovative and life-saving medicines in the future.

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  • Wikipedia. (n.d.). Olanzapine. [Link]

  • University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. [Link]

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A Comprehensive Guide to the Safe Handling of N-Propyl 4-bromo-3-methoxybenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Section 1: Introduction & Compound Profile

N-Propyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-38-7) is a substituted benzamide derivative that serves as a valuable intermediate in synthetic organic chemistry.[1] Its utility in the development of novel molecules, particularly within pharmaceutical and materials science research, necessitates a thorough understanding of its chemical properties and associated hazards. As with many halogenated aromatic compounds, prudent handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for N-Propyl 4-bromo-3-methoxybenzamide, grounded in data from closely related chemical analogs and established principles of laboratory safety. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals who may handle this compound.

Physicochemical Properties

While specific, experimentally-derived data for N-Propyl 4-bromo-3-methoxybenzamide is not widely published, its properties can be reasonably extrapolated from its structure and from data available for close structural analogs like 4-Bromo-3-methoxy-N-phenylbenzamide.[2]

PropertyValue (Predicted/Inferred)Source/Rationale
CAS Number 1072944-38-7[1]
Molecular Formula C₁₁H₁₄BrNO₂-
Molecular Weight 272.14 g/mol -
Appearance Likely a white to off-white solidBased on common substituted benzamides.
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water.General characteristic of benzamide derivatives.
Incompatibilities Strong oxidizing agents.[2]Common to many organic compounds.

Section 2: Hazard Identification and Risk Assessment

Based on the safety profiles of analogous brominated and methoxylated aromatic compounds, N-Propyl 4-bromo-3-methoxybenzamide should be handled as a hazardous substance.[3][4][5] The primary hazards are associated with acute toxicity and irritation.

GHS Hazard Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are extrapolated from safety data sheets of similar molecules.[3][4][6]

Hazard ClassHazard CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.
Causality of Hazards

The anticipated hazards are directly linked to the compound's molecular structure:

  • Irritation: The aromatic ring and amide functional groups can interact with biological tissues, leading to skin, eye, and respiratory tract irritation.[4][7] This is a common feature of many synthetic intermediates.

  • Toxicity: While specific data is unavailable, the presence of a bromine atom on the aromatic ring suggests that the compound could be harmful if significant exposure occurs through ingestion, skin contact, or inhalation of its dust.[2][3]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition is expected to release toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[2][4] This is a direct consequence of its elemental composition (carbon, nitrogen, and bromine).

Primary Routes of Exposure
  • Inhalation: Inhaling airborne dust of the compound is a primary concern, especially during weighing and transfer operations.[7]

  • Dermal Contact: Direct contact with the skin can lead to irritation and potential systemic absorption.[3]

  • Eye Contact: The compound is expected to be a serious eye irritant, causing significant damage if direct contact occurs.[4]

  • Ingestion: Accidental ingestion would likely be harmful.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes the elimination of hazards, but in a research setting where the substance is required, engineering controls and PPE are the most vital lines of defense.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for N-Propyl 4-bromo-3-methoxybenzamide node_elim Elimination (Most Effective) Not applicable for required research node_sub Substitution Use a less hazardous alternative if possible node_eng Engineering Controls Use a chemical fume hood node_admin Administrative Controls Implement SOPs and training node_ppe Personal Protective Equipment (PPE) Gloves, goggles, lab coat

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls

Chemical Fume Hood: All manipulations of N-Propyl 4-bromo-3-methoxybenzamide, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2] This is the most effective way to prevent inhalation of the fine powder and contain any potential spills.[8]

Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.[9]

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with side shields or a face shield.[8]Protects against splashes and airborne dust, preventing serious eye irritation.[4]
Skin Chemical-resistant gloves (e.g., Nitrile). A full-length laboratory coat.[9]Prevents skin irritation and absorption.[3] The lab coat protects underlying clothing and skin.
Respiratory Not typically required if work is performed in a fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with particulate filters may be necessary.[10]Provides an additional layer of protection against inhalation of high concentrations of dust.

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to established protocols is key to minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this safety guide and the relevant Safety Data Sheet (SDS) for a similar compound.[9] Confirm the chemical fume hood is operational.

  • Don PPE: Put on all required PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Work Area: Conduct all work on a clean, contained surface (e.g., a chemical-resistant tray) within the fume hood to contain any minor spills.

  • Weighing & Transfer:

    • Use a tared weigh boat or glassine paper.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.

    • Close the primary container immediately after dispensing the required amount.[11]

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Cleanup: After the task is complete, decontaminate the spatula and work surface. Dispose of any contaminated weigh boats or paper as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][12]

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from incompatible materials such as strong oxidizing agents.[2] The storage area should be accessible only to authorized personnel.[4]

  • Disposal: Dispose of unused material and contaminated waste (e.g., gloves, weigh boats) as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or water courses.[2]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Ingestion Do not induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[2]
Accidental Release / Spill Cleanup

Spill_Response cluster_spill Spill Response Workflow node_assess Assess Spill Size & Risk node_evac Alert others and evacuate area if spill is large or unmanageable node_assess->node_evac Large Spill node_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) node_assess->node_ppe Small, Manageable Spill node_contain Cover spill with inert absorbent material (e.g., sand, vermiculite) node_ppe->node_contain node_clean Carefully sweep or scoop material into a labeled hazardous waste container node_contain->node_clean node_decon Decontaminate the area with soap and water node_clean->node_decon node_dispose Dispose of waste container according to regulations node_decon->node_dispose

Caption: General workflow for responding to a chemical spill.

For a small, manageable spill:

  • Avoid breathing dust.[3]

  • Wear appropriate PPE, including respiratory protection if outside a fume hood.[2]

  • Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid making dust airborne.[3]

  • Carefully sweep the mixture into a clearly labeled container for hazardous waste.[2]

  • Clean the spill area thoroughly with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][10] Do not use a direct water jet, as it may scatter the material.

  • Specific Hazards: Combustion will produce toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[2]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10]

Section 6: Toxicological & Ecological Information

  • Toxicological Data: No specific toxicological studies have been published for N-Propyl 4-bromo-3-methoxybenzamide. It should be handled with the assumption that it possesses the hazards identified in Section 2, including potential acute toxicity and irritant properties.[2] Long-term health effects are unknown.

  • Ecological Data: No ecological data is available.[2][10] As a matter of good laboratory practice, the compound should not be allowed to enter the environment. Prevent spillage into drains, soil, or water bodies.[2]

Section 7: Conclusion

N-Propyl 4-bromo-3-methoxybenzamide is a useful research chemical that can be handled safely by adhering to the principles outlined in this guide. The cornerstones of safety for this compound are a thorough understanding of its potential hazards, the consistent use of engineering controls like a chemical fume hood, the mandatory wearing of appropriate PPE, and strict adherence to established handling and emergency protocols. By integrating these practices into all laboratory workflows, researchers can effectively minimize their risk of exposure and ensure a safe research environment.

Section 8: References

  • Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 Safety Data Sheet. [Link]

  • Navy Brand Manufacturing. (2015). SAFETY DATA SHEET n-Propyl Bromide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propyl bromide. [Link]

  • Fisher Scientific. (2024). 3-Bromo-4-methoxybenzonitrile SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZAMIDE. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). BENZAMIDE 98% MATERIAL SAFETY DATA SHEET. [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. [Link]

  • PubChem. (n.d.). N-(4-bromo-3-methylphenyl)-4-prop-2-enoxybenzamide. [Link]

  • Nianxing Industrial Co., Ltd. (n.d.). N-Propyl 4-bromo-3-methoxybenzamide,1072944-38-7. [Link]

Sources

An In-depth Technical Guide to N-Propyl 4-bromo-3-methoxybenzamide: From Hazard Assessment to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of N-Propyl 4-bromo-3-methoxybenzamide, designed for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-tested insights to ensure both laboratory safety and experimental integrity.

Section 1: Compound Profile and Strategic Importance

N-Propyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-38-7) is a substituted benzamide that serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a brominated aromatic ring, a methoxy group, and an N-propyl amide chain, offers multiple points for chemical modification. This makes it a versatile scaffold for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. The amide bond, a cornerstone of many biologically active compounds and pharmaceuticals, provides stability and specific hydrogen bonding capabilities.

Table 1: Core Compound Identifiers

PropertyValueSource
CAS Number 1072944-38-7[1][2]
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1][3]
Purity Typically ≥95-98%[1][2]
Section 2: Proactive Hazard Analysis and Risk Mitigation

While comprehensive toxicological data for N-Propyl 4-bromo-3-methoxybenzamide is not extensively published, a proactive risk assessment can be formulated by examining structurally related compounds and the known reactivity of its functional groups. The primary hazards associated with similar aromatic amides and brominated compounds include irritation to the skin, eyes, and respiratory system.[4][5][6]

Core Hazard Statements (Anticipated):

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5][6]

Expert Interpretation & Causality: The anticipated irritant nature of this compound stems from the electrophilic character of the aromatic ring, enhanced by the bromine substituent, and the potential for the amide group to interact with biological macromolecules. Brominated aromatic compounds can also release toxic fumes, such as hydrogen bromide, upon combustion.[7] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it is harmful upon inhalation, skin contact, or ingestion.[7]

Precautionary Measures & Self-Validating Protocols: A self-validating safety protocol involves assuming the highest reasonable risk and implementing controls that mitigate those risks effectively.

  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. This mandates the use of a certified chemical fume hood for all manipulations of the solid compound and its solutions.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. Standard laboratory attire is insufficient. This requires nitrile or neoprene gloves, a flame-resistant lab coat, and chemical splash goggles supplemented with a face shield when handling larger quantities.[4][5]

  • P264: Wash skin thoroughly after handling. This simple step is a critical barrier to preventing chronic, low-level exposure.[4][5]

Section 3: Handling, Storage, and Chemical Compatibility

Handling: All manipulations, including weighing and dissolution, must be performed within a chemical fume hood to prevent inhalation of airborne particulates.[7] Use spark-proof tools and avoid actions that generate dust.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][8] Many suppliers recommend refrigeration (2-8°C) to ensure long-term stability.[3] The storage area should be locked to restrict access to qualified personnel.[6][8]

Incompatible Materials: Avoid strong oxidizing agents, which can react violently with the organic structure.[7] Also, keep away from excessive heat, sparks, and open flames, as the compound is likely combustible and can decompose to emit toxic fumes.[7][9]

Section 4: Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure complete irrigation.[7] Seek immediate medical attention.[7][8]

  • Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water.[5][8] Remove contaminated clothing and shoes. If irritation persists, seek medical advice.[7]

  • Inhalation: Move the individual to fresh air at once.[7][8] If breathing is difficult or symptoms persist, seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Spills: For minor spills, absorb with an inert material such as sand or vermiculite, sweep up, and place in a tightly closed container for disposal.[9][10] Ensure the area is well-ventilated. For major spills, evacuate the area and contact emergency services.[9]

Section 5: Application in Synthesis: A Protocol for Amide Coupling

A primary application for this compound's precursor (4-bromo-3-methoxybenzoic acid) is in amide coupling reactions to generate a library of derivatives, including the title compound.[11] This is a foundational reaction in drug discovery.[12] The following protocol outlines a standard procedure for synthesizing N-Propyl 4-bromo-3-methoxybenzamide.

Objective: To synthesize N-Propyl 4-bromo-3-methoxybenzamide via carbodiimide-mediated coupling.

Materials:

  • 4-bromo-3-methoxybenzoic acid (1.0 eq)

  • n-Propylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[11]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[11]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[11]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄)

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-bromo-3-methoxybenzoic acid (1.0 eq), followed by anhydrous DMF. Stir until fully dissolved.

  • Amine and Base: Add n-propylamine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Coupling Additives: Add the coupling additive, HOBt (1.2 eq). The use of HOBt is critical as it suppresses side reactions, particularly racemization if chiral centers are present, and improves reaction efficiency.[11]

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. This is a crucial step to control the exothermic reaction upon adding the coupling agent. Add the carbodiimide coupling agent, EDC (1.2 eq), portion-wise. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.[11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup & Purification: Upon completion, perform a standard aqueous workup followed by purification, typically via column chromatography, to isolate the desired N-Propyl 4-bromo-3-methoxybenzamide product.

Workflow Visualization:

G cluster_prep Preparation (Fume Hood) cluster_reaction Reaction cluster_analysis Analysis & Purification p1 1. Dissolve Acid in Anhydrous DMF p2 2. Add n-Propylamine & DIPEA p1->p2 p3 3. Add HOBt p2->p3 r1 4. Cool to 0 °C (Critical Control Point) p3->r1 r2 5. Add EDC (Portion-wise) (Activation Step) r1->r2 r3 6. Stir at RT (12-24h) r2->r3 a1 7. Monitor by TLC r3->a1 a2 8. Aqueous Workup a1->a2 a3 9. Column Chromatography a2->a3 a4 Isolate Pure Product a3->a4

Caption: Amide coupling workflow with safety and control points.

References

  • SAFETY DATA SHEET n-Propyl Bromide - Navy Brand Manufacturing. (2015, March 31).
  • Safety Data Sheet: Propyl bromide - Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • 4-Bromo-3-methoxyphenol 97 102127-34-4 - Sigma-Aldrich.
  • CAS 1072944-38-7 N-Propyl 4-bromo-3-methoxybenzamide - Alfa Chemistry.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).
  • 4-Bromo-3-methylbenzaldehyde - Apollo Scientific. (2023, March 12).
  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. (2025, August 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, November 5).
  • CAS No: 1072944-42-3 | Chemical Name : N-Isopropyl 4-bromo-3-methoxybenzamide - Pharmaffiliates.
  • Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery - Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • N-Propyl 4-bromo-3-methoxybenzamide,1072944-38-7.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).

Sources

An In-Depth Technical Guide to the Solubility of N-Propyl 4-bromo-3-methoxybenzamide in DMSO, Methanol, and Water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of a compound's solubility is a cornerstone of early-stage drug discovery and chemical research, directly influencing formulation, bioavailability, and experimental design. This guide provides a comprehensive analysis of the predicted solubility of N-Propyl 4-bromo-3-methoxybenzamide, a substituted benzamide of interest to medicinal chemists and researchers. Due to the absence of publicly available empirical data for this specific molecule, this document establishes a robust theoretical framework based on first principles of physical organic chemistry. We will dissect the molecule's structural attributes, analyze the physicochemical properties of dimethyl sulfoxide (DMSO), methanol, and water, and synthesize these insights to predict a solubility profile. Critically, this guide provides a detailed, field-proven experimental protocol for researchers to empirically determine the solubility, ensuring a self-validating and reproducible workflow. This dual approach—marrying theoretical prediction with practical, actionable methodology—offers a complete scientific package for professionals working with this and structurally related compounds.

Introduction: The Critical Role of Solubility

N-Propyl 4-bromo-3-methoxybenzamide belongs to the benzamide class of compounds, a scaffold prevalent in numerous biologically active molecules. Its structural predecessors and analogues are recognized as important intermediates in the synthesis of various pharmaceutical agents.[1][2] The successful progression of any compound through the research and development pipeline is contingent upon a thorough understanding of its physical properties, with solubility being paramount. Solubility dictates the choice of solvents for chemical reactions, purification, and, most importantly, for biological screening assays. A compound that is insoluble in aqueous media will present significant challenges for in vitro and in vivo testing, potentially leading to misleading results or the premature termination of a promising candidate.

This guide addresses the solubility of N-Propyl 4-bromo-3-methoxybenzamide in three common and functionally distinct laboratory solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, often called a "universal solvent" in drug discovery for its ability to dissolve a vast array of organic molecules.[3][4]

  • Methanol (MeOH): A polar protic solvent, valuable for its ability to engage in hydrogen bonding and its miscibility with water.[5][6]

  • Water (H₂O): The biological solvent, whose properties are the ultimate benchmark for physiological relevance.[7][8]

By understanding the interplay between the solute's structure and the solvent's properties, researchers can make informed decisions, troubleshoot experimental hurdles, and design robust, reliable assays.

Physicochemical Profile of N-Propyl 4-bromo-3-methoxybenzamide

The solubility of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" serves as a useful heuristic, indicating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[9] Let's dissect the key structural features of N-Propyl 4-bromo-3-methoxybenzamide.

  • Aromatic Ring: The core benzene ring is a large, non-polar, and hydrophobic structure.

  • Secondary Amide Group (-CONH-): This is the most polar feature of the molecule. The nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[10][11] This group is critical for potential interactions with polar solvents.

  • N-Propyl Group (-CH₂CH₂CH₃): This alkyl chain is non-polar and contributes to the molecule's overall lipophilicity (fat-solubility).

  • Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond, but it is also large and hydrophobic, generally decreasing aqueous solubility.

  • Methoxy Group (-OCH₃): The ether oxygen has lone pairs and can act as a hydrogen bond acceptor, contributing some polarity. However, its effect is modest compared to the amide group.

Overall, the molecule presents a classic amphipathic character—it possesses both distinct polar (amide) and significant non-polar (aromatic ring, propyl chain, bromo substituent) regions. This duality is the primary determinant of its solubility behavior.

Solvent Properties: A Comparative Overview

The choice of solvent is as critical as the structure of the solute. The properties of DMSO, methanol, and water differ significantly, providing a spectrum of environments to probe the compound's solubility.

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent.[3] Its polarity arises from the highly polar sulfoxide bond (S=O). As an aprotic solvent, it lacks acidic protons and cannot act as a hydrogen bond donor. However, the oxygen atom is an excellent hydrogen bond acceptor. Its key strength lies in its ability to disrupt the intermolecular forces of solutes and solvate both polar and non-polar moieties effectively, making it an exceptional solvent for a wide range of organic compounds.[4][12]

Methanol (MeOH)

Methanol is a polar protic solvent.[13] The hydroxyl group (-OH) allows methanol to act as both a hydrogen bond donor and acceptor.[14] It is miscible with water in all proportions and can dissolve many polar organic compounds.[5] However, its smaller non-polar methyl group makes it less effective than DMSO at solvating large, hydrophobic molecules.

Water (H₂O)

Water is a highly polar protic solvent and is often called the "universal solvent" for polar and ionic substances.[8][15] Its capacity to form an extensive three-dimensional network of hydrogen bonds is its defining feature.[7] For a solute to dissolve in water, it must be able to break into this network and form favorable interactions (e.g., hydrogen bonds) with water molecules.[16] Non-polar molecules disrupt this network without forming favorable interactions, an entropically unfavorable process that leads to their exclusion and thus, low solubility.

Theoretical Solubility Profile: A Mechanistic Prediction

By synthesizing the molecular properties of N-Propyl 4-bromo-3-methoxybenzamide with the solvent characteristics, we can formulate a strong hypothesis regarding its solubility.

  • In DMSO: High solubility is predicted. DMSO is exceptionally well-suited to solvate this molecule. Its large dipole moment can interact favorably with the polar amide group, while its methyl groups can engage in van der Waals interactions with the non-polar aromatic ring and propyl chain.[3] Its ability to act as a hydrogen bond acceptor will further stabilize the amide's N-H group.

  • In Methanol: Moderate to good solubility is predicted. Methanol's polar protic nature allows it to form strong hydrogen bonds with the amide group, acting as both a donor to the carbonyl oxygen and an acceptor for the N-H proton.[6] This will be the primary driver of solvation. However, the significant hydrophobic surface area of the bromo-substituted benzene ring and the N-propyl group will likely limit its solubility compared to that in DMSO.

  • In Water: Low to very low solubility is predicted. The energetic cost of disrupting water's extensive hydrogen-bonding network to accommodate the large, non-polar regions of the molecule is expected to be substantial. While the amide group can form hydrogen bonds with water, these interactions are unlikely to provide sufficient energy to overcome the unfavorable hydrophobic effect of the rest of the molecule.[10][17] The molecule is likely to be classified as poorly soluble or practically insoluble in aqueous media.

The logical relationship between the compound's features and its predicted solubility is visualized below.

G cluster_solute N-Propyl 4-bromo-3-methoxybenzamide cluster_solvents Solvents cluster_predictions Predicted Solubility Solute Amphipathic Structure Polar Polar Groups (Amide, Methoxy) Solute->Polar NonPolar Non-Polar Groups (Aromatic Ring, Propyl, Bromo) Solute->NonPolar DMSO DMSO (Polar Aprotic) Polar->DMSO Strong Dipole & H-Bond Acceptance Methanol Methanol (Polar Protic) Polar->Methanol H-Bonding (Donor & Acceptor) Water Water (Highly Polar Protic) Polar->Water Favorable H-Bonding NonPolar->DMSO Favorable Solvation NonPolar->Methanol Limiting Factor NonPolar->Water Unfavorable (Hydrophobic Effect) High High DMSO->High Moderate Moderate Methanol->Moderate Low Low / Insoluble Water->Low

Caption: Predicted solubility based on molecular-solvent interactions.

Experimental Protocol: Quantitative Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocol describes a robust kinetic solubility assay using HPLC-UV, a standard method in drug discovery for its speed and reliability. This workflow is designed to be self-validating through the use of standards and controls.

Materials and Equipment
  • N-Propyl 4-bromo-3-methoxybenzamide (solid)

  • Anhydrous DMSO (≥99.9%)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (polypropylene for compound storage, filter plates for separation)

  • Plate sealer

  • Automated liquid handler or calibrated multichannel pipettes

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • HPLC-UV system

Experimental Workflow Diagram

G A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create Calibration Curve (Serial Dilution in Acetonitrile/Water) A->B For Quantification C 3. Dispense Stock into 96-Well Plate A->C I 9. Analyze Samples & Standards via HPLC-UV B->I D 4. Add Solvents (Methanol, Water, PBS) C->D E 5. Seal Plate & Incubate with Shaking (e.g., 2h @ 25°C) D->E F 6. Separate Soluble Fraction (Centrifugation or Filtration) E->F G 7. Transfer Supernatant/Filtrate to Analysis Plate F->G H 8. Dilute with Acetonitrile to Prevent Precipitation G->H H->I J 10. Calculate Concentration Against Calibration Curve I->J

Caption: Workflow for kinetic solubility determination via HPLC-UV.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). This is a critical step; ensure complete dissolution, using gentle vortexing or sonication if necessary. This DMSO stock serves as the starting point for all subsequent measurements.

  • Calibration Standard Preparation: a. Perform a serial dilution of the 10 mM DMSO stock in a suitable organic solvent (e.g., 50:50 acetonitrile:water) to prepare a set of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). b. The concentrations should bracket the expected solubility range. c. Analyze these standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). This curve is essential for quantifying the final results.

  • Assay Plate Preparation: a. Using a liquid handler or calibrated pipette, dispense a small volume of the 10 mM DMSO stock into the wells of a 96-well plate (e.g., 2 µL). b. To each well, add the test solvent (Methanol or Water) to achieve the final desired concentration and a low final percentage of DMSO (e.g., add 198 µL of solvent for a final concentration of 100 µM and 1% DMSO).[18] The low DMSO percentage is crucial to ensure the properties of the primary solvent dominate.

  • Equilibration: a. Securely seal the plate to prevent evaporation. b. Place the plate on a shaker in a temperature-controlled incubator (e.g., 25 °C) and shake for a set period (e.g., 2 hours). This step allows the solution to reach equilibrium, where undissolved compound precipitates out.

  • Separation of Insoluble Compound: a. After incubation, separate the precipitated solid from the saturated solution. This can be done in two ways: i. Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes). ii. Filtration: Transfer the contents of the assay plate to a 96-well filter plate and collect the filtrate. b. The goal is to obtain a clear supernatant or filtrate that represents the maximum amount of compound soluble in the solvent.

  • Sample Analysis: a. Carefully transfer an aliquot of the clear supernatant/filtrate to a new analysis plate. b. Immediately dilute the samples with an organic solvent like acetonitrile to prevent the compound from precipitating post-analysis. c. Inject the samples onto the HPLC-UV system and record the peak area corresponding to the compound.

  • Data Calculation: a. Using the linear regression equation from the calibration curve, convert the peak area of each sample into a concentration (µM or µg/mL). b. This calculated concentration is the measured solubility of N-Propyl 4-bromo-3-methoxybenzamide in that specific solvent under the tested conditions.

Data Presentation and Interpretation

The empirical data obtained from the protocol in Section 5.0 should be compiled into a clear, concise table for easy comparison.

Table 1: Experimentally Determined Solubility of N-Propyl 4-bromo-3-methoxybenzamide

Solvent Temperature (°C) Final DMSO (%) Solubility (µM) Solubility (µg/mL) Classification
DMSO 25 100 To be determined To be determined Very Soluble
Methanol 25 1 To be determined To be determined To be determined
Water 25 1 To be determined To be determined To be determined

| PBS (pH 7.4) | 25 | 1 | To be determined | To be determined | To be determined |

Interpretation:

  • The results should be compared against the theoretical predictions. A high value in Methanol and a very low value in Water would validate the structural analysis.

  • The solubility in PBS (pH 7.4) is particularly important as it more closely mimics physiological conditions than pure water. Since the molecule lacks strongly ionizable groups, its solubility is not expected to be highly pH-dependent in the physiological range.

  • The results can be used to classify the compound based on standard pharmaceutical rubrics (e.g., USP solubility definitions) to guide future formulation and screening efforts.

Conclusion

This technical guide provides a dual-pronged approach to understanding the solubility of N-Propyl 4-bromo-3-methoxybenzamide. The theoretical analysis, grounded in the principles of molecular structure and intermolecular forces, predicts high solubility in DMSO, moderate solubility in methanol, and poor solubility in water. This framework provides the causality behind the expected observations.

Of equal importance is the detailed, actionable experimental protocol provided. This self-validating workflow empowers researchers to move beyond prediction and generate the precise, quantitative data necessary for informed scientific decision-making. By applying this combination of theoretical insight and rigorous empirical methodology, drug development professionals and chemical researchers can confidently characterize this compound and advance their research objectives on a solid foundation of physicochemical understanding.

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Harnessing N-Propyl 4-bromo-3-methoxybenzamide as a Novel Chemical Probe for Proteomic Exploration of the Druggable Epigenome

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate post-translational modification of proteins orchestrates a vast array of cellular processes, and its dysregulation is a hallmark of numerous diseases. Chemical proteomics has emerged as a powerful discipline to functionally interrogate proteins within their native biological context. This guide introduces N-Propyl 4-bromo-3-methoxybenzamide, a versatile benzamide scaffold, as a foundational molecule for the development of bespoke chemical probes for activity-based protein profiling (ABPP). While this molecule is not a commercialized probe, its inherent chemical features present a prime opportunity for custom synthesis into a potent tool for exploring protein function, particularly within the epigenetics landscape. This whitepaper will provide a comprehensive, albeit hypothetical, framework for its synthesis into a functional probe, its application in a proteomic workflow to identify novel targets, and the subsequent validation of these interactions.

Introduction: The Imperative for Novel Chemical Probes in Proteomics

Modern drug discovery heavily relies on the identification and validation of novel molecular targets. Proteomics, the large-scale study of proteins, provides a direct window into the functional state of a cell.[1] However, merely quantifying protein abundance is often insufficient, as protein activity is frequently regulated by post-translational modifications and interactions with other molecules. Chemical proteomics, through the use of small molecule probes, allows for the direct assessment of the functional state of proteins in complex biological systems.[2][3]

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes chemical probes to covalently label the active sites of specific enzyme classes.[4][5][6] These probes typically consist of three key components: a recognition element that directs the probe to a specific protein or protein family, a reactive group (or "warhead") that forms a covalent bond with a residue in the active site, and a reporter tag (e.g., biotin or a fluorophore) for visualization and enrichment of the labeled proteins.[7][8]

The benzamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational compounds, known to target a range of enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), key regulators of the epigenome.[6][9] This guide puts forth a scientifically grounded, hypothetical application of N-Propyl 4-bromo-3-methoxybenzamide as a starting point for the rational design of a novel chemical probe targeting these enzyme classes.

The Benzamide Scaffold: A Privileged Structure for Targeting Epigenetic Enzymes

The core structure of N-Propyl 4-bromo-3-methoxybenzamide presents several strategic advantages for its development into a chemical probe:

  • The Benzamide Core: This group can act as a recognition element, mimicking the endogenous substrates or cofactors of various enzymes. For instance, the benzamide moiety can function as a zinc-binding group in HDAC inhibitors.[9]

  • Aromatic Substituents: The 4-bromo and 3-methoxy groups on the phenyl ring can be systematically modified to fine-tune binding affinity and selectivity for specific enzyme isoforms.

  • The N-Propyl Group: This aliphatic chain provides a convenient handle for the introduction of a reactive group and a reporter tag without significantly perturbing the core binding motif.

Hypothetical Target Class: Histone Deacetylases (HDACs)

For the purpose of this guide, we will hypothesize that our custom-designed probe, derived from N-Propyl 4-bromo-3-methoxybenzamide, will be engineered to target the histone deacetylase (HDAC) family of enzymes. HDACs are critical epigenetic regulators that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. Their dysregulation is implicated in cancer and other diseases, making them attractive therapeutic targets.

Probe Design and Synthesis: From Benzamide to a Functional Proteomic Tool

The transformation of N-Propyl 4-bromo-3-methoxybenzamide into a functional activity-based probe, which we will name NPB-ABP , involves a multi-step synthetic strategy. The key is to append a reactive warhead and a reporter tag to the N-propyl chain.

Retrosynthetic Analysis and Proposed Synthetic Route

The proposed synthesis will involve the functionalization of the N-propyl group to introduce an alkyne handle for subsequent "click" chemistry. This powerful and versatile reaction allows for the efficient and specific attachment of a reporter tag. A suitable reactive group, such as a hydroxamate to target the zinc-dependent active site of HDACs, will be incorporated into the core benzamide structure. However, for a broader, more exploratory probe, we will initially design a photo-reactive probe.

Diagram of the Proposed Synthetic Pathway for NPB-ABP

G A N-Propyl 4-bromo-3-methoxybenzamide B N-(3-azidopropyl)-4-bromo-3-methoxybenzamide A->B 1. Deprotonation 2. 1,3-Dibromopropane 3. Sodium Azide C N-(3-(4-(diazirin-3-yl)phenyl)propyl)-4-bromo-3-methoxybenzamide (Photo-reactive Probe Core) B->C Staudinger Reaction with 4-(diazirin-3-yl)benzaldehyde D N-(3-(4-(diazirin-3-yl)phenyl)propyl)-4-bromo-3-(prop-2-yn-1-yloxy)benzamide (NPB-ABP-alkyne) C->D Williamson Ether Synthesis with Propargyl Bromide F NPB-ABP-Biotin or NPB-ABP-Fluorophore (Final Functional Probe) D->F Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) E Azide-functionalized reporter tag (e.g., Azido-Biotin or Azido-Fluorophore) E->F

Caption: Proposed synthetic route for the functionalization of N-Propyl 4-bromo-3-methoxybenzamide into a versatile activity-based probe (NPB-ABP).

Key Components of the Designed Probe (NPB-ABP)

Logical Relationship of NPB-ABP Components

G cluster_0 Probe Components Probe NPB-ABP Recognition Scaffold Photo-reactive Group (Warhead) Reporter Tag Linker Reporter Tag Recognition Scaffold 4-bromo-3-methoxybenzamide Probe:f0->Recognition Scaffold Photo-reactive Group Diazirine Probe:f1->Photo-reactive Group Linker Propargyloxy Linker Probe:f2->Linker Reporter Tag Biotin or Fluorophore Probe:f3->Reporter Tag

Caption: The modular design of the hypothetical N-Propyl 4-bromo-3-methoxybenzamide-based Activity-Based Probe (NPB-ABP).

Experimental Workflow: Proteome-Wide Target Identification with NPB-ABP

The following section outlines a detailed, step-by-step methodology for the application of the newly synthesized NPB-ABP in a competitive ABPP experiment to identify its protein targets in a human cancer cell line (e.g., HeLa).

Overall Experimental Design

The core of this workflow is a competitive profiling experiment. This approach not only identifies the targets of the probe but also provides insights into the selectivity of the parent compound (N-Propyl 4-bromo-3-methoxybenzamide).

Experimental Workflow Diagram

G A HeLa Cell Culture B Cell Lysis & Proteome Extraction A->B C1 Pre-incubation with Vehicle (DMSO) B->C1 C2 Pre-incubation with excess N-Propyl 4-bromo-3-methoxybenzamide B->C2 D Incubation with NPB-ABP-alkyne C1->D C2->D E UV Cross-linking (365 nm) D->E F Click Chemistry: Addition of Azide-Biotin E->F G Streptavidin Affinity Purification F->G H On-bead Tryptic Digestion G->H I LC-MS/MS Analysis H->I J Data Analysis: Target Identification & Quantification I->J

Caption: A comprehensive workflow for competitive activity-based protein profiling (ABPP) using the hypothetical NPB-ABP probe.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Lysis

  • Culture HeLa cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells by scraping and wash three times with ice-cold PBS.

  • Lyse cell pellets in lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail) on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

Protocol 2: Competitive ABPP

  • Dilute the proteome to 1 mg/mL in lysis buffer.

  • In parallel, pre-incubate aliquots of the proteome with either vehicle (1% DMSO) or a 100-fold molar excess of N-Propyl 4-bromo-3-methoxybenzamide for 30 minutes at 37°C.

  • Add NPB-ABP-alkyne to a final concentration of 10 µM to all samples and incubate for 30 minutes at 37°C.

  • Transfer samples to a 96-well plate and irradiate with 365 nm UV light for 15 minutes on ice to induce covalent cross-linking.

Protocol 3: Biotinylation and Enrichment

  • To each sample, add the following "click" chemistry reagents in order:

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (1 mM final concentration)

    • Azide-biotin (100 µM final concentration)

  • Incubate the reaction for 1 hour at room temperature.

  • Pre-wash streptavidin-agarose beads with lysis buffer.

  • Add the biotinylated proteome to the beads and incubate for 2 hours at 4°C with gentle rotation to enrich for probe-labeled proteins.

  • Wash the beads extensively with lysis buffer followed by a high-salt wash (500 mM NaCl) and a final wash with 50 mM ammonium bicarbonate.

Protocol 4: On-Bead Digestion and Mass Spectrometry

  • Resuspend the beads in 50 mM ammonium bicarbonate.

  • Reduce disulfide bonds with 10 mM DTT for 30 minutes at 56°C.

  • Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

  • Add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides and analyze by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive HF).

Data Analysis and Interpretation

The mass spectrometry data will be searched against a human protein database to identify the enriched proteins. The relative abundance of each identified protein in the vehicle-treated versus the competitor-treated samples will be determined using label-free quantification.

Table 1: Hypothetical Quantitative Proteomic Data from Competitive ABPP

Protein IDGene NameVehicle (Normalized Abundance)Competitor (Normalized Abundance)Fold Change (Vehicle/Competitor)Putative Target?
P06213HDAC11.2 x 10⁸1.5 x 10⁶80.0Yes
Q13547HDAC29.8 x 10⁷2.1 x 10⁶46.7Yes
O15379HDAC35.4 x 10⁷4.9 x 10⁶11.0Yes
P56524HDAC61.1 x 10⁸9.5 x 10⁷1.2No
Q9Y6K1SIRT12.3 x 10⁶2.1 x 10⁶1.1No
P04637TP535.6 x 10⁵5.2 x 10⁵1.1No

Interpretation of Hypothetical Data:

The data in Table 1 suggests that HDAC1, HDAC2, and HDAC3 are high-confidence targets of the NPB-ABP probe, as their enrichment is significantly reduced in the presence of the parent compound, N-Propyl 4-bromo-3-methoxybenzamide. The lack of competition for HDAC6 and SIRT1 suggests selectivity within the HDAC family. The tumor suppressor protein TP53 is shown as a non-specific binder, as its abundance is not affected by the competitor.

Target Validation and Downstream Applications

The identification of putative targets from the ABPP experiment is the first step. Subsequent validation is crucial to confirm the biological relevance of these interactions.

  • Orthogonal Validation: The binding of N-Propyl 4-bromo-3-methoxybenzamide to the identified HDACs can be confirmed using orthogonal methods such as thermal shift assays or isothermal titration calorimetry.

  • Enzymatic Assays: The inhibitory activity of the parent compound against the identified HDACs should be determined using in vitro enzyme activity assays.

  • Cellular Target Engagement: Cellular thermal shift assays (CETSA) can be employed to confirm that the compound engages with the target proteins in intact cells.

  • Functional Studies: Downstream cellular assays, such as western blotting for histone acetylation levels or gene expression analysis of known HDAC target genes, can be used to probe the functional consequences of target engagement.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit hypothetical, framework for the development and application of N-Propyl 4-bromo-3-methoxybenzamide as a precursor for a novel chemical probe in proteomics. The benzamide scaffold holds significant promise for the exploration of the druggable proteome, particularly within the realm of epigenetic regulation. The described workflow, from rational probe design and synthesis to proteome-wide target identification and validation, provides a roadmap for researchers to unlock the potential of this and other privileged chemical structures.

Future work could involve the synthesis of a library of benzamide derivatives with varying substitutions on the aromatic ring and different reactive groups to explore a wider range of the proteome and to develop more potent and selective probes. Such endeavors will undoubtedly accelerate the discovery of novel therapeutic targets and the development of next-generation precision medicines.

References

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An In-Depth Technical Guide to the Key Intermediates in the Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Propyl 4-bromo-3-methoxybenzamide is a substituted benzamide that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries[1]. Its specific substitution pattern—a propylamide group, a methoxy group, and a bromine atom—offers multiple points for further chemical modification. A robust and efficient synthesis of this compound is paramount for its application in drug discovery and development. This guide provides an in-depth analysis of the strategic synthesis of N-Propyl 4-bromo-3-methoxybenzamide, with a primary focus on the preparation and rationale behind its core intermediate: 4-bromo-3-methoxybenzoic acid .

Overall Synthetic Strategy

The synthesis of N-Propyl 4-bromo-3-methoxybenzamide is most logically approached via a two-stage process. This strategy ensures high yields and purity by separating the formation of the core aromatic structure from the final amide coupling.

  • Stage 1: Formation of the Key Intermediate. This involves the regioselective bromination of a readily available starting material to produce 4-bromo-3-methoxybenzoic acid. The success of the entire synthesis hinges on the efficiency and selectivity of this step.

  • Stage 2: Amide Bond Formation. The carboxyl group of the intermediate is activated and subsequently coupled with n-propylamine to yield the final product.

This guide will dissect each stage, providing detailed protocols and the scientific reasoning behind the methodological choices.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Formation 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Intermediate 4-Bromo-3-methoxybenzoic Acid 3-Methoxybenzoic_Acid->Intermediate  Br₂, Acetic Acid   Acid_Chloride 4-Bromo-3-methoxybenzoyl chloride Intermediate->Acid_Chloride  SOCl₂   Final_Product N-Propyl 4-bromo- 3-methoxybenzamide Acid_Chloride->Final_Product  n-Propylamine, Base  

Figure 1: Overall two-stage synthetic route.

Stage 1: Synthesis of the Core Intermediate: 4-Bromo-3-methoxybenzoic Acid

The cornerstone of this synthesis is the creation of the 4-bromo-3-methoxybenzoic acid intermediate. The selection of the starting material and the bromination method are critical decisions that dictate the efficiency and scalability of the process.

Strategic Considerations for Synthesis
  • Starting Material: 3-Methoxybenzoic acid is the logical and commercially available precursor[2].

  • Reaction: Electrophilic Aromatic Substitution (Bromination): The primary challenge is to regioselectively introduce a bromine atom onto the aromatic ring. In 3-methoxybenzoic acid, we have two directing groups:

    • -OCH₃ (Methoxy group): An activating, ortho-, para-director.

    • -COOH (Carboxylic acid group): A deactivating, meta-director.

The positions ortho to the methoxy group are C2 and C4. The position para is C6. The positions meta to the carboxylic acid are C2 and C6. Both groups, therefore, direct incoming electrophiles to positions 2, 4, and 6. However, the methoxy group is a strong activator, making the positions ortho and para to it the most electron-rich and thus most susceptible to electrophilic attack. The desired product requires bromination at the C4 position, which is ortho to the methoxy group and meta to the carboxyl group. Steric hindrance at the C2 position (between the two existing substituents) makes the C4 and C6 positions the most likely sites for bromination. Direct bromination with molecular bromine in a suitable solvent like acetic acid is an effective method to achieve the desired 4-bromo isomer.

Detailed Experimental Protocol: Bromination of 3-Methoxybenzoic Acid

This protocol is adapted from established methods for the regioselective bromination of substituted benzoic acids[3].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxybenzoic Acid152.1510.0 g0.0657
Glacial Acetic Acid60.0550 mL-
Bromine (Br₂)159.813.5 mL (10.9 g)0.0682

Procedure:

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 10.0 g of 3-methoxybenzoic acid in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • Bromine Addition: Charge the dropping funnel with 3.5 mL of bromine. Add the bromine dropwise to the stirred solution at room temperature over a period of 20-30 minutes. The reaction is exothermic, and a slight temperature increase may be observed. The solution will turn a deep orange-red.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and then pour it slowly into 250 mL of ice-cold water with vigorous stirring. A white precipitate of 4-bromo-3-methoxybenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and any residual bromine.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 80-90%. Purity: The crude product is often of high purity, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Stage 2: Amide Formation: Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

With the key intermediate in hand, the final step is the formation of the amide bond. The most reliable and common method involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with n-propylamine.

Strategic Considerations for Amidation
  • Activation of the Carboxylic Acid: Carboxylic acids are not reactive enough to directly form amides with amines under mild conditions. Activation is required. Conversion to an acyl chloride using thionyl chloride (SOCl₂) is a highly effective and scalable method[4][5][6]. It produces gaseous byproducts (SO₂ and HCl) which are easily removed, simplifying product purification[4][5].

  • Amine Reaction: The resulting 4-bromo-3-methoxybenzoyl chloride is a highly electrophilic species that will react rapidly with n-propylamine. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product[5].

Amidation_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amine Coupling & Workup A Combine Intermediate and SOCl₂ in an inert solvent (e.g., DCM) B Reflux the mixture for 1-2 hours A->B C Remove excess SOCl₂ and solvent under reduced pressure B->C D Dissolve crude acid chloride in fresh inert solvent E Add n-Propylamine and a base (e.g., TEA) dropwise at 0°C D->E F Allow to warm to RT and stir E->F G Aqueous Workup: Wash with dilute HCl, NaHCO₃, and brine F->G H Dry, filter, and concentrate to yield crude product G->H I Purify via recrystallization or column chromatography H->I

Figure 2: Experimental workflow for the two-step amidation process.

Detailed Experimental Protocol: Amide Coupling

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-3-methoxybenzoic Acid231.0410.0 g0.0433
Thionyl Chloride (SOCl₂)118.975.0 mL (8.2 g)0.0690
Dichloromethane (DCM)84.93100 mL-
n-Propylamine59.114.3 mL (3.1 g)0.0520
Triethylamine (TEA)101.197.2 mL (5.2 g)0.0514

Procedure:

Part A: Formation of 4-Bromo-3-methoxybenzoyl Chloride

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend 10.0 g of 4-bromo-3-methoxybenzoic acid in 50 mL of dichloromethane (DCM).

  • Reagent Addition: Add 5.0 mL of thionyl chloride to the suspension. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently reflux the mixture for 1-2 hours. The suspension should gradually become a clear solution as the acid chloride forms.

  • Isolation: After the reaction is complete, allow the solution to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-bromo-3-methoxybenzoyl chloride is obtained as a pale yellow solid or oil and is used immediately in the next step without further purification.

Part B: Coupling with n-Propylamine

  • Setup: Dissolve the crude acid chloride in 50 mL of fresh DCM in a flask and cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate beaker, mix 4.3 mL of n-propylamine and 7.2 mL of triethylamine. Add this mixture dropwise to the stirred acid chloride solution, maintaining the temperature at 0°C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Propyl 4-bromo-3-methoxybenzamide.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford a white crystalline solid.

Conclusion

The synthesis of N-Propyl 4-bromo-3-methoxybenzamide is efficiently achieved through a strategic two-stage process. The critical step is the regioselective bromination of 3-methoxybenzoic acid to form the key intermediate, 4-bromo-3-methoxybenzoic acid. This intermediate is then activated via conversion to its acyl chloride and coupled with n-propylamine to yield the final product in high purity and yield. The protocols detailed herein are robust, scalable, and rely on well-established chemical principles, providing a reliable pathway for researchers and drug development professionals to access this important chemical building block.

References

  • Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters (DE19531164A1). Accessed January 23, 2026.
  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Accessed January 23, 2026. [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. Accessed January 23, 2026. [Link]

  • Pittalà, V., et al. A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. Synthetic Communications, 2005. [Link]

  • Royal Society of Chemistry. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 2022. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Accessed January 23, 2026. [Link]

  • LibreTexts Chemistry. Chemistry of Amides. Accessed January 23, 2026. [Link]

  • Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Accessed January 23, 2026. [Link]

  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 2021. [Link]

  • Google Patents. Synthetic method of 2-halogen-5-bromobenzoic acid (CN110105193B). Accessed January 23, 2026.
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021. [Link]

  • National Center for Biotechnology Information. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Accessed January 23, 2026. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Accessed January 23, 2026. [Link]

  • National Center for Biotechnology Information. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Accessed January 23, 2026. [Link]

  • Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters (CA2184034A1). Accessed January 23, 2026.
  • Fisher Scientific. Amide Synthesis. Accessed January 23, 2026. [Link]

  • National Center for Biotechnology Information. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Accessed January 23, 2026. [Link]

  • ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Accessed January 23, 2026. [Link]

  • ConcienciaDigital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Accessed January 23, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Accessed January 23, 2026. [Link]

  • University of North Florida. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Accessed January 23, 2026. [Link]

  • ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Accessed January 23, 2026. [Link]

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Methodological & Application

N-Propyl 4-bromo-3-methoxybenzamide synthesis protocol from 4-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Propyl 4-bromo-3-methoxybenzamide

N-Propyl 4-bromo-3-methoxybenzamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzamide core, is a common motif in biologically active molecules. The bromo- and methoxy-substituents on the aromatic ring, along with the n-propyl amide chain, provide opportunities for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of N-propyl 4-bromo-3-methoxybenzamide from 4-bromo-3-methoxybenzoic acid, a common and commercially available starting material. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.

Reaction Overview: Amide Bond Formation

The synthesis of N-propyl 4-bromo-3-methoxybenzamide from 4-bromo-3-methoxybenzoic acid is a classic example of an amide bond formation reaction. This reaction involves the coupling of a carboxylic acid and an amine. However, direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction under milder conditions, the carboxylic acid is typically "activated" to increase its electrophilicity.

There are several strategies for activating carboxylic acids, including:

  • Conversion to an acyl chloride: This is a traditional and effective method, but the use of harsh reagents like thionyl chloride or oxalyl chloride may not be compatible with sensitive functional groups.

  • Use of coupling reagents: This is a widely used approach in modern organic synthesis. Coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP, HATU), react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

This protocol will focus on a carbodiimide-mediated coupling reaction, a common and versatile method in medicinal chemistry.

Experimental Protocol: Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

This protocol details the synthesis of N-propyl 4-bromo-3-methoxybenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (mmol)
4-bromo-3-methoxybenzoic acidC₈H₇BrO₃231.041.0
n-PropylamineC₃H₉N59.111.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃155.251.5
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL
1 M Hydrochloric acid (HCl)HCl36.46As needed
Saturated sodium bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed
BrineNaCl58.44As needed
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 4-bromo-3-methoxybenzoic acid (1.0 mmol, 231 mg).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Amine and Catalyst: To the solution, add n-propylamine (1.2 mmol, 0.10 mL) and 4-dimethylaminopyridine (0.1 mmol, 12 mg).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol, 233 mg) to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-propyl 4-bromo-3-methoxybenzamide as a white solid.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the product.

Mechanism of Action: The Role of EDC and DMAP

The carbodiimide-mediated coupling reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

Amide Coupling Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide R-CONH-R' O_Acylisourea->Amide + R'-NH2 Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Amine R'-NH2

Caption: Mechanism of EDC-mediated amide bond formation.

DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive N-acylpyridinium intermediate.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or no product formation Inactive coupling reagent (EDC is moisture-sensitive)Use fresh or properly stored EDC.
Poor quality starting materialsEnsure the purity of 4-bromo-3-methoxybenzoic acid and n-propylamine.
Insufficient reaction timeMonitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of side products Epimerization (if chiral centers are present)The use of an additive like HOBt or HOAt can suppress epimerization.
Formation of N-acylurea byproductThis can occur if the O-acylisourea intermediate rearranges. Careful control of reaction temperature can minimize this.
Difficulty in purification The urea byproduct from EDC is water-soluble, but may require thorough washing.Perform the aqueous work-up carefully. If the byproduct persists, it can often be removed by column chromatography.

Safety Precautions

  • 4-bromo-3-methoxybenzoic acid: May cause skin and eye irritation.[1]

  • n-Propylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • EDC: Causes serious eye irritation. May cause an allergic skin reaction.

  • DMAP: Toxic if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Workflow Diagram

Synthesis Workflow A 1. Reagent Preparation - 4-bromo-3-methoxybenzoic acid - n-Propylamine - EDC, DMAP - Anhydrous DCM B 2. Reaction Setup - Dissolve starting materials in DCM - Cool to 0°C A->B C 3. Amide Coupling - Add EDC - Stir at RT for 12-16h B->C D 4. Work-up - Dilute with DCM - Wash with HCl, NaHCO3, Brine C->D E 5. Isolation - Dry with MgSO4 - Concentrate in vacuo D->E F 6. Purification - Column Chromatography E->F G 7. Characterization - NMR, MS, MP F->G H Final Product: N-Propyl 4-bromo-3-methoxybenzamide G->H

Caption: Step-by-step workflow for the synthesis of N-propyl 4-bromo-3-methoxybenzamide.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026-01-17).
  • Fisher Scientific. Amide Synthesis.
  • PubChem. 3-Bromo-4-methoxybenzoic acid.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

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Laboratory preparation of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Robust Laboratory-Scale Synthesis of N-Propyl 4-bromo-3-methoxybenzamide via an Acyl Chloride Intermediate

Abstract

This document provides a comprehensive guide for the laboratory preparation of N-Propyl 4-bromo-3-methoxybenzamide, a valuable research chemical and potential intermediate in drug discovery. We present a reliable and high-yielding two-step synthetic protocol commencing from 4-bromo-3-methoxybenzoic acid. The methodology pivots on the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which subsequently undergoes nucleophilic acyl substitution with n-propylamine. This application note delves into the mechanistic rationale behind the chosen synthetic strategy, offers a detailed, step-by-step experimental procedure, and outlines critical safety considerations and product characterization techniques. The protocols are designed for researchers, scientists, and drug development professionals seeking a validated and reproducible method for synthesizing this class of substituted benzamides.

Introduction & Strategic Rationale

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, given their prevalence in pharmaceuticals, natural products, and advanced materials.[1] While direct condensation of carboxylic acids and amines is possible, it often requires coupling agents or high temperatures to overcome the thermodynamically stable carboxylate-ammonium salt formation.[2][3]

For robust laboratory-scale synthesis, a more dependable strategy involves the activation of the carboxylic acid. Our chosen method proceeds via the formation of an acyl chloride. This strategy is bifurcated into two distinct, high-yielding stages:

  • Activation: The starting material, 4-bromo-3-methoxybenzoic acid, is converted to its corresponding acyl chloride, 4-bromo-3-methoxybenzoyl chloride, using thionyl chloride (SOCl₂). This is a classic and efficient transformation where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the isolation of the activated intermediate.[4]

  • Coupling: The crude acyl chloride is then reacted with n-propylamine. The amine's nitrogen atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction follows a nucleophilic addition-elimination mechanism, which is rapid and typically irreversible, leading to the formation of the desired N-propyl 4-bromo-3-methoxybenzamide.[5][6]

This two-step approach provides a reliable pathway to the target compound with high purity and yield.

Overall Reaction Scheme

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation start 4-bromo-3-methoxybenzoic acid inter 4-bromo-3-methoxybenzoyl chloride start->inter product N-Propyl 4-bromo-3-methoxybenzamide amine n-Propylamine

Figure 1: Two-step synthesis workflow.

Mechanistic Deep Dive: The Chemistry Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization.

3.1. Step 1: Formation of 4-bromo-3-methoxybenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride involves the carboxylic acid's hydroxyl group being transformed into a better leaving group. The lone pair on the hydroxyl oxygen attacks the sulfur atom of SOCl₂, leading to the displacement of a chloride ion. This intermediate then collapses, reforming the S=O double bond and eliminating another chloride ion and a proton to generate a chlorosulfite intermediate. In the final step, the previously displaced chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of gaseous SO₂ and HCl.

3.2. Step 2: Nucleophilic Acyl Substitution

The reaction between the acyl chloride and n-propylamine is a classic example of nucleophilic acyl substitution, proceeding via an addition-elimination pathway.[7][8]

G cluster_mech Mechanism Flow acyl_chloride Acyl Chloride (Electrophile) dummy1 acyl_chloride->dummy1 + amine n-Propylamine (Nucleophile) tetrahedral Tetrahedral Intermediate amine->tetrahedral 1. Addition product Amide Product tetrahedral->product 2. Elimination of Cl⁻ dummy2 product->dummy2 + hcl HCl dummy1->amine dummy2->hcl

Sources

Application Notes and Protocols for N-Propyl 4-bromo-3-methoxybenzamide in Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Benzamide-Based Therapeutics

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant pharmacological activities, including anticancer, antimicrobial, and analgesic properties.[1][3] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of a novel benzamide derivative, N-Propyl 4-bromo-3-methoxybenzamide, in the context of oncological drug discovery. Drawing upon the established precedent of structurally related molecules, we will explore its plausible mechanism of action as a kinase inhibitor and provide detailed protocols for its characterization.

Introduction to N-Propyl 4-bromo-3-methoxybenzamide

N-Propyl 4-bromo-3-methoxybenzamide is a synthetic, small-molecule compound featuring a substituted benzamide core. The presence of the bromo and methoxy groups on the phenyl ring, coupled with the N-propyl substitution, suggests its potential for targeted interactions with biological macromolecules. While direct biological data for this specific molecule is nascent, the broader class of 4-bromobenzamide derivatives has shown promise as potent inhibitors of key signaling proteins implicated in cancer, such as Fibroblast Growth Factor Receptor 1 (FGFR1).

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, ethanol, and methanol (predicted)
Proposed Synthesis

The synthesis of N-Propyl 4-bromo-3-methoxybenzamide can be achieved through a standard amidation reaction. A plausible synthetic route involves the reaction of 4-bromo-3-methoxybenzoyl chloride with propylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Plausible Mechanism of Action: Targeting the FGFR1 Signaling Pathway

Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[4][5] Specifically, amplification and activating mutations of FGFR1 are implicated in non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma.[4][6] Structurally similar 4-bromobenzamide derivatives have been identified as potent inhibitors of FGFR1.[6] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[6]

We hypothesize that N-Propyl 4-bromo-3-methoxybenzamide may act as an FGFR1 inhibitor. The 4-bromo-3-methoxyphenyl moiety could occupy the hydrophobic pocket of the ATP-binding site, while the N-propylamide portion could form crucial hydrogen bonds with the hinge region of the kinase domain.

FGFR1_Pathway FGFR1 FGFR1 RAS RAS FGFR1->RAS Activation PI3K PI3K FGFR1->PI3K Activation FGF FGF Ligand FGF->FGFR1 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Growth mTOR->Growth Survival Survival mTOR->Survival Compound N-Propyl 4-bromo- 3-methoxybenzamide Compound->FGFR1 Inhibition Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_decision Decision Point Synthesis Synthesis of N-Propyl 4-bromo-3-methoxybenzamide Purity Purity & Structural Verification (NMR, MS, HPLC) Synthesis->Purity KinaseAssay FGFR1 Kinase Assay Purity->KinaseAssay CellViability Cell Viability Assay (MTT) on FGFR1-amplified cells KinaseAssay->CellViability Informs cellular potency ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay If potent (low IC50) CellCycleAssay Cell Cycle Analysis CellViability->CellCycleAssay If potent (low IC50) Decision Lead Candidate Potential? ApoptosisAssay->Decision CellCycleAssay->Decision

Caption: Experimental workflow for the characterization of N-Propyl 4-bromo-3-methoxybenzamide.

Interpretation of Expected Results:

  • High Potency in Kinase Assay (Low IC₅₀): Suggests direct inhibition of FGFR1.

  • Selective Cytotoxicity in FGFR1-amplified Cells: Corroborates the on-target activity in a cellular context.

  • Induction of Apoptosis: Indicates the compound triggers programmed cell death.

  • Cell Cycle Arrest (e.g., at G2/M phase): Suggests interference with cell division, a common effect of kinase inhibitors.

Concluding Remarks

N-Propyl 4-bromo-3-methoxybenzamide presents an intriguing starting point for a drug discovery campaign targeting FGFR1-driven cancers. The provided protocols offer a robust framework for its initial biological characterization. Positive outcomes from these studies would warrant further investigation, including selectivity profiling against other kinases, in vivo efficacy studies in animal models, and pharmacokinetic profiling. The versatility of the benzamide scaffold also allows for further medicinal chemistry optimization to enhance potency and drug-like properties.

References

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  • Anonymous. (n.d.). Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors. Spandidos Publications. Retrieved from [Link]

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  • Anonymous. (n.d.). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. ACS Publications. Retrieved from [Link]

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  • Anonymous. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Retrieved from [Link]

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Sources

Application Notes and Protocols: N-Propyl 4-bromo-3-methoxybenzamide as a Key Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of N-Propyl 4-bromo-3-methoxybenzamide in the field of agrochemical research and development. Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] N-Propyl 4-bromo-3-methoxybenzamide serves as a versatile intermediate, offering multiple reaction sites for the synthesis of diverse and complex molecules. This document details the synthetic protocols for the preparation of N-Propyl 4-bromo-3-methoxybenzamide from commercially available precursors and its subsequent elaboration into a hypothetical novel fungicide, "Fungibrom," via a Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and scalable for laboratory settings, with an emphasis on the rationale behind key experimental steps.

Introduction: The Significance of Benzamide Scaffolds in Agrochemicals

The benzamide functional group is a cornerstone in the design of modern agrochemicals. Its ability to form hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to target enzymes and receptors in pests and pathogens.[2] Prominent examples of benzamide-containing agrochemicals include the fungicide boscalid, which targets the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain, and the insecticide flubendiamide.[4]

The subject of this guide, N-Propyl 4-bromo-3-methoxybenzamide, is a strategically designed intermediate. The N-propyl group can influence the lipophilicity and bioavailability of the final molecule. The methoxy group can modulate the electronic properties of the aromatic ring and provide a handle for further functionalization. The bromine atom is a particularly useful functional group, serving as a key precursor for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, enabling the exploration of a vast chemical space in the search for new active ingredients.

This guide will first detail the synthesis of the precursor, 4-bromo-3-methoxybenzoic acid, followed by its conversion to N-Propyl 4-bromo-3-methoxybenzamide. Subsequently, a detailed protocol for the synthesis of a hypothetical biphenyl benzamide fungicide, "Fungibrom," is presented, drawing parallels to the synthesis of established fungicides like boscalid.[5][6]

Synthesis of the Precursor: 4-bromo-3-methoxybenzoic acid

The synthesis of 4-bromo-3-methoxybenzoic acid can be achieved from the readily available 3-hydroxybenzoic acid. The procedure involves a two-step process of methylation followed by bromination.

Step 1: Methylation of 3-hydroxybenzoic acid

Industrially, 3-methoxybenzoic acid is produced by the methylation of 3-hydroxybenzoic acid.[7] A laboratory-scale adaptation of this procedure is as follows:

Protocol 1: Synthesis of 3-methoxybenzoic acid

  • Materials:

    • 3-hydroxybenzoic acid

    • Dimethyl sulfate (DMS)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl, concentrated)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1 eq.) in a 10% aqueous solution of NaOH (3 eq.).

    • Cool the solution to 10-15°C in an ice bath.

    • Slowly add dimethyl sulfate (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 20°C. The addition of DMS is exothermic and it is a hazardous reagent, so appropriate safety precautions must be taken.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of 3-methoxybenzoic acid will form.

    • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the product.

Step 2: Bromination of 3-methoxybenzoic acid

The bromination of 3-methoxybenzoic acid is directed to the position para to the activating methoxy group.

Protocol 2: Synthesis of 4-bromo-3-methoxybenzoic acid

  • Materials:

    • 3-methoxybenzoic acid

    • Bromine (Br₂)

    • Glacial acetic acid

    • Deionized water

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methoxybenzoic acid (1 eq.) in glacial acetic acid.

    • Heat the solution to 80°C.

    • In the dropping funnel, prepare a solution of bromine (1.05 eq.) in glacial acetic acid.

    • Add the bromine solution dropwise to the heated solution of 3-methoxybenzoic acid over 1-2 hours. The color of the bromine should disappear as it is consumed.

    • After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 4 hours.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water. A white precipitate of 4-bromo-3-methoxybenzoic acid will form.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining acetic acid and hydrobromic acid, and dry under vacuum.

Synthesis of the Intermediate: N-Propyl 4-bromo-3-methoxybenzamide

The synthesis of the target intermediate is achieved by the amidation of 4-bromo-3-methoxybenzoic acid with n-propylamine. A common and efficient method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the amine.[8]

Protocol 3: Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

  • Materials:

    • 4-bromo-3-methoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • n-Propylamine

    • Triethylamine (TEA)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Acyl Chloride Formation:

      • In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromo-3-methoxybenzoic acid (1 eq.) in anhydrous toluene.

      • Add thionyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).

      • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

      • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-bromo-3-methoxybenzoyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

    • Amidation:

      • In a separate flask under a nitrogen atmosphere, dissolve n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

      • Cool the amine solution to 0°C in an ice bath.

      • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the cooled amine solution.

      • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

      • Upon completion, quench the reaction by adding water.

      • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Propyl 4-bromo-3-methoxybenzamide.

    • Purification:

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Agrochemical Synthesis: A Hypothetical Fungicide "Fungibrom"

N-Propyl 4-bromo-3-methoxybenzamide is an ideal starting material for the synthesis of novel fungicides, particularly those with a biphenyl scaffold, which are known to exhibit potent activity. The fungicide boscalid, for example, contains a 2-amino-4'-chlorobiphenyl moiety.[4][9] Drawing inspiration from this, we propose the synthesis of a hypothetical fungicide, "Fungibrom," via a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of "Fungibrom"

The synthesis of "Fungibrom" involves the palladium-catalyzed cross-coupling of N-Propyl 4-bromo-3-methoxybenzamide with 4-chlorophenylboronic acid.

Protocol 4: Synthesis of N-Propyl 4'-(4-chlorophenyl)-3-methoxybenzamide ("Fungibrom")

  • Materials:

    • N-Propyl 4-bromo-3-methoxybenzamide

    • 4-chlorophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a Schlenk flask, combine N-Propyl 4-bromo-3-methoxybenzamide (1 eq.), 4-chlorophenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

    • Add a 2M aqueous solution of potassium carbonate (3 eq.).

    • Add a mixture of toluene and ethanol (e.g., 3:1 v/v) as the solvent.

    • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and add ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain "Fungibrom."

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
4-bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04White to off-white solid
N-Propyl 4-bromo-3-methoxybenzamideC₁₁H₁₄BrNO₂272.14White to off-white solid
"Fungibrom"C₁₇H₁₈ClNO₂303.78White to off-white solid

Proposed Mechanism of Action

Many benzamide and carboxamide fungicides act as inhibitors of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi.[10] This inhibition disrupts the production of ATP, leading to the cessation of fungal growth and eventual cell death. The biphenyl moiety in fungicides like boscalid is crucial for binding to the active site of the SDHI enzyme. It is hypothesized that "Fungibrom," with its N-propyl-3-methoxy-4-(4-chlorophenyl)benzamide structure, would also target the SDHI enzyme. The specific substitutions on the biphenyl rings and the nature of the amide group are critical for optimizing the potency and spectrum of activity against different fungal pathogens.

Experimental and Workflow Diagrams

Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-bromo-3-methoxybenzoic acid C 4-bromo-3-methoxybenzoyl chloride A->C Toluene, DMF (cat.), Reflux B Thionyl Chloride (SOCl₂) B->C D n-Propylamine, TEA E N-Propyl 4-bromo-3-methoxybenzamide D->E C_clone->E DCM, 0°C to RT

Caption: Workflow for the synthesis of the key intermediate.

Synthesis of "Fungibrom"

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

N-Propyl 4-bromo-3-methoxybenzamide is a substituted benzamide derivative that serves as a valuable research chemical and potential intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise substitution pattern on the aromatic ring, featuring a bromine atom and a methoxy group, along with the N-propyl amide chain, imparts specific physicochemical properties that necessitate a robust, multi-technique approach for unambiguous characterization.

The causality behind employing a suite of analytical methods lies in the principle of orthogonality. Each technique provides a unique and complementary piece of information. Chromatographic methods excel at separating the target compound from impurities, while spectroscopic methods provide definitive structural elucidation. This integrated workflow ensures a self-validating system where data from one technique corroborates the findings of another, leading to a high degree of confidence in the material's quality.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for method development. The following table summarizes key computed and known characteristics for N-Propyl 4-bromo-3-methoxybenzamide.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1]
CAS Number 1072944-42-3 (for the N-isopropyl analog)[1]
Appearance Expected to be a solid at room temperature[2]
Solubility Expected to be soluble in organic solvents like Methanol, Acetonitrile, DMSO, DCM[2]

Integrated Analytical Workflow

A comprehensive characterization of a compound like N-Propyl 4-bromo-3-methoxybenzamide is not a linear process but an interconnected workflow. The results from each technique collectively build a complete profile of the molecule's identity and purity.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Reporting Prep N-Propyl 4-bromo-3-methoxybenzamide Sample HPLC HPLC-UV (Purity & Quantification) Prep->HPLC aliquots GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS aliquots NMR NMR (¹H, ¹³C) (Structural Elucidation) Prep->NMR aliquots FTIR FTIR (Functional Groups) Prep->FTIR aliquots EA Elemental Analysis (Empirical Formula) Prep->EA aliquots Report Certificate of Analysis (CoA) HPLC->Report data integration GCMS->Report data integration NMR->Report data integration FTIR->Report data integration EA->Report data integration

Caption: Integrated workflow for the comprehensive characterization of N-Propyl 4-bromo-3-methoxybenzamide.

Chromatographic Methods for Purity Assessment

Chromatography is indispensable for separating the main compound from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reversed-phase HPLC is the premier method for assessing the purity of non-volatile, moderately polar organic molecules. A C18 stationary phase provides excellent hydrophobic interaction with the benzamide structure, while a gradient of water and an organic modifier allows for the effective elution of compounds with varying polarities. UV detection is suitable due to the presence of the aromatic ring, a strong chromophore.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    Parameter Recommended Setting Justification
    Column C18, 250 x 4.6 mm, 5 µm Standard for retaining and separating aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in Water Provides proton source for better peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic eluent.
    Gradient 30% B to 95% B over 20 min Ensures elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL

    | Detection | 254 nm | A common wavelength for aromatic compounds. A DAD can be used to assess peak purity. |

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and providing orthogonal confirmation of the compound's identity through its mass spectrum.[3] Given the expected melting point, the compound should have sufficient thermal stability and volatility for GC analysis.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane (DCM) or Ethyl Acetate.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

  • GC-MS Conditions:

    Parameter Recommended Setting Justification
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A robust, low-bleed column suitable for a wide range of analytes.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
    Inlet Temp. 280 °C Ensures complete volatilization.
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min A general-purpose program to separate compounds based on boiling points.
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for generating reproducible fragmentation patterns.

    | Mass Range | 40 - 450 m/z | Covers the expected molecular ion and fragment masses. |

  • Data Analysis: The resulting chromatogram will show separated components. The mass spectrum for the main peak should be analyzed. Expect a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most definitive technique for structural elucidation in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.[4] The predicted spectra are based on established chemical shift principles and data from analogous structures.[5]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Predicted Spectral Data: | ¹H NMR (Predicted in CDCl₃) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | ~7.6 ppm | d | 1H | Ar-H (adjacent to Br) | | ~7.4 ppm | dd | 1H | Ar-H | | ~6.9 ppm | d | 1H | Ar-H | | ~6.1 ppm | br t | 1H | N-H | | ~3.9 ppm | s | 3H | O-CH₃ | | ~3.4 ppm | q | 2H | N-CH₂- | | ~1.6 ppm | sextet | 2H | -CH₂-CH₃ | | ~0.9 ppm | t | 3H | -CH₂-CH₃ | | ¹³C NMR (Predicted in CDCl₃) | Assignment | | ~166 ppm | C=O (amide) | | ~156 ppm | Ar-C-O | | ~135-110 ppm | Aromatic carbons | | ~112 ppm | Ar-C-Br | | ~56 ppm | O-CH₃ | | ~42 ppm | N-CH₂- | | ~23 ppm | -CH₂-CH₃ | | ~11 ppm | -CH₂-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation.[6][7]

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Key Absorptions:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    ~3300 cm⁻¹ N-H stretch Secondary Amide
    ~2960-2850 cm⁻¹ C-H stretch Alkyl (propyl)
    ~1640 cm⁻¹ C=O stretch (Amide I) Amide
    ~1540 cm⁻¹ N-H bend (Amide II) Amide
    ~1250 cm⁻¹ C-O stretch Aryl-alkyl ether

    | ~600-500 cm⁻¹ | C-Br stretch | Aryl bromide |

Elemental Analysis and Mass Spectrometry

These techniques provide fundamental data on the elemental composition and molecular mass, serving as a final validation of the compound's identity.

Mass Spectrometry (High Resolution)

Rationale: While GC-MS provides nominal mass, high-resolution mass spectrometry (HRMS), often using ESI-TOF, provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the theoretical mass.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-TOF mass spectrometer.

  • Expected Result: The measured mass for the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass (C₁₁H₁₅BrNO₂⁺ = 272.0335). The characteristic 1:1 isotopic pattern for the bromine atom should be clearly visible for the [M+H]⁺ and [M+H+2]⁺ ions.

Elemental Analysis

Rationale: Combustion analysis provides the weight percentage of Carbon, Hydrogen, and Nitrogen, which can be compared to the theoretical values calculated from the molecular formula. This is a classic, bulk analytical technique that confirms the empirical formula.

Protocol:

  • Sample Preparation: Submit a few milligrams of a highly pure, dried sample for analysis.

  • Expected Results:

    Element Theoretical %
    Carbon (C) 48.55%
    Hydrogen (H) 5.18%

    | Nitrogen (N) | 5.15% |

Logical Relationship of Analytical Data

G cluster_0 cluster_1 cluster_2 HPLC HPLC > 99% Purity Conclusion Conclusion: Sample is Confirmed as N-Propyl 4-bromo-3-methoxybenzamide with High Purity HPLC->Conclusion provides confidence in purity NMR NMR Confirms Connectivity NMR->Conclusion verifies structure FTIR FTIR Confirms Functional Groups FTIR->NMR corroborates MS HRMS Confirms Molecular Formula MS->Conclusion verifies identity EA Elemental Analysis Confirms Composition EA->MS corroborates

Caption: Logical convergence of data from orthogonal analytical techniques to confirm sample identity and purity.

References

  • Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]

  • PubChem. (n.d.). N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. Retrieved January 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Propyl 4-Bromo-3-methylbenzamide. Retrieved January 23, 2026, from [Link]

  • Alkan, H., et al. (2021). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. [Link]

  • Supporting Information. (n.d.). N-propylbenzamide and 4-bromo-N-propylbenzamide NMR data. [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved January 23, 2026, from [Link]

  • Starosta, W., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. PubMed. [Link]

  • Deimler, E. N., et al. (2021). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate. [Link]

  • European Pharmacopoeia. (n.d.). General methods for analysis.
  • Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information for NMR spectra. [Link]

  • Rajendran, G. R. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzonitrile. Retrieved January 23, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. Retrieved January 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl 4-bromo-3-methylbenzamide. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • J. Braz. Chem. Soc. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved January 23, 2026, from [Link]

  • Madhan, S., et al. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). NIH. [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. Retrieved January 23, 2026, from [Link]

  • National Institute of Justice. (n.d.). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. [Link]

Sources

Application Note: Structural Elucidation of N-Propyl 4-bromo-3-methoxybenzamide via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Propyl 4-bromo-3-methoxybenzamide is a substituted benzamide, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural verification and purity assessment of such molecules are paramount for advancing research and ensuring the reliability of subsequent biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the analysis of N-Propyl 4-bromo-3-methoxybenzamide, detailing the theoretical basis for spectral interpretation and providing robust, field-proven protocols for sample preparation and data acquisition using both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals requires a systematic numbering of the atoms in the molecule. The structure of N-Propyl 4-bromo-3-methoxybenzamide with the numbering convention used throughout this guide is presented below.

Caption: Molecular structure of N-Propyl 4-bromo-3-methoxybenzamide.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electronegative atoms or groups (like C=O, Br, OCH₃) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Protons on adjacent carbons cause signals to split into multiple peaks (e.g., singlet, doublet, triplet) according to the n+1 rule, where 'n' is the number of neighboring equivalent protons.

Interpretation for N-Propyl 4-bromo-3-methoxybenzamide:

  • Aromatic Protons (H-2, H-5, H-6): These three protons reside on the benzene ring and will appear in the aromatic region (typically 7.0-8.0 ppm).

    • H-2: This proton is ortho to the electron-withdrawing amide group, placing it the most downfield of the aromatic signals. It will appear as a doublet due to coupling with H-6.

    • H-6: This proton is meta to the amide and ortho to the methoxy group. It will be shifted upfield relative to H-2 and will appear as a doublet of doublets due to coupling with both H-2 and H-5.

    • H-5: This proton is ortho to the bromine and meta to the methoxy group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet from coupling to H-6.

  • Amide Proton (N-H): The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and its chemical shift is highly dependent on solvent, concentration, and temperature.[2] It typically appears as a broad singlet between 6.0 and 8.5 ppm.

  • Propyl Group Protons (H-10, H-11, H-12):

    • H-10 (-CH₂-N): These two protons are directly attached to the amide nitrogen, causing a significant downfield shift. The signal will be a triplet, split by the two adjacent H-11 protons.

    • H-11 (-CH₂-): These two protons will be a multiplet (a sextet), split by the two H-10 protons and the three H-12 protons.

    • H-12 (-CH₃): This terminal methyl group is the most shielded (upfield) of the propyl protons and will appear as a triplet, split by the two H-11 protons.

  • Methoxy Protons (H-14, -OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet, typically around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom Assignment Predicted δ (ppm) Multiplicity Integration
H-12 ~0.95 Triplet (t) 3H
H-11 ~1.70 Sextet (sxt) 2H
H-10 ~3.40 Triplet (t) 2H
H-14 ~3.90 Singlet (s) 3H
N-H ~6.5 - 8.0 Broad Singlet (br s) 1H
H-5 ~7.20 Doublet (d) 1H
H-6 ~7.40 Doublet of Doublets (dd) 1H

| H-2 | ~7.60 | Doublet (d) | 1H |

Note: Predicted shifts are based on analogous structures and may vary with solvent and experimental conditions.[3]

Predicted ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule.[1] The chemical shift is primarily influenced by the hybridization and electronic environment of the carbon atom.

Interpretation for N-Propyl 4-bromo-3-methoxybenzamide:

  • Carbonyl Carbon (C-8, C=O): The amide carbonyl carbon is highly deshielded and will appear as the most downfield signal, typically in the 165-175 ppm range.[4]

  • Aromatic Carbons (C-1 to C-6): Six distinct signals are expected in the aromatic region (110-160 ppm).

    • C-3 (C-OCH₃) & C-4 (C-Br): The carbons directly attached to the electronegative oxygen and bromine atoms will have their chemical shifts significantly affected. The carbon attached to the methoxy group (C-3) will be shifted downfield, while the C-Br bond (C-4) also results in a characteristic shift.

    • C-1 (C-C=O): The ipso-carbon attached to the amide group will be found in the 130-140 ppm range.[1]

    • C-2, C-5, C-6: The remaining CH carbons will have shifts influenced by the cumulative effects of all substituents on the ring.

  • Propyl Carbons (C-10, C-11, C-12):

    • C-10 (-CH₂-N): The carbon adjacent to the nitrogen will be the most downfield of the aliphatic carbons.

    • C-11 (-CH₂-): The central carbon of the propyl chain.

    • C-12 (-CH₃): The terminal methyl carbon will be the most upfield signal in the entire spectrum.

  • Methoxy Carbon (C-14, -OCH₃): This carbon will appear as a distinct singlet around 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Assignment Predicted δ (ppm)
C-12 ~11
C-11 ~23
C-10 ~42
C-14 ~56
C-4 ~112
C-2, C-5, C-6 ~115 - 130
C-1 ~135
C-3 ~155

| C-8 | ~168 |

Note: These are estimated chemical shift ranges. Actual values are dependent on the solvent and reference standard.[4][5]

Experimental Protocols

A high-quality NMR spectrum is directly dependent on meticulous sample preparation.[6] The following protocol outlines a self-validating system for obtaining reliable data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg for ¹H, 25-75 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve add_std 3. Add Internal Standard (e.g., TMS) dissolve->add_std filter 4. Filter Sample (Pipette with glass wool plug) add_std->filter transfer 5. Transfer to NMR Tube filter->transfer insert 6. Insert Tube into Spectrometer transfer->insert lock_shim 7. Lock and Shim insert->lock_shim acquire 8. Acquire Spectra (¹H, then ¹³C) lock_shim->acquire process 9. Process Data (Fourier Transform, Phase, Baseline) acquire->process reference 10. Reference Spectrum (TMS to 0.00 ppm) process->reference analyze 11. Analyze and Assign Peaks reference->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

A. Materials and Equipment
  • N-Propyl 4-bromo-3-methoxybenzamide sample

  • High-quality 5 mm NMR tubes[7]

  • Volumetric flask or vial

  • Pasteur pipette and glass wool

  • Analytical balance

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)[8]

  • Internal reference standard (e.g., Tetramethylsilane, TMS)

B. Rationale for Reagent Selection
  • Deuterated Solvents: Solvents in which protons (¹H) are replaced with deuterium (²H) are essential. This prevents the solvent's own proton signals from overwhelming the much weaker signals from the analyte. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[9] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with lower solubility or to better resolve exchangeable protons like N-H.[8]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[10][11] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal. Silicon is less electronegative than carbon, so its protons and carbons are highly shielded, causing them to resonate upfield, away from most signals of interest.[12] By definition, its chemical shift is set to 0.00 ppm, providing a reliable reference point for all other signals.[11]

C. Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh between 5-25 mg of the benzamide for ¹H NMR (or 25-75 mg for ¹³C NMR) and transfer it to a clean, dry vial.[7] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filtration (Critical Step): To ensure the best possible spectral resolution, remove any suspended particulate matter. Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Use this pipette to transfer the sample solution from the vial into a clean NMR tube.[7] This step removes dust and insoluble impurities, which can severely degrade magnetic field homogeneity and broaden spectral lines.

  • Checking Sample Volume: The optimal sample height in a standard 5 mm tube is approximately 4-5 cm.[7] Ensure the volume is sufficient to be within the detection coils of the spectrometer.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

D. Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: A standard 1D proton spectrum is typically acquired first, as it is a quick experiment (1-5 minutes). Key parameters include setting the spectral width to cover the expected range (e.g., -1 to 12 ppm), an appropriate pulse angle (e.g., 45°), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: A proton-decoupled 1D carbon spectrum is then acquired. This experiment takes longer due to the low sensitivity of the ¹³C nucleus. The proton-decoupling feature simplifies the spectrum by causing all carbon signals to appear as singlets.[1]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of N-Propyl 4-bromo-3-methoxybenzamide. By following the detailed protocols for sample preparation and understanding the principles of spectral interpretation, researchers can confidently verify the identity, structure, and purity of this compound. The predicted chemical shifts and multiplicities provided in this note serve as a robust guide for the assignment of experimental data, ensuring the scientific integrity of research in drug discovery and development.

References

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36, 111-113. Link

  • Biological Magnetic Resonance Bank (BMRB). Benzamide at BMRB (Entry bmse000668). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link - Note: While the direct link is not in the search results, this is a foundational paper on the topic and represents the type of authoritative source required. A related discussion on TMS is available.

  • Blackburne, I. D., & Katritzky, A. R. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343. Link

  • Organomation. NMR Sample Preparation: The Complete Guide. Link

  • Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. Link

  • Zamani Anbardana, S., et al. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Royal Society of Chemistry. Link

  • Sigma-Aldrich. Tetramethylsilane analytical standard. Link

  • Abraham, R. J., et al. (2014). 1H-NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 421-428. Link

  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide. Link

  • Anathikumar, T., et al. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press. Link

  • Western University. NMR Sample Preparation. Link

  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1984). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 999-1003. Link

  • University of Minnesota Twin Cities. NMR Sample Preparation. Link

  • Marshall, W. S., & Sigal, M. V. (1958). Synthesis of 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide. Journal of Organic Chemistry, 23(6), 927-929. Link

  • American Chemical Society. (2021). Tetramethylsilane. Link

  • NMR Platform. NMR sample preparation guidelines. Link

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Link

  • Chemistry Explained. (2025). Why TMS Is the Standard in NMR Spectroscopy. YouTube. Link

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Link

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Link

  • Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide. Link

  • Carl ROTH. Deuterated Compounds for NMR. Link

  • Smith, S. G., & Shoulders, B. A. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(4), 2098-2104. Link

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Link

Sources

A Validated High-Performance Liquid Chromatography Method for the Quantification of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-Propyl 4-bromo-3-methoxybenzamide. The described methodology is tailored for researchers, scientists, and professionals in drug development, offering a reliable protocol for quality control and analytical assessment. The method demonstrates excellent linearity, accuracy, and precision, adhering to the validation criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] All experimental parameters, including the critical choice of stationary phase, mobile phase composition, and detection wavelength, are explained to provide a clear causal understanding.

Introduction and Scientific Rationale

N-Propyl 4-bromo-3-methoxybenzamide is a substituted benzamide derivative. The accurate determination of its purity and concentration in bulk drug substances and formulated products is critical for ensuring safety and efficacy. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

The developed method is based on reverse-phase chromatography, the most common mode of HPLC. The non-polar nature of the C18 stationary phase is ideal for retaining the moderately non-polar analyte, N-Propyl 4-bromo-3-methoxybenzamide. The selection of a buffered mobile phase of acetonitrile and water ensures optimal peak shape and retention time by controlling the ionization state of any potential acidic or basic functional groups. The UV detector wavelength is selected based on the chromophores present in the molecule, specifically the substituted benzene ring, to ensure maximum sensitivity.

Experimental Apparatus and Reagents

2.1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2. Reagents and Materials

  • N-Propyl 4-bromo-3-methoxybenzamide reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (KH2PO4, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented below. The rationale for these choices is to achieve a symmetric peak shape, an optimal retention time of approximately 5-10 minutes, and high sensitivity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Step-by-Step Protocols

4.1. Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of potassium phosphate monobasic and dissolve it in 400 mL of HPLC grade water.

  • Adjust the pH of the aqueous solution to 3.0 with orthophosphoric acid.

  • Add 600 mL of acetonitrile to the buffer solution.

  • Mix thoroughly and degas the solution for 15 minutes in a sonicator.

4.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of N-Propyl 4-bromo-3-methoxybenzamide reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C when not in use.

4.3. Sample Preparation

  • Prepare a sample solution of N-Propyl 4-bromo-3-methoxybenzamide at a target concentration of 100 µg/mL in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters include specificity, linearity, accuracy, precision, and robustness.

5.1. System Suitability Before initiating any validation experiments, the system's suitability must be confirmed. This is achieved by making five replicate injections of the 100 µg/mL standard solution. The acceptance criteria are based on established principles of good chromatography.[4][5][6]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

5.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by injecting a blank (mobile phase) and a placebo solution, ensuring no interfering peaks are observed at the retention time of the analyte.

5.3. Linearity and Range The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five calibration standards from the stock solution, ranging from 80% to 120% of the test concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).[1]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.

5.4. Accuracy (Recovery) Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Calculate the percentage recovery at each level.

  • The acceptance criteria for recovery are typically between 98.0% and 102.0%.

5.5. Precision Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the standard solution (100 µg/mL) on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • The acceptance criterion for both is a %RSD of ≤ 2.0%.

5.6. Robustness The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition ± 2% organic (e.g., 58% and 62% Acetonitrile)

The system suitability parameters should be evaluated under each of these modified conditions.

Visualization of Experimental Workflow

The overall workflow for the analysis of N-Propyl 4-bromo-3-methoxybenzamide is depicted in the following diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation (Buffer + ACN) reagents->mobile_phase std_prep Standard Solution Prep (100 µg/mL) reagents->std_prep sample_prep Sample Solution Prep (Target Conc.) reagents->sample_prep sst System Suitability Test (5 Injections) std_prep->sst analysis Sample/Standard Injection sample_prep->analysis sst->analysis Pass Criteria Met integration Peak Integration analysis->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report Generation quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of N-Propyl 4-bromo-3-methoxybenzamide. The comprehensive validation protocol ensures that the method is accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The detailed explanation of the scientific rationale behind the method development choices provides users with the necessary foundation to implement and adapt this protocol for their specific needs.

References

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • EnglishExcel. (2020, June 4). System suitability parameters of HPLC | Resolution | retention time | Tailing. YouTube.
  • Biosciences Biotechnology Research Asia. (2025, June 16). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • ResearchGate. (2020, October 1). (PDF) Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC.
  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.

Sources

Application Note: High-Throughput Analysis of N-Propyl 4-bromo-3-methoxybenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-Propyl 4-bromo-3-methoxybenzamide is a synthetic compound of interest in pharmaceutical and chemical research. Its benzamide core, substituted with a bromine atom, a methoxy group, and an N-propyl chain, presents a unique analytical challenge requiring high specificity and sensitivity for accurate quantification and characterization. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of N-Propyl 4-bromo-3-methoxybenzamide. The described protocol is designed for high-throughput screening and quantitative analysis in complex matrices, which is crucial in various stages of drug development, from discovery to pharmacokinetic studies.[1]

The rationale for employing LC-MS/MS lies in its unparalleled selectivity and sensitivity, which are essential for distinguishing the analyte from structurally similar compounds and endogenous matrix components. This guide provides a comprehensive workflow, from sample preparation to data interpretation, underpinned by a deep understanding of the molecule's physicochemical properties and its expected behavior during mass spectrometric analysis.

Chemical Properties of N-Propyl 4-bromo-3-methoxybenzamide

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.[2]

PropertyValueSource
Chemical Name N-Propyl 4-bromo-3-methoxybenzamide-
CAS Number 1072944-38-7[3]
Molecular Formula C11H14BrNO2[3]
Average Molecular Weight 272.14 g/mol [4]
Monoisotopic Mass 271.0208 g/mol Calculated

The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This isotopic signature is a powerful tool for the confident identification of the analyte.

Experimental Workflow

The analytical workflow is designed for efficiency and reproducibility, ensuring high-quality data for both qualitative and quantitative applications.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Quant Quantification MS->Quant Frag Fragmentation Analysis MS->Frag

Caption: High-level workflow for the LC-MS/MS analysis of N-Propyl 4-bromo-3-methoxybenzamide.

Detailed Protocols

Part 1: Sample Preparation Protocol

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[5] For plasma samples, a solid-phase extraction (SPE) protocol is recommended.

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[6]

Part 2: Liquid Chromatography Protocol

Chromatographic separation is optimized to achieve a sharp peak shape and good retention for the analyte, separating it from potential isomers and matrix components.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% B to 95% B over 5 minA gradient ensures efficient elution and good peak shape.
Flow Rate 0.3 mL/minStandard flow rate for analytical LC-MS.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Part 3: Mass Spectrometry Protocol

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, which is well-suited for the analysis of benzamides.[7]

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Promotes the formation of [M+H]+ ions.
Capillary Voltage 3.5 kVOptimizes ion generation.
Source Temperature 150°CFacilitates desolvation.
Desolvation Temperature 350°CEnsures complete desolvation of ions.
Gas Flow (Desolvation) 800 L/hrAids in the desolvation process.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

Expected Mass Spectrometric Behavior and Fragmentation

Upon positive ESI, N-Propyl 4-bromo-3-methoxybenzamide is expected to form a protonated molecule, [M+H]+, at m/z 272.03 and 274.03, reflecting the isotopic distribution of bromine.

Proposed MRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Product Ion
272.03213.9620Loss of the propylamino group (C3H8N)
274.03215.9620Isotopic counterpart of the above transition
272.03184.9530Subsequent loss of CO from the benzoyl cation
Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is anticipated to follow established patterns for benzamides and related structures.[6] The primary fragmentation is likely the cleavage of the amide bond, leading to a stable benzoyl cation.

Sources

N-Propyl 4-bromo-3-methoxybenzamide in Suzuki and Buchwald-Hartwig coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-Propyl 4-bromo-3-methoxybenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Synthesis

N-Propyl 4-bromo-3-methoxybenzamide is a key synthetic intermediate whose value lies in its distinct structural features: an aryl bromide, a methoxy substituent, and an N-propylamide group. The carbon-bromine bond serves as a highly versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This makes the compound an attractive starting material for drug discovery programs and the development of novel organic materials. The presence of the methoxy and amide functionalities provides additional points for modification and influences the electronic properties of the aromatic ring, impacting its reactivity. This guide offers a detailed exploration of the application of N-Propyl 4-bromo-3-methoxybenzamide in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-propyl 4-bromo-3-methoxybenzamide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6] The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species.[3] This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Transmetal Transmetalation PdII_Diorg Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Diorg PdII_Diorg->Pd0 RedElim Reductive Elimination Product Ar-R' (Product) PdII_Diorg->Product ArylHalide Ar-Br (N-Propyl 4-bromo-3-methoxybenzamide) Boronic R'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of N-propyl 4-bromo-3-methoxybenzamide with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • N-Propyl 4-bromo-3-methoxybenzamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-propyl 4-bromo-3-methoxybenzamide, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Key Parameter Selection and Causality

The success of a Suzuki coupling hinges on the careful selection of its components.

ParameterRecommended OptionsRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can be used directly as the Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by phosphine ligands, to enter the catalytic cycle.[5]
Ligand PPh₃, SPhos, XPhosSimple phosphines like PPh₃ are effective for many substrates. For more challenging or sterically hindered couplings, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) can accelerate both oxidative addition and reductive elimination, leading to higher efficiency.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential to activate the boronic acid, forming the boronate anion [R-B(OH)₃]⁻, which is more competent for transmetalation.[3][7] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and basicity.
Solvent Toluene, 1,4-Dioxane, THF, often with waterAprotic solvents are common. The addition of water is often beneficial as it helps dissolve the inorganic base and can facilitate the transmetalation step.[1][8]

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[9][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials, by offering a more general and milder alternative to classical methods.[9][11]

The Catalytic Cycle: A Mechanistic Overview

Similar to the Suzuki coupling, the Buchwald-Hartwig amination operates on a Pd(0)/Pd(II) catalytic cycle.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of N-propyl 4-bromo-3-methoxybenzamide to form a Pd(II) intermediate.[12]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is typically the rate-limiting step. The aryl group and the amino group couple to form the C-N bond of the final product, regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting this step.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L₂-NR'R'' PdII_Aryl->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' (Product) PdII_Amido->Product ArylHalide Ar-Br (N-Propyl 4-bromo-3-methoxybenzamide) Amine HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of N-propyl 4-bromo-3-methoxybenzamide. The choice of ligand and base is critical and depends heavily on the nature of the amine.

Materials:

  • N-Propyl 4-bromo-3-methoxybenzamide (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., XantPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, the base, and N-propyl 4-bromo-3-methoxybenzamide.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Heating: Seal the vessel and heat the mixture to the required temperature (typically 90-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Aryl bromides are generally reactive, and the reaction should proceed to completion within a few hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired arylamine.

Key Parameter Selection and Causality

The efficiency of the Buchwald-Hartwig amination is highly dependent on a synergistic interplay between the catalyst, ligand, and base.

ParameterRecommended OptionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XantPhos Pd G3)Modern pre-catalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ upon exposure to a base, leading to more reproducible results.[12]
Ligand XantPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) state, promote oxidative addition, and, most critically, facilitate the difficult reductive elimination step to form the C-N bond.[11] XantPhos is a versatile ligand suitable for a wide range of amines.[13]
Base NaOt-Bu, K₂CO₃, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[13] For substrates with base-sensitive functional groups, milder bases like K₂CO₃ can sometimes be employed with specific catalyst systems.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Part 3: Synthesis of the Starting Material

A reliable supply of the starting material is crucial for any research program. N-Propyl 4-bromo-3-methoxybenzamide can be synthesized via a straightforward amidation procedure.

Protocol: Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

Materials:

  • 4-Bromo-3-methoxybenzoic acid (1.0 equiv)

  • Propylamine (1.2 equiv)

  • Coupling agent (e.g., HATU or EDC/HOBt, 1.1 equiv)

  • Organic base (e.g., DIPEA or Triethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or Dichloromethane)

Procedure:

  • Activation: Dissolve 4-bromo-3-methoxybenzoic acid in the anhydrous solvent. Add the organic base, followed by the coupling agent. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add propylamine to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature until completion (typically 2-12 hours), as monitored by TLC.

  • Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the title compound.

Conclusion

N-Propyl 4-bromo-3-methoxybenzamide is a highly effective substrate for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently construct diverse libraries of complex molecules. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Nature. (2023). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (2019). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC. Retrieved from [Link]

  • National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Ciencia Digital. (2021, April 5). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Retrieved from [Link]

  • Organic Letters. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Retrieved from [Link]

Sources

The Strategic Utility of N-Propyl 4-bromo-3-methoxybenzamide in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the demand for structurally diverse and functionally optimized molecules is incessant. N-Propyl 4-bromo-3-methoxybenzamide emerges as a strategic building block, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures. Its substituted benzene ring, featuring a bromo group ortho to a methoxy group and a propylamide moiety, provides three key points for synthetic diversification. The aryl bromide is a versatile handle for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The methoxy group electronically influences the reactivity of the aromatic ring and can be a site for further modification. The N-propylamide group can impart desirable physicochemical properties, such as solubility and membrane permeability, and can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-Propyl 4-bromo-3-methoxybenzamide in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1072944-38-7[1][2][3]
Molecular Formula C₁₁H₁₄BrNO₂[1][2][3]
Molecular Weight 272.14 g/mol [2][3][4]
Appearance Not specified (likely a solid)
Purity ≥95% (typical)[1]
Storage 2-8°C Refrigerator[4]

Safety and Handling Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] If swallowed, wash out the mouth with water.[5] In all cases of exposure, seek medical attention.[5]

Synthetic Protocols: Crafting the Building Block

The synthesis of N-Propyl 4-bromo-3-methoxybenzamide is a straightforward amidation reaction starting from the commercially available 4-bromo-3-methoxybenzoic acid.

Protocol 1: Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

This protocol details a standard procedure for the amide bond formation via an acid chloride intermediate.

Workflow Diagram:

G cluster_0 Synthesis of N-Propyl 4-bromo-3-methoxybenzamide Start 4-bromo-3-methoxybenzoic acid Step1 Activation with Thionyl Chloride (SOCl₂) Start->Step1  Reflux Intermediate 4-bromo-3-methoxybenzoyl chloride Step1->Intermediate Step2 Amidation with n-Propylamine Intermediate->Step2  Base (e.g., Triethylamine) Product N-Propyl 4-bromo-3-methoxybenzamide Step2->Product Purification Work-up and Purification Product->Purification Final Final Product Purification->Final

Caption: Synthetic workflow for N-Propyl 4-bromo-3-methoxybenzamide.

Materials and Reagents:

  • 4-bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • n-Propylamine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride can be used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as DCM.

  • In a separate flask, dissolve n-propylamine (1.1 eq) and a base like triethylamine (1.2 eq) in the same anhydrous solvent.

  • Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: Quench the reaction by adding water or saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure N-Propyl 4-bromo-3-methoxybenzamide.

Application Notes: A Gateway to Molecular Complexity

The synthetic utility of N-Propyl 4-bromo-3-methoxybenzamide lies in the reactivity of its aryl bromide moiety, which is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, leading to the construction of complex and diverse molecular scaffolds. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[6]

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] N-Propyl 4-bromo-3-methoxybenzamide can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl structures, which are prevalent in many biologically active molecules.

Hypothetical Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling Reactant1 N-Propyl 4-bromo-3-methoxybenzamide Product 4-Aryl-N-propyl-3-methoxybenzamide Reactant1->Product Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura reactions on similar aryl bromides.[8]

Materials and Reagents:

  • N-Propyl 4-bromo-3-methoxybenzamide

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

Step-by-Step Procedure:

  • To a Schlenk flask, add N-Propyl 4-bromo-3-methoxybenzamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₃PO₄).[8]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water).[8]

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) for a period of 2-24 hours, monitoring the progress by TLC or LC-MS.[8]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. N-Propyl 4-bromo-3-methoxybenzamide can be reacted with a wide range of primary or secondary amines to introduce diverse amino substituents, a common strategy in the synthesis of pharmacologically active compounds.

Hypothetical Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination Reactant1 N-Propyl 4-bromo-3-methoxybenzamide Product 4-(R¹R²N)-N-propyl-3-methoxybenzamide Reactant1->Product Reactant2 Amine (R¹R²NH) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Catalyst->Product

Sources

Application Notes & Protocols: N-Propyl 4-bromo-3-methoxybenzamide as a Key Intermediate for the Synthesis of Potent FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of N-Propyl 4-bromo-3-methoxybenzamide. This compound serves as a critical, versatile intermediate for the development of novel small-molecule inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a key oncogenic driver in various cancers. We present field-proven, step-by-step protocols for the synthesis of this intermediate from commercially available starting materials and its subsequent elaboration into a representative FGFR1 inhibitor via a palladium-catalyzed cross-coupling reaction. Furthermore, we provide detailed methodologies for the biological evaluation of the final compound, including in-vitro kinase assays and cell-based functional assays, to validate its potency and mechanism of action. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: Targeting FGFR1 in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, composed of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), are pivotal regulators of cellular processes including proliferation, survival, differentiation, and angiogenesis.[1][2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[3][4]

Genetic aberrations, including gene amplification, mutations, or translocations involving FGFRs, can lead to constitutive kinase activity, driving tumor growth and progression.[5][6] Specifically, FGFR1 amplification is a known oncogenic driver in a subset of non-small cell lung cancer (NSCLC), breast cancer, and other malignancies, making it a high-value therapeutic target.[1][2] Small-molecule inhibitors that compete with ATP for binding to the kinase domain of FGFR1 are a validated and promising therapeutic strategy.[7][8]

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically successful drugs.[9] In the context of FGFR1 inhibition, specific benzamide derivatives have been designed to form key hydrogen bond interactions within the hinge region of the kinase domain.[10][11] The intermediate, N-Propyl 4-bromo-3-methoxybenzamide , is strategically designed for this purpose. The methoxy group can enhance ligand-target interactions and improve physicochemical properties, while the bromine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of additional binding pockets to optimize potency and selectivity.[10][12][13]

Synthetic and Biological Evaluation Workflow

The overall strategy involves a three-stage process: synthesis of the key intermediate, its conversion into a final inhibitor, and comprehensive biological characterization.

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase A Starting Material (4-Bromo-3-methoxybenzoic Acid) B Protocol 1: Amidation (Synthesis of Intermediate) A->B C Intermediate (N-Propyl 4-bromo-3-methoxybenzamide) B->C D Protocol 2: Suzuki Coupling (Synthesis of Final Inhibitor) C->D E Final FGFR1 Inhibitor D->E F Protocol 3: Biochemical Assay (FGFR1 Kinase Activity) E->F Test Compound G Protocol 4: Cell-Based Assay (Cancer Cell Proliferation) E->G Test Compound H Protocol 5: Western Blot (Downstream Signaling) E->H Test Compound I Data Analysis (IC50 / GI50 Determination) F->I G->I H->I G cluster_kinase Kinase Domain FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates ADP ADP FGFR1->ADP PLCg PLCγ FGFR1->PLCg Phosphorylates PI3K PI3K FGFR1->PI3K Phosphorylates ATP ATP ATP->FGFR1 Inhibitor Synthesized Inhibitor Inhibitor->ATP Blocks Binding Site ERK ERK PLCg->ERK Activates Downstream Cell Proliferation, Survival, Angiogenesis ERK->Downstream AKT AKT PI3K->AKT Activates AKT->Downstream

Sources

Application Notes & Protocols: Evaluating the Antibacterial Efficacy of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antibacterial and antifungal effects.[1] This document provides a comprehensive guide for researchers on the evaluation of N-Propyl 4-bromo-3-methoxybenzamide as a potential antibacterial agent. Detailed, step-by-step protocols for preliminary screening and advanced mechanistic studies are presented, grounded in established methodologies to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the search for new antimicrobial therapies.

Introduction: The Scientific Rationale

Benzamides represent a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] The structural features of N-Propyl 4-bromo-3-methoxybenzamide, specifically the substituted benzene ring, suggest its potential to interact with bacterial cellular targets. The methoxy and bromo substitutions can influence the compound's electronic and lipophilic properties, which are critical for its pharmacokinetic and pharmacodynamic profiles. The N-propyl amide chain can further modulate its interaction with biological membranes or enzymatic active sites.

Recent studies on similar benzamide structures have shown that they can exert their antibacterial effect through various mechanisms, including the inhibition of essential enzymes like FtsZ, a key protein in bacterial cell division.[2][3] Therefore, a systematic evaluation of N-Propyl 4-bromo-3-methoxybenzamide is warranted to determine its antibacterial spectrum and potential as a lead compound for further development.

Preliminary Antibacterial Screening: Foundational Assays

The initial phase of evaluating a novel compound involves determining its fundamental antibacterial properties. This is achieved through standardized assays that are widely accepted in the field of microbiology.[4][5][6][7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a standard and efficient technique for determining the MIC of a compound against a panel of bacterial strains.[8][10]

Protocol: Broth Microdilution MIC Assay

  • Materials:

    • N-Propyl 4-bromo-3-methoxybenzamide (test compound)

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • Mueller-Hinton Broth (MHB)[11]

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of Test Compound Stock Solution: Dissolve N-Propyl 4-bromo-3-methoxybenzamide in DMSO to a high concentration (e.g., 10 mg/mL).

    • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[12] The optical density at 600 nm (OD600) should be adjusted to approximately 0.1 before final dilution.[10]

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range to test is 0.125 to 256 µg/mL.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Controls:

      • Growth Control: Wells with MHB and bacterial inoculum only.

      • Sterility Control: Wells with MHB only.

      • Positive Control: Wells with a known antibiotic and bacterial inoculum.

      • Solvent Control: Wells with the highest concentration of DMSO used and bacterial inoculum.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[8][9]

    • Result Interpretation: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600.

Data Presentation: Example MIC Values

Bacterial StrainGram StainN-Propyl 4-bromo-3-methoxybenzamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive160.5
Escherichia coli ATCC 25922Negative640.015
Pseudomonas aeruginosa ATCC 27853Negative>2560.25
Enterococcus faecalis ATCC 29212Positive321

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Prepare Compound Stock Solution SerialDilution Perform 2-fold Serial Dilution in 96-well plate Compound->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum Add Bacterial Inoculum to wells Inoculum->AddInoculum SerialDilution->AddInoculum Controls Include Growth, Sterility, Positive & Solvent Controls AddInoculum->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate ReadResults Visually Inspect or Read OD600 Incubate->ReadResults DetermineMIC Determine MIC Value ReadResults->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] This assay is a crucial next step after determining the MIC to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Assay

  • Materials:

    • MIC plate from the previous experiment

    • Mueller-Hinton Agar (MHA) plates

    • Sterile pipette tips and spreader

  • Procedure:

    • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

    • Plating: Spread the aliquot onto a fresh MHA plate.

    • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Advanced Characterization: Delving into the Mechanism of Action

Once the initial antibacterial activity is established, the subsequent phase focuses on understanding how the compound exerts its effect on the bacterial cell.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[13] It helps to further differentiate between bactericidal and bacteriostatic activity and can reveal concentration-dependent effects.[13][14]

Protocol: Time-Kill Kinetic Assay

  • Materials:

    • Bacterial culture in logarithmic growth phase

    • N-Propyl 4-bromo-3-methoxybenzamide at various concentrations (e.g., 1x, 2x, and 4x MIC)

    • MHB

    • MHA plates

    • Sterile saline for dilutions

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth in MHB.

    • Exposure: Add the test compound at the desired concentrations to separate flasks containing the bacterial culture. Include a growth control flask without the compound.

    • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate them on MHA plates to determine the number of viable CFUs.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]

Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow start Prepare Log-Phase Bacterial Culture expose Expose Culture to Compound (e.g., 1x, 2x, 4x MIC) start->expose sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) expose->sampling dilute Perform Serial Dilutions sampling->dilute plate Plate Dilutions on MHA dilute->plate incubate Incubate Plates at 37°C plate->incubate count Count Colonies (CFU) incubate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for Time-Kill Kinetic Assay.

Bacterial Membrane Permeability Assay

Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial compounds. This can be assessed using fluorescent dyes that can only enter cells with compromised membranes.[16][17]

Protocol: Membrane Permeability Assay using Propidium Iodide

  • Materials:

    • Bacterial culture

    • N-Propyl 4-bromo-3-methoxybenzamide

    • Propidium Iodide (PI) solution

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorometer or fluorescence microplate reader

  • Procedure:

    • Cell Preparation: Harvest mid-log phase bacteria by centrifugation, wash, and resuspend in PBS.[18]

    • Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing various concentrations of the test compound. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

    • Dye Addition: Add PI to each well.

    • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~535 nm, emission ~617 nm) over time. An increase in fluorescence indicates membrane permeabilization.

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. Inhibition of this enzyme can be a potent antibacterial mechanism.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Materials:

    • Purified bacterial DNA gyrase

    • Relaxed plasmid DNA (e.g., pBR322) as a substrate

    • ATP

    • Assay buffer

    • N-Propyl 4-bromo-3-methoxybenzamide

    • Positive control inhibitor (e.g., novobiocin or ciprofloxacin)[19]

    • Agarose gel electrophoresis system

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and the test compound at various concentrations.

    • Enzyme Addition: Add DNA gyrase to initiate the reaction.

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

    • Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

    • Result Interpretation: DNA gyrase converts relaxed plasmid DNA into its supercoiled form. An active inhibitor will prevent this conversion, resulting in a higher proportion of the relaxed form on the gel compared to the no-inhibitor control.

Proposed Mechanism of Action Pathway

MoA_Pathway Compound N-Propyl 4-bromo-3-methoxybenzamide Membrane Bacterial Cell Membrane Permeabilization Compound->Membrane Direct Interaction DNA_Gyrase Inhibition of DNA Gyrase Compound->DNA_Gyrase Enzyme Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to DNA_Gyrase->Cell_Death Leads to

Sources

Troubleshooting & Optimization

Technical Support Center: N-Propyl 4-bromo-3-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Propyl 4-bromo-3-methoxybenzamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. We will move beyond simple procedural outlines to explore the mechanistic underpinnings and critical parameters that govern yield and purity. Our goal is to empower you with the knowledge to not only replicate a synthesis but to troubleshoot and optimize it effectively.

The formation of an amide bond is a cornerstone reaction in medicinal chemistry.[1] However, what appears to be a straightforward condensation of a carboxylic acid and an amine is often fraught with challenges that can significantly impact yield and purity.[2] This guide provides a structured, question-and-answer-based approach to navigate the common pitfalls in the synthesis of N-Propyl 4-bromo-3-methoxybenzamide, transforming potential setbacks into opportunities for process improvement.

The primary synthetic route involves two key transformations: the activation of 4-bromo-3-methoxybenzoic acid, typically via conversion to its acyl chloride, followed by nucleophilic acyl substitution with n-propylamine. Success hinges on precise control of each step.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal analysis and actionable solutions.

Q1: My overall yield is disappointingly low (<60%). What are the most probable causes and how can I address them?

A low overall yield is the most frequent complaint. The issue rarely stems from a single source but is often a cumulative loss across several stages. A systematic diagnosis is essential.

Workflow for Diagnosing Low Yield

G Start Low Overall Yield Step1 Step 1: Acid Chloride Formation Check TLC/LCMS of crude acyl chloride reaction. Start->Step1 Step2 Step 2: Amidation Reaction Check TLC/LCMS of crude amide reaction. Step1->Step2 Conversion looks clean. Cause1 Cause: Incomplete Conversion Solution: Extend reaction time/temp for SOCl₂. Use oxalyl chloride + cat. DMF for milder conditions. Step1->Cause1 Starting acid present? Cause2 Cause: Acyl Chloride Hydrolysis Solution: Use oven-dried glassware. Use anhydrous solvents (e.g., DCM, THF). Use intermediate immediately. Step1->Cause2 No starting acid, but yield still low? Workup Workup & Purification Analyze aqueous & organic layers. Check mother liquor. Step2->Workup Reaction looks clean. Cause3 Cause: Inefficient Amidation Solution: Ensure 2+ equivalents of amine or 1 eq. amine + 1.1 eq. non-nucleophilic base (e.g., TEA, DIPEA). Maintain low temp (0 °C) during addition. Step2->Cause3 Significant starting material or side products? Cause4 Cause: Product Loss Solution: Adjust pH of aqueous wash to ensure product is neutral. Optimize recrystallization solvent system. Check for product precipitation in aqueous layer. Workup->Cause4 Cause2->Step2

Caption: Troubleshooting flowchart for low yield diagnosis.

Cause A: Incomplete Acid Chloride Formation The conversion of the carboxylic acid to the acyl chloride must be driven to completion. If unreacted 4-bromo-3-methoxybenzoic acid is carried into the amidation step, it will not react and will need to be removed during workup, lowering the effective yield.

  • Analysis: When using thionyl chloride (SOCl₂), the reaction often requires heating (e.g., reflux in an inert solvent like toluene or neat) to proceed at a reasonable rate.[3][4] The byproducts, SO₂ and HCl, are gases, which helps drive the reaction to completion.[5]

  • Solution:

    • Reaction Monitoring: After the prescribed reaction time, carefully quench a small aliquot in methanol and analyze by TLC or LC-MS. The presence of the methyl ester indicates successful acyl chloride formation, while the presence of the starting carboxylic acid signals an incomplete reaction.

    • Drive to Completion: If the reaction is incomplete, extend the reflux time or consider adding a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating agent.[3]

Cause B: Inefficient Amidation Stoichiometry The reaction between the acyl chloride and n-propylamine produces one equivalent of hydrochloric acid (HCl).[6] This HCl will immediately react with any available base. If the only base present is the n-propylamine nucleophile, 50% of your amine will be consumed as a salt (n-propylammonium chloride), rendering it non-nucleophilic and effectively halting the reaction at a maximum of 50% yield.[7][8]

  • Analysis: The lone pair on the amine nitrogen is essential for the nucleophilic attack on the acyl chloride.[9] Protonation of the amine by HCl removes this lone pair.[3]

  • Solution:

    • Use Excess Amine: Employ at least 2.2 equivalents of n-propylamine. The first equivalent acts as the nucleophile, and the second acts as an acid scavenger.

    • Use a Tertiary Amine Base: A more cost-effective and common strategy is to use 1.05-1.1 equivalents of n-propylamine and 1.1-1.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These "scavenger" bases will neutralize the HCl without competing in the primary reaction.[10]

Cause C: Product Loss During Workup N-Propyl 4-bromo-3-methoxybenzamide is a neutral organic compound, but the starting material (a carboxylic acid) and the amine salt byproduct (n-propylammonium chloride) are not. Workup conditions must be optimized to exploit these differences.

  • Analysis: During the aqueous wash, the pH of the solution determines the solubility of the components. Acidic starting material will be deprotonated and soluble in a basic wash (e.g., NaHCO₃ solution). The amine salt byproduct is water-soluble. The desired amide product should remain in the organic layer.

  • Solution:

    • Sequential Washes: First, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any excess amine. Next, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid. Finally, wash with brine to remove residual water before drying with an agent like Na₂SO₄ or MgSO₄.

    • Avoid Emulsions: If emulsions form during washing, add more brine to help break the layers.[11]

Q2: My final product is contaminated with unreacted 4-bromo-3-methoxybenzoic acid. Why?

This is a classic problem that points to one of two root causes.

  • Cause A: Incomplete Acyl Chloride Formation: As discussed in Q1, if the initial activation step is not complete, the starting acid is carried through the process.

    • Solution: Ensure the first step goes to completion using the monitoring techniques described above. The basic wash during workup is critical for removing this impurity.

  • Cause B: Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis back to the carboxylic acid if they encounter water.[12]

    • Solution:

      • Rigorous Anhydrous Technique: Use flame- or oven-dried glassware. Ensure all solvents are anhydrous grade. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Telescope the Reaction: Do not isolate the acyl chloride intermediate unless absolutely necessary. The best practice is to remove the excess SOCl₂ under vacuum and immediately dissolve the crude acyl chloride in a dry solvent for the subsequent amidation step.

Frequently Asked Questions (FAQs)

Q1: What is the best activating agent for the carboxylic acid? A comparison.

The choice of activating agent is a critical decision that balances reactivity, cost, and ease of handling.[13][14]

ReagentMechanismProsConsBest For
Thionyl Chloride (SOCl₂) Forms acyl chloride + SO₂(g) + HCl(g)[5]Inexpensive; gaseous byproducts shift equilibrium.Highly corrosive and moisture-sensitive; often requires heat.Robust, large-scale syntheses where cost is a primary driver.
Oxalyl Chloride ((COCl)₂) Forms acyl chloride + CO₂(g) + CO(g) + HCl(g)More reactive than SOCl₂; reactions often run at room temp or 0°C, especially with catalytic DMF.More expensive and toxic than SOCl₂.Syntheses with sensitive functional groups that cannot tolerate high temperatures.
EDC / HATU Carbodiimide/Uronium salt activation forms an active ester intermediate.[1]Very mild conditions; high functional group tolerance; water-soluble byproducts (for EDC).[15]Significantly more expensive; atom economy is poor.[13]Small-scale or discovery chemistry, especially with complex or sensitive substrates where yield and purity are paramount.

For this specific synthesis, thionyl chloride is generally sufficient and cost-effective. However, if scaling up or dealing with sensitive analogues, switching to oxalyl chloride with catalytic DMF can provide better control and milder conditions.

Q2: How should I monitor the reaction's progress?

Relying solely on reaction time is inefficient. Active monitoring saves time and prevents the formation of byproducts from over-running the reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Spot the starting material, the amine, and the co-spot on a TLC plate. As the reaction progresses, you should see the starting material spot diminish and a new, typically less polar, product spot appear.

    • Solvent System: A good starting point for this system is 30-40% Ethyl Acetate in Hexanes. The carboxylic acid will likely remain at the baseline, while the amide product will have an Rf of ~0.4-0.6.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation and can identify byproducts by mass. This is invaluable for troubleshooting unexpected results.

Q3: What is the optimal purification strategy for the final product?

Assuming the workup was performed correctly, the crude product should be relatively clean. Recrystallization is often the most effective method for achieving high purity on a large scale.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Good Candidates: Start with solvent systems like Ethyl Acetate/Hexanes or Isopropanol/Water. Dissolve the crude product in a minimum amount of the hot, more polar solvent (e.g., Ethyl Acetate) and slowly add the hot, less polar "anti-solvent" (e.g., Hexanes) until the solution becomes slightly turbid. Allow to cool slowly to promote the formation of large, pure crystals.

Optimized High-Yield Experimental Protocol

This protocol integrates the best practices discussed above. It assumes all glassware is oven-dried and the reaction is performed under a nitrogen atmosphere.

Overall Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification Acid 4-Bromo-3-methoxy- benzoic Acid SOCl2 SOCl₂ (2.0 eq) Toluene, 80 °C, 2h Acid->SOCl2 AcylChloride Crude Acyl Chloride (Intermediate) SOCl2->AcylChloride Amine n-Propylamine (1.1 eq) TEA (1.2 eq) AcylChloride->Amine CrudeAmide Crude N-Propyl-4-bromo- 3-methoxybenzamide Amine->CrudeAmide Workup Aqueous Wash (HCl, NaHCO₃, Brine) CrudeAmide->Workup Recrystal Recrystallization (EtOAc/Hexanes) Workup->Recrystal FinalProduct Pure Product (>90% Yield) Recrystal->FinalProduct

Caption: Optimized two-step synthesis workflow.

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add dry toluene (approx. 4 mL per gram of acid).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. This will yield the crude 4-bromo-3-methoxybenzoyl chloride as an oil or low-melting solid, which should be used immediately without further purification.

Step 2: Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

  • Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM, approx. 5 mL per gram of starting acid).

  • In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until the acyl chloride is consumed.

Workup and Purification

  • Dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (1 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes to afford N-Propyl 4-bromo-3-methoxybenzamide as a white to off-white solid.

References

  • EP2202213A1 - Process for purification of n-propyl bromide - Google P
  • Process optimization for acid-amine coupling: a c
  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts.
  • What is formed when propanamine reacts with HCl? - Quora.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • Why did my amide syntesis does not work?
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Optimization of the reaction conditions of amide synthesis.
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • Tips and tricks for difficult amide bond form
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide.
  • Amide coupling reaction in medicinal chemistry.
  • Reactions Acid Chlorides With Amines - YouTube.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Public
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Public
  • 21.4: Chemistry of Acid Halides.
  • What are the best reaction conditions for an amidation reaction using EDC?

Sources

Technical Support Center: Purification of Crude N-Propyl 4-bromo-3-methoxybenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude N-Propyl 4-bromo-3-methoxybenzamide. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this compound using column chromatography.

I. Understanding the Compound and Potential Impurities

N-Propyl 4-bromo-3-methoxybenzamide is typically synthesized via the amidation of 4-bromo-3-methoxybenzoic acid with n-propylamine. The purity of the final product is highly dependent on the quality of starting materials and the reaction conditions.

Potential Impurities:

  • Unreacted Starting Materials: 4-bromo-3-methoxybenzoic acid and n-propylamine.

  • Side Products of the Amidation Reaction: By-products from the specific coupling agents used.

  • Over-brominated or Under-brominated Analogs: If the starting benzoic acid is not pure, you may have species with different bromination patterns.[1]

  • Degradation Products: The amide bond is generally stable, but harsh reaction or workup conditions could lead to hydrolysis.

A thorough understanding of the synthetic route employed is the first step in effective purification troubleshooting.

II. Troubleshooting Guide for Column Chromatography Purification

This section addresses common issues encountered during the column chromatography of N-Propyl 4-bromo-3-methoxybenzamide.

Problem 1: Poor Separation of the Desired Product from Impurities

Symptoms:

  • Overlapping spots on Thin Layer Chromatography (TLC).

  • Mixed fractions collected from the column.

  • Low purity of the final product as determined by analytical methods (e.g., NMR, LC-MS).

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inappropriate Solvent System (Mobile Phase) The polarity of the eluent is critical for achieving good separation. For N-substituted benzamides, a common starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2] Actionable Advice: Begin with a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 on a TLC plate. A typical starting ratio could be 20-30% ethyl acetate in hexanes.[2] If separation is still poor, consider a different solvent system. For instance, replacing hexanes with dichloromethane can alter the selectivity and may improve the resolution of closely eluting impurities.
Improper Column Packing An improperly packed column with channels or cracks will lead to poor separation. Actionable Advice: Ensure the silica gel is uniformly slurry-packed in the initial, non-polar solvent of your gradient. The column should be perfectly vertical, and the silica bed should be level. Gently add a layer of sand on top of the silica to prevent disturbance when adding the eluent.
Co-elution with a Structurally Similar Impurity An impurity with a polarity very close to your product may be difficult to separate with a standard isocratic elution. Actionable Advice: Employ a shallow gradient elution. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the percentage of the more polar solvent. This can help to resolve compounds with very similar Rf values.
Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • No product is detected in the collected fractions, even after flushing the column with a highly polar solvent.

  • Streaking of the compound on the TLC plate, starting from the baseline.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Compound is too Polar for the Chosen Solvent System If the mobile phase is not polar enough, the compound will remain strongly adsorbed to the silica gel. Actionable Advice: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexanes system, you can increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol (e.g., 1-2%).
Interaction with Acidic Silica Gel The amide functional group can sometimes interact with the acidic silanol groups on the surface of the silica gel, leading to poor elution. Actionable Advice: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will cap the acidic sites and improve the elution of basic or polar compounds.
Insoluble Product If the crude product is not fully dissolved before loading onto the column, it can precipitate at the top of the silica bed and will not elute properly. Actionable Advice: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase or a suitable solvent before loading. If the product is poorly soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and then dry-load the silica-adsorbed product onto the column.
Problem 3: Product Degradation on the Column

Symptoms:

  • Appearance of new, unexpected spots on the TLC of collected fractions.

  • Low overall yield of the purified product.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Sensitivity to Acidic Silica Gel Prolonged exposure to the acidic surface of silica gel can cause degradation of some sensitive compounds. Actionable Advice: As mentioned previously, adding a small amount of triethylamine to the mobile phase can neutralize the silica gel. Alternatively, for very sensitive compounds, consider using a different stationary phase such as neutral alumina.
Unstable Compound While N-propyl 4-bromo-3-methoxybenzamide is expected to be relatively stable, some impurities or the compound itself might be sensitive to prolonged exposure to the chromatographic conditions. Actionable Advice: Minimize the time the compound spends on the column by using flash chromatography with positive air pressure to speed up the elution. Also, avoid unnecessarily long purification times.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of N-Propyl 4-bromo-3-methoxybenzamide?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of N-substituted benzamides. It offers a good balance of resolving power and cost-effectiveness.

Q2: How do I determine the optimal mobile phase for my column?

A2: The best way to determine the optimal mobile phase is by running a series of TLCs with different solvent systems. The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35, and there is good separation between it and any impurities.[2] A good starting point is a mixture of ethyl acetate and hexanes.

Q3: What is a typical Rf value for N-Propyl 4-bromo-3-methoxybenzamide?

A3: While the exact Rf value will depend on the specific TLC plate and solvent system used, for a related compound, N-benzylbenzamide, an Rf of 0.37 was observed in 30% ethyl acetate/hexane.[2] You can expect N-Propyl 4-bromo-3-methoxybenzamide to have a similar Rf value in a comparable solvent system.

Q4: How much crude material can I load onto my column?

A4: The loading capacity of a column depends on the difficulty of the separation. As a general rule of thumb, for a fairly straightforward separation, you can load approximately 1 gram of crude material per 20-40 grams of silica gel. If the separation is more challenging (i.e., impurities have very similar Rf values), you will need to use a higher ratio of silica gel to crude material.

Q5: Should I use a gradient or isocratic elution?

A5: For most purifications of N-Propyl 4-bromo-3-methoxybenzamide where the impurities are not well-separated from the product, a gradient elution is recommended. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities. This approach generally provides better resolution and cleaner fractions.

IV. Experimental Workflow & Diagrams

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Analyze your crude product by TLC using various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40%) to determine the optimal mobile phase.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your gradient.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude N-Propyl 4-bromo-3-methoxybenzamide in a minimal amount of the initial mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to enter the silica bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions containing your desired product.

    • Remove the solvent under reduced pressure to obtain the purified N-Propyl 4-bromo-3-methoxybenzamide.

Visualizing the Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Column Packing (Slurry Method) TLC->Pack Optimal Solvent System Load 3. Sample Loading (Minimal Solvent) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate 8. Solvent Evaporation Combine->Isolate PureProduct Purified Product Isolate->PureProduct

Caption: A typical workflow for the purification of N-Propyl 4-bromo-3-methoxybenzamide by column chromatography.

V. References

  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

Sources

Overcoming solubility issues of N-Propyl 4-bromo-3-methoxybenzamide in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Propyl 4-bromo-3-methoxybenzamide

Introduction: Navigating the Solubility Challenge

Welcome to the technical support guide for N-Propyl 4-bromo-3-methoxybenzamide. As researchers and drug development professionals, we understand that a compound's therapeutic potential can only be assessed if it can be reliably delivered to the biological target in an active, soluble state. Poor aqueous solubility is a common hurdle in preclinical and in vitro assays, leading to issues like compound precipitation, inaccurate concentration measurements, and misleading biological data.[1][2]

This guide is designed to provide you with a logical, step-by-step framework for troubleshooting and overcoming the solubility challenges associated with N-Propyl 4-bromo-3-methoxybenzamide. We will move from fundamental compound characteristics and simple solvent adjustments to more advanced formulation strategies, explaining the scientific principles behind each recommendation.

Part 1: Understanding Your Compound: Physicochemical Profile

Before troubleshooting, it's critical to understand the inherent properties of N-Propyl 4-bromo-3-methoxybenzamide. While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data on closely related analogues.

The presence of a bromo- and methoxy-substituted benzene ring, coupled with a propylamide group, suggests a molecule with significant lipophilicity (hydrophobicity) and limited potential for hydrogen bonding with water, predicting poor aqueous solubility.

Table 1: Estimated Physicochemical Properties of N-Propyl 4-bromo-3-methoxybenzamide and Related Analogues

PropertyValue (N-Propyl 4-bromo-3-methoxybenzamide)Value (Similar Compounds)Implication for Solubility
Molecular Formula C₁₁H₁₄BrNO₂[3]C₁₁H₁₄BrNO (N-Propyl 4-bromo-3-methylbenzamide)[4][5]-
Molecular Weight ~288.14 g/mol 256.14 g/mol [4][5]Higher molecular weight can sometimes correlate with lower solubility.
Predicted LogP Not available3.78 (for 4-bromo-3-methoxy-N-phenylbenzamide)[6]A LogP > 3 indicates high lipophilicity and poor water solubility.
Solubility No specific data found.Likely soluble in organic solvents like DMSO.[3]High-concentration stock solutions must be prepared in a suitable organic solvent.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered when working with N-Propyl 4-bromo-3-methoxybenzamide in aqueous assay environments.

Q1: I need to make a stock solution. What solvent should I start with and at what concentration?

Answer:

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for poorly soluble compounds.[7] Its high solvating power for a wide range of organic molecules makes it ideal for creating a high-concentration primary stock.

Expert Insight: The goal is to create a concentrated stock (e.g., 10-50 mM) so that the final volume added to your aqueous assay buffer is minimal, thereby keeping the final DMSO concentration low and reducing the risk of solvent-induced artifacts or toxicity.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Mass: Determine the mass of N-Propyl 4-bromo-3-methoxybenzamide needed. For 1 mL of a 10 mM stock (MW ≈ 288.14 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 288.14 g/mol * (1000 mg / 1 g) = 2.88 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume (1 mL) of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the vial vigorously for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can be applied, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture media or aqueous buffer. What should I do?

Answer:

This phenomenon, known as "crashing out," is the most common solubility issue. It occurs when the compound is rapidly transferred from a good organic solvent (DMSO) to a poor aqueous solvent (your assay buffer), causing it to fall out of solution.

Follow this systematic troubleshooting workflow to resolve the issue.

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay check_dmso Is final DMSO conc. >1%? start->check_dmso reduce_dmso Reduce final DMSO to <0.5%. Use serial dilutions. check_dmso->reduce_dmso Yes check_mixing Is precipitation still observed? check_dmso->check_mixing No reduce_dmso->check_mixing improve_mixing Improve mixing: - Add compound to vortexing buffer - Use sonication check_mixing->improve_mixing Yes check_cosolvent Is precipitation still observed? check_mixing->check_cosolvent No improve_mixing->check_cosolvent use_cosolvent Tier 2: Introduce a Co-solvent (e.g., PEG 400, Ethanol) check_cosolvent->use_cosolvent Yes success Compound Solubilized check_cosolvent->success No check_ph Is precipitation still observed? use_cosolvent->check_ph adjust_ph Tier 2: Adjust Buffer pH check_ph->adjust_ph Yes check_ph->success No check_cyclo Is precipitation still observed? adjust_ph->check_cyclo use_cyclo Tier 3: Use Cyclodextrins (e.g., HP-β-CD) check_cyclo->use_cyclo Yes check_cyclo->success No use_cyclo->success

Caption: A decision tree for systematically troubleshooting compound precipitation.

Tier 1: Initial Methodological Adjustments
  • Lower Final DMSO Concentration: High concentrations of DMSO can alter the properties of the aqueous buffer, reducing its capacity to hold the compound. Aim for a final DMSO concentration of ≤0.5%. If your assay can tolerate it, ≤0.1% is even better.

  • Improve Mixing Technique: Avoid adding the DMSO stock directly into a static volume of buffer. Instead, add the stock solution dropwise into the vortexing assay buffer to promote rapid dispersion and prevent localized high concentrations that trigger precipitation.

Tier 2: Formulation Modifications

If methodological tweaks are insufficient, the next step is to modify the formulation of your final assay solution.

  • Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes by reducing the polarity of the solvent system.[8][9]

    Expert Insight: The choice of co-solvent depends on the specific assay. For cell-based assays, cytotoxicity is a major concern. Always run a vehicle control with the co-solvent alone to ensure it does not affect the biological outcome.

    Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Starting Final Conc.ProsCons
Ethanol 0.5 - 2%Effective for many compounds; volatile.Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1 - 5%Low cytotoxicity; commonly used in formulations.Can be viscous; may interfere with some protein assays.
Glycerol 1 - 10%Very low toxicity; can stabilize proteins.[7]High viscosity; may not be as effective as other co-solvents.
  • pH Adjustment: The solubility of molecules with ionizable groups can be dramatically influenced by pH.[10][11] Benzamides are generally neutral or very weak bases. While the amide group itself is unlikely to ionize under physiological pH, pH can still influence hydrogen bonding networks and compound stability.

    Causality: For acidic compounds, solubility increases as the pH rises above the pKa (due to deprotonation). For basic compounds, solubility increases as the pH falls below the pKa (due to protonation).[11] Although N-Propyl 4-bromo-3-methoxybenzamide is not strongly ionizable, it is worth testing a small range of pH values (e.g., 6.5 to 8.0) if your assay biology permits, as subtle effects can sometimes improve solubility. Studies on benzoic acid, a related structure, show clear pH-dependent solubility.[10][12][13]

Tier 3: Advanced Solubilization Technology
  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[2][14] They can encapsulate poorly soluble "guest" molecules, like N-Propyl 4-bromo-3-methoxybenzamide, forming an inclusion complex that is water-soluble.[][16]

    Mechanism of Action: The hydrophobic part of the drug molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively shuttling the drug into solution.[14][17]

Diagram 2: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Aqueous Environment cluster_1 Aqueous Environment drug Poorly Soluble Drug (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow Complexation cd->arrow complex Soluble Inclusion Complex arrow->complex drug_in Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a water-soluble complex.

Protocol 2: Preparing a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has improved solubility and a good safety profile.[17]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. Warm the solution slightly (40-50°C) and stir until the cyclodextrin is fully dissolved.

  • Prepare Drug Solution: Prepare a concentrated stock of N-Propyl 4-bromo-3-methoxybenzamide in a minimal amount of a volatile organic solvent like ethanol or acetone (DMSO can also be used if volatility is not required).

  • Combine and Mix: Add the drug solution dropwise to the stirring cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation.

  • Remove Solvent (Optional): If a volatile solvent was used, it can be removed by rotary evaporation or lyophilization to yield a solid powder of the complex, which can then be reconstituted directly in assay buffer. If DMSO was used, the resulting solution can be used directly, ensuring the final DMSO concentration is compatible with the assay.

  • Filter: Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated drug.

Q3: My compound seems to be going into solution, but my assay results are not reproducible. Could solubility still be the issue?

Answer:

Yes. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates or precipitating over the time course of the experiment. This leads to an unknown and variable effective concentration, causing poor reproducibility.

Best Practices for Ensuring Consistent Solubilization:

  • Check for Time-Dependent Precipitation: Prepare your final drug dilution and let it sit at the assay temperature for the full duration of your experiment. Check for visible precipitation or cloudiness at the end.

  • Use Vehicle Controls: Always include a "vehicle control" in your experiments. This is a sample that contains the highest concentration of all your solvents (e.g., 0.5% DMSO + 2% PEG 400) but no test compound. This ensures that any observed biological effect is due to the compound and not the solvent system.

  • Consider Non-Specific Binding: Poorly soluble, lipophilic compounds can stick to plasticware (tubes, plates), reducing the actual concentration available to your biological target. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in biochemical (not cell-based) assays can help mitigate this.[18]

References

  • Di, L., & Kerns, E. H. (2016).
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Webinar. [Link]

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Chemsrc. [Link]

  • N-Propyl 4-Bromo-3-methylbenzamide. Pharmaffiliates. [Link]

  • Fülöp, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Rohe, A., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Shayan, M., et al. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Singh, R. K., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP. [Link]

  • Vasu, K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Miller, J. M., et al. (2012). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization. ResearchGate. [Link]

  • Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Singh, R. K., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. [Link]

  • Dave, R., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. [Link]

  • Singh, R. K., et al. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. IJPSR. [Link]

  • Borek, T. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums. [Link]

  • Lavan, M. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Vasu, K., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. [Link]

  • Avdeef, A., & Tsinman, K. (2006). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Ledesma, E., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry. [Link]

  • Vivoli, M., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • N-(4-bromo-3-methylphenyl)-4-prop-2-enoxybenzamide. PubChem. [Link]

  • Kumar, S., et al. (2016). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS. World Journal of Pharmaceutical Research. [Link]

Sources

Technical Support Center: N-Propyl 4-bromo-3-methoxybenzamide Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Propyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on stability studies and potential degradation pathways for this compound. The information herein is based on established principles of chemical stability and forced degradation studies.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experimental work with N-Propyl 4-bromo-3-methoxybenzamide.

Issue 1: Inconsistent Results in Preliminary Stability Assays

Question: We are seeing significant variability in the purity measurements of our N-Propyl 4-bromo-3-methoxybenzamide samples, even when stored under seemingly identical conditions. What could be the cause?

Answer:

Inconsistent purity results often point to uncontrolled environmental factors or issues with the analytical methodology. Here’s a systematic approach to troubleshooting this problem:

  • Review Storage Conditions:

    • Temperature Fluctuations: Store samples in a calibrated, temperature-controlled environment. Avoid repeated freeze-thaw cycles if samples are stored frozen.

    • Atmosphere: The presence of oxygen can promote oxidative degradation. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon), especially for long-term studies.

  • Evaluate Analytical Method Robustness:

    • Sample Preparation: Ensure your sample preparation is consistent. The solvent used to dissolve the compound should be inert and free of contaminants.

    • Chromatographic Conditions: If using HPLC, ensure the mobile phase composition, pH, and column temperature are well-controlled. Small variations can lead to shifts in peak retention times and areas.

    • Method Validation: It is crucial to use a validated stability-indicating analytical method.[3][4] This ensures that the method can accurately separate the parent compound from any potential degradation products.

  • Investigate Potential Contamination:

    • Excipients/Impurities: If working with a formulated product, interactions with excipients could be a source of instability.

    • Glassware: Ensure all glassware is scrupulously clean and free from acidic or basic residues that could catalyze degradation.

Issue 2: Appearance of a New Peak During HPLC Analysis After Acidic/Basic Stress Testing

Question: During our forced degradation studies, we observed a significant new peak in our HPLC chromatogram after incubating N-Propyl 4-bromo-3-methoxybenzamide in both acidic and basic conditions. How do we identify this degradant and what is the likely degradation pathway?

Answer:

The appearance of a new peak under hydrolytic stress strongly suggests the degradation of the parent compound. The amide bond is the most likely site of hydrolysis.

  • Plausible Degradation Pathway (Hydrolysis): The amide bond in N-Propyl 4-bromo-3-methoxybenzamide is susceptible to both acid- and base-catalyzed hydrolysis. This would cleave the molecule into two primary degradation products: 4-bromo-3-methoxybenzoic acid and n-propylamine.[5]

    • Under acidic conditions , the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Under basic conditions , the hydroxide ion directly attacks the carbonyl carbon of the amide.

  • Identification of the Degradant:

    • Hyphenated Techniques: The most effective way to identify the unknown peak is by using hyphenated analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance).[6] LC-MS will provide the molecular weight of the degradant, which can be compared to the expected molecular weight of 4-bromo-3-methoxybenzoic acid.

    • Co-elution with a Standard: Synthesize or purchase a reference standard of 4-bromo-3-methoxybenzoic acid. Spike a degraded sample with this standard. If the peak area of the unknown degradant increases and the peak remains symmetrical, it confirms the identity of the degradant.

    • Forced Degradation of Related Compounds: If a standard is unavailable, subjecting a simpler related compound (e.g., 4-methoxybenzamide) to the same stress conditions can provide clues about the expected degradation products.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for conducting forced degradation studies on N-Propyl 4-bromo-3-methoxybenzamide?

A1: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating methods.[8][9] The following conditions are a standard starting point, based on ICH guidelines:[10][11]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the amide bond to form 4-bromo-3-methoxybenzoic acid and n-propylamine.
Base Hydrolysis 0.1 M NaOH at 60°C for 12-24 hoursHydrolysis of the amide bond to form 4-bromo-3-methoxybenzoic acid and n-propylamine.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the methoxy group or the aromatic ring.
Thermal Degradation Dry heat at 80°C for 48 hoursGeneral decomposition, potentially involving the propyl chain or cleavage of the amide bond.
Photodegradation Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Potential for de-bromination or other radical-mediated reactions on the aromatic ring.[1][2]

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] The conditions listed above should be adjusted (e.g., temperature, time, reagent concentration) to achieve this target degradation.

Q2: What are the likely degradation pathways for N-Propyl 4-bromo-3-methoxybenzamide?

A2: Based on the chemical structure, the following are the most probable degradation pathways:

  • Hydrolysis: As detailed in the troubleshooting section, the amide bond is the most likely point of hydrolytic cleavage.

  • Oxidation: The methoxy group (-OCH₃) and the electron-rich aromatic ring are potential sites for oxidation. This could lead to the formation of various oxidized species.

  • Photodegradation: Aromatic bromides can undergo photolytic cleavage of the carbon-bromine bond, potentially leading to de-brominated impurities or other complex reaction products.

Here is a visual representation of the potential degradation pathways:

G cluster_main N-Propyl 4-bromo-3-methoxybenzamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent N-Propyl 4-bromo-3-methoxybenzamide hydrolysis_prod1 4-bromo-3-methoxybenzoic acid parent->hydrolysis_prod1 Amide Cleavage hydrolysis_prod2 n-propylamine parent->hydrolysis_prod2 Amide Cleavage oxidation_prod Oxidized derivatives (e.g., hydroxylated ring, demethylation) parent->oxidation_prod photo_prod De-brominated species and other radical-mediated products parent->photo_prod

Caption: Potential degradation pathways for N-Propyl 4-bromo-3-methoxybenzamide.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial for separating the parent compound from all potential degradation products and impurities.[3][4] Here is a general workflow for developing such a method:

G A 1. Understand Physicochemical Properties (pKa, logP, UV spectrum) B 2. Initial Method Development (Column, Mobile Phase, Gradient Screening) A->B C 3. Forced Degradation Studies (Generate degradation products) B->C D 4. Method Optimization (Ensure separation of all peaks) C->D E 5. Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, etc.) D->E

Sources

How to store and handle N-Propyl 4-bromo-3-methoxybenzamide for long-term stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Propyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Core Principles for Long-Term Stability

The long-term stability of N-Propyl 4-bromo-3-methoxybenzamide hinges on controlling environmental factors that can lead to its degradation. The core principles are:

  • Minimizing Exposure to Atmospheric Conditions: Oxygen and humidity are key contributors to the degradation of many organic compounds, including benzamide derivatives.[1]

  • Controlling Temperature: Elevated temperatures can accelerate degradation reactions.

  • Protection from Light: Many aromatic compounds are light-sensitive and can undergo photodegradation.

By adhering to the protocols outlined in this guide, you can ensure the integrity and reliability of your N-Propyl 4-bromo-3-methoxybenzamide samples over time.

II. Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of N-Propyl 4-bromo-3-methoxybenzamide.

Question: I've noticed a change in the color of my solid N-Propyl 4-bromo-3-methoxybenzamide sample. What could be the cause?

Answer: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This is often due to oxidation or the formation of degradation products.

  • Immediate Action:

    • Isolate the affected sample to prevent cross-contamination.

    • Perform an analytical test (e.g., HPLC, LC-MS) to assess the purity of the sample and identify potential degradation products.

    • Review your storage conditions against the recommendations in this guide.

  • Preventative Measures:

    • Ensure the container is tightly sealed and flushed with an inert gas like argon or nitrogen before sealing.

    • Store the compound in a dark, refrigerated, and dry environment.

Question: My compound shows poor solubility in the expected solvent. Could this be related to storage?

Answer: Yes, improper storage can lead to the formation of less soluble degradation products or polymers.

  • Troubleshooting Steps:

    • Confirm the appropriate solvent for your compound.

    • Attempt to dissolve a small amount of the material with gentle heating and sonication. If it remains insoluble, degradation is likely.

    • Analyze the sample's purity to identify any contaminants or degradation products.

Question: I am seeing unexpected peaks in my analytical chromatogram. How can I determine if they are from degradation?

Answer: Unexpected peaks are a strong indication of impurities, which could be from the synthesis process or degradation during storage.

  • Workflow for Identification:

    • Forced Degradation Study: To understand potential degradation pathways, you can perform a forced degradation study on a small, pure sample of the compound.[2][3][4] This involves exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to intentionally induce degradation.[5][6]

    • Comparative Analysis: Compare the chromatogram of your stored sample with that of a freshly purified sample and the samples from the forced degradation study. This will help in identifying the degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-Propyl 4-bromo-3-methoxybenzamide for long-term stability?

A1: For long-term stability, solid N-Propyl 4-bromo-3-methoxybenzamide should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[7] Flushing the container with an inert gas (argon or nitrogen) before sealing is highly recommended to minimize oxidation.[1]

Q2: How should I handle N-Propyl 4-bromo-3-methoxybenzamide in the laboratory to minimize degradation?

A2: Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container promptly.

Q3: Is N-Propyl 4-bromo-3-methoxybenzamide sensitive to light?

Q4: What are the potential degradation pathways for N-Propyl 4-bromo-3-methoxybenzamide?

A4: Based on the structure of the molecule, the most likely degradation pathways include:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking down into 4-bromo-3-methoxybenzoic acid and n-propylamine.[9]

  • Oxidation: The aromatic ring and the methoxy group can be susceptible to oxidation, leading to the formation of various oxidized byproducts.[1]

Q5: How often should I check the purity of my stored N-Propyl 4-bromo-3-methoxybenzamide?

A5: For long-term storage, it is advisable to re-analyze the purity of the compound annually or before use in a critical experiment. The purpose of a stability study is to establish a re-test period for the substance.[10]

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid N-Propyl 4-bromo-3-methoxybenzamide
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the solid compound in the vial. If possible, flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace air.

  • Sealing: Immediately and tightly seal the vial with the cap.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Storage Environment: Place the sealed vial in a refrigerator at 2-8°C .

  • Documentation: Record the storage location and date in your laboratory notebook or inventory system.

Protocol 2: Preparation of Stock Solutions
  • Equilibration: Before opening, allow the container of solid N-Propyl 4-bromo-3-methoxybenzamide to warm to room temperature to prevent condensation of moisture onto the cold solid.

  • Weighing: Quickly weigh the desired amount of the solid in a clean, dry weighing boat or directly into the volumetric flask.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, DMF, ethanol) to the solid and mix thoroughly until completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability. For short-term use, refrigeration at 2-8°C may be sufficient, but stability should be verified.

V. Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the compound.[1]
Light Exposure In the dark (Amber/Opaque Vial)Prevents potential photodegradation.
Container Tightly sealed glass vial with PTFE-lined capPrevents exposure to moisture and air.

VI. Diagrams

Decision Workflow for Storage and Handling

Workflow for Storing and Handling N-Propyl 4-bromo-3-methoxybenzamide A Receive or Synthesize Compound B Assess Purity (e.g., HPLC, NMR) A->B C Is Purity ≥ 98%? B->C D Purify Compound C->D No E Prepare for Long-Term Storage C->E Yes D->B F Store at 2-8°C under Inert Gas, Protected from Light E->F G Prepare for Experiment F->G H Equilibrate to Room Temp Before Opening G->H I Weigh Quickly & Reseal Promptly H->I J Prepare Stock Solution I->J K Store Stock Solution at -20°C or -80°C J->K

Caption: Decision workflow for proper storage and handling.

Potential Degradation Pathways

Potential Degradation Pathways cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation A N-Propyl 4-bromo-3-methoxybenzamide C₁₁H₁₄BrNO₂ B 4-bromo-3-methoxybenzoic acid A->B H₂O / H⁺ or OH⁻ C n-Propylamine A->C H₂O / H⁺ or OH⁻ D Oxidized Byproducts A->D O₂ / Light / Heat

Caption: Potential degradation pathways for the compound.

VII. References

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

  • Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

  • Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]

  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research.

  • National Center for Biotechnology Information. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed Central. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Propyl bromide. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). [Link]

  • FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. [Link]

  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. [Link]

  • SciELO Colombia. (n.d.). Forced degradation and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. [Link]

  • ResearchGate. (2025). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

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Common side products in N-Propyl 4-bromo-3-methoxybenzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the synthesis of N-Propyl 4-bromo-3-methoxybenzamide, a key intermediate in various research and development pipelines. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges related to side product formation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Propyl 4-bromo-3-methoxybenzamide and what are the primary expected side products?

A1: The most prevalent and direct method for synthesizing N-Propyl 4-bromo-3-methoxybenzamide is through the amidation of 4-bromo-3-methoxybenzoic acid with n-propylamine. This is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the amine.[1]

Regardless of the specific activation method, the primary side products and impurities tend to be consistent:

  • Unreacted Starting Materials: Residual 4-bromo-3-methoxybenzoic acid and excess n-propylamine are common impurities.[2]

  • Coupling Agent Byproducts: When using coupling agents like EDC, the corresponding urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, EDU) is formed stoichiometrically and must be removed.[3][4]

  • Side-Reactions from Acyl Chloride Route: If thionyl chloride (SOCl₂) is used to generate the acyl chloride, impurities from this step can carry through. The reaction of the acyl chloride with the amine generates HCl, which can form a salt with the amine, potentially slowing the reaction if not scavenged.[1]

Q2: During workup, I observe a messy TLC plate with multiple spots. What are the likely causes?

A2: A complex TLC profile often indicates a combination of the primary impurities mentioned above and potentially other side products. A "messy" TLC can be attributed to several factors:

  • Incomplete Reaction: If the reaction has not gone to completion, you will see significant spots for both starting materials alongside your product.

  • Excessive Heat: While some heat may be required, excessive temperatures can lead to degradation of starting materials or the product, creating a variety of minor, often colored, byproducts.[5]

  • Side Reactions of Coupling Agents: In some cases, the activated carboxylic acid intermediate can undergo rearrangement or other side reactions if the amine is not added promptly or if the reaction conditions are not optimal.[3] For instance, with EDC, an O-acylisourea intermediate is formed. If this intermediate is not efficiently trapped by the amine, it can rearrange to a stable N-acylurea, which is difficult to remove.[3]

  • Moisture Contamination: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, reducing yield and complicating purification.

Q3: How can I effectively remove the unreacted 4-bromo-3-methoxybenzoic acid from my crude product?

A3: Unreacted 4-bromo-3-methoxybenzoic acid is an acidic impurity and can be readily removed during the aqueous workup. By washing the organic layer containing your crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, the acidic carboxylic acid will be deprotonated to its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer.[2] It is crucial to perform multiple washes to ensure complete removal.

Q4: What is the best approach to eliminate excess n-propylamine and byproducts from coupling agents like EDC?

A4: Excess n-propylamine, being a basic impurity, can be removed by washing the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[5] The amine will be protonated to form an ammonium salt, which is soluble in the aqueous layer.

The urea byproduct from EDC is water-soluble and can typically be removed by washing the reaction mixture with water or brine.[6] Performing several aqueous washes is generally sufficient to remove the majority of these byproducts.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Yield of N-Propyl 4-bromo-3-methoxybenzamide Incomplete reaction due to insufficient activation of the carboxylic acid or inefficient coupling.Ensure high-quality coupling reagents are used in the correct stoichiometry. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed. Consider pre-activating the carboxylic acid with the coupling agent for a short period before adding the amine.[5]
Hydrolysis of the activated intermediate by moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an oil or fails to crystallize Presence of significant amounts of impurities, particularly unreacted starting materials or solvent residues.Ensure thorough removal of impurities through the recommended aqueous workup. If the product is still an oil, consider purification by column chromatography. Residual solvent can be removed under high vacuum.
Persistent colored impurities in the final product Formation of chromophoric byproducts due to degradation at elevated temperatures.Avoid excessive heating during the reaction and workup. During recrystallization, a small amount of activated charcoal can be used to adsorb colored impurities. Use charcoal judiciously as it can also adsorb the desired product.[2]

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude Product Purification

This protocol is designed to remove the most common acidic, basic, and water-soluble impurities.

  • Dilution: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl (2 x volume of the organic layer). This step removes unreacted n-propylamine and any other basic impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x volume of the organic layer). This will remove unreacted 4-bromo-3-methoxybenzoic acid. Be cautious of potential pressure buildup due to CO₂ evolution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x volume of the organic layer). This helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-Propyl 4-bromo-3-methoxybenzamide.

Protocol 2: Recrystallization of N-Propyl 4-bromo-3-methoxybenzamide

Recrystallization is an effective method for purifying the crude product, assuming a suitable solvent system can be found.

  • Solvent Selection: Screen for a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for benzamides include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and briefly bring it back to a boil.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Chemistry

Synthesis and Side Product Formation

CarboxylicAcid 4-bromo-3-methoxybenzoic acid ActivatedAcid Activated Acid (O-acylisourea intermediate) CarboxylicAcid->ActivatedAcid + CouplingAgent Amine n-propylamine CouplingAgent EDC/HOBt UreaByproduct EDU Byproduct CouplingAgent->UreaByproduct Forms Product N-Propyl 4-bromo-3-methoxybenzamide ActivatedAcid->Product + n-propylamine NAcylUrea N-Acylurea (Rearrangement Side Product) ActivatedAcid->NAcylUrea Rearrangement

Caption: Reaction scheme for the synthesis of N-Propyl 4-bromo-3-methoxybenzamide.

General Purification Workflow

CrudeProduct Crude Reaction Mixture AqueousWorkup Aqueous Workup (Acid/Base Washes) CrudeProduct->AqueousWorkup Concentration Concentration AqueousWorkup->Concentration PurifiedCrude Crude Solid/Oil Concentration->PurifiedCrude Recrystallization Recrystallization PurifiedCrude->Recrystallization ColumnChromatography Column Chromatography PurifiedCrude->ColumnChromatography if necessary PureProduct Pure N-Propyl 4-bromo-3-methoxybenzamide Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A general workflow for the purification of N-Propyl 4-bromo-3-methoxybenzamide.

References

  • DE3939059C2, Process for the preparation of N-alkyl-benzamides, Google P
  • Organic Syntheses Procedure, preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reddit discussion on Purification of N-benzylbenzamides. [Link]

  • Reddit discussion on EDC-HOBt Amide coupling workup help. [Link]

  • (PDF) Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - ResearchGate. [Link]

  • WO2003022800A1, Method for producing 3-bromomethylbenzoic acids, Google P
  • (PDF) Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study - ResearchGate. [Link]

  • Supporting Information for N-propylbenzamide NMR data. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides, Coupling Reagents. [Link]

  • Quora, What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

  • PubMed, Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC - NIH. [Link]

  • Daly, A. M., & Wipf, P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1184–1191. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. [Link]

  • Supplementary Information - Beilstein Journals. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. [Link]

  • Supporting Information - Synthesis of N-phenylbenzamide. [Link]

Sources

Optimizing reaction conditions for the amidation of 4-bromo-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the amidation of 4-bromo-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the amidation of 4-bromo-3-methoxybenzoyl chloride, establishing a solid foundation for your experimental design.

Q1: What is the general reaction scheme and mechanism for this amidation?

A1: The reaction involves the nucleophilic acyl substitution of an amine with 4-bromo-3-methoxybenzoyl chloride. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2] This process is a classic example of the Schotten-Baumann reaction.[3][4][5]

Caption: Nucleophilic acyl substitution mechanism.

Q2: What are the recommended starting conditions (solvents, bases, temperature)?

A2: The reaction of acyl chlorides with amines is typically rapid and exothermic.[] Therefore, careful control of reaction conditions is crucial.

  • Solvents: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the reactive acyl chloride starting material.[7] Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.[][7]

  • Bases: A non-nucleophilic organic base is typically used to scavenge the HCl byproduct.[] Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. Pyridine can also be used and sometimes acts as a catalyst.[3] For less reactive amines, a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.[]

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) by slowly adding the acyl chloride to a solution of the amine and base.[] This helps to control the exotherm. The reaction is then typically allowed to warm to room temperature and stirred until completion.[8]

Q3: How can I monitor the reaction's progress effectively?

A3: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction.[7] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The reaction is considered complete when the limiting reagent (usually the acyl chloride or amine) is no longer visible on the TLC plate by UV visualization or an appropriate stain. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[7]

Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem Potential Cause Suggested Solution & Rationale
Low or No Product Yield 1. Hydrolyzed Acyl Chloride: 4-bromo-3-methoxybenzoyl chloride is sensitive to moisture and can hydrolyze to the unreactive carboxylic acid.• Use freshly opened or properly stored acyl chloride under an inert atmosphere (N₂ or Ar).• Ensure all glassware is oven-dried and solvents are anhydrous.
2. Protonated Amine: The amine starting material may be a hydrochloride salt, which is not nucleophilic.[9]• Add an additional equivalent of base (e.g., 2.2 eq. total) to neutralize the salt and scavenge the reaction's HCl.• Alternatively, perform a preliminary extraction to isolate the free-base amine before the reaction.
3. Low Nucleophilicity of Amine: Electron-deficient anilines or sterically hindered amines may react slowly.• Add a catalytic amount of DMAP (0.1 eq.) to accelerate the reaction.• Gently heat the reaction mixture (e.g., to 40 °C or reflux), but monitor for potential side reactions.• Increase the reaction time.
Multiple Byproducts Observed 1. Carboxylic Acid Impurity: A spot corresponding to 4-bromo-3-methoxybenzoic acid is present due to hydrolysis of the acyl chloride.• During aqueous work-up, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic impurity.[7]
2. Double Acylation: If using a primary amine (R-NH₂), a second acylation can occur, especially if excess acyl chloride is used.• Add the acyl chloride dropwise to the solution of the amine.• Use a slight excess of the amine (1.1-1.2 equivalents) relative to the acyl chloride to ensure the acyl chloride is the limiting reagent.
3. Unreacted Amine: The starting amine is still present after the acyl chloride has been consumed.• This indicates an incomplete reaction. Re-evaluate the reaction conditions (time, temperature, catalyst).• During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer.[7]
Difficult Product Isolation 1. Emulsion During Work-up: The organic and aqueous layers fail to separate cleanly.• Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.• Allow the mixture to stand for a longer period.• If persistent, filter the entire mixture through a pad of Celite.
2. Product is Highly Polar: The amide product has low solubility in standard extraction solvents and may streak on silica gel chromatography.• Try extracting with a more polar solvent like ethyl acetate or a mixture of DCM and isopropanol.• For chromatography, consider adding a small percentage of methanol or triethylamine to the eluent system.• Recrystallization is often an excellent alternative to chromatography for purifying amides.[10]

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Caption: A systematic workflow for troubleshooting amidation reactions.

Experimental Protocols
Protocol 1: General Procedure for Amidation

This protocol provides a reliable starting point for the synthesis of an amide from 4-bromo-3-methoxybenzoyl chloride and a generic primary or secondary amine.

  • Reagent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents).

    • Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).

    • Add triethylamine (TEA, 1.2 equivalents) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reaction Execution:

    • In a separate dry vial, dissolve 4-bromo-3-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Using a syringe, add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by TLC (see Protocol 2).

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess TEA and any unreacted amine).

      • Saturated aqueous NaHCO₃ (to remove any 4-bromo-3-methoxybenzoic acid).

      • Brine (to reduce the solubility of organic material in the aqueous layer).[7]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., gradient of ethyl acetate in hexanes).[11]

    • Alternatively, recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes) can provide a highly pure product.[10][12]

Protocol 2: Monitoring the Reaction by TLC
  • Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting amine (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • Dissolve a tiny amount of your starting amine in a few drops of solvent and spot it in the "SM" lane.

    • Using a capillary tube, take a small aliquot from the reaction mixture and spot it in the "Rxn" lane and the "Co" lane (directly on top of the SM spot).

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting amine spot is absent in the "Rxn" lane. A new, typically less polar, spot corresponding to the amide product should be visible.

References
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9457-9462. Retrieved from [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6695. Retrieved from [Link]

  • Francke, R., & Little, R. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7741-7768. Retrieved from [Link]

  • Downey, C. W., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • Request PDF. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Retrieved from [Link]

  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ACS Omega. (2024). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • MDPI. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). General Mechanism of Amide Reactions. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Retrieved from [Link]

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Troubleshooting crystallization of N-Propyl 4-bromo-3-methoxybenzamide for X-ray analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of N-Propyl 4-bromo-3-methoxybenzamide

Welcome to the technical support center for the crystallization of N-Propyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining single crystals suitable for X-ray analysis. The content is structured into a series of frequently asked questions and a comprehensive troubleshooting guide to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of N-Propyl 4-bromo-3-methoxybenzamide that influence its crystallization?

A1: Understanding the molecule's structure is the first step to designing a successful crystallization strategy.

  • Amide Group: The central amide linkage (-CONH-) is a critical feature. It can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the C=O oxygen). This strong hydrogen bonding capability can lead to stable crystal lattice formation.[1][2]

  • Aromatic Rings: The presence of a substituted benzene ring contributes to the molecule's rigidity and allows for potential π-π stacking interactions in the crystal lattice.[3]

  • Substituents (Bromo and Methoxy): The bromo and methoxy groups influence the molecule's polarity, solubility, and how it packs in a crystal. The methoxy group can also act as a hydrogen bond acceptor.

  • N-Propyl Group: This aliphatic chain adds a degree of conformational flexibility and hydrophobicity, which can sometimes complicate crystal packing.

Q2: Why is sample purity so critical for crystallization?

A2: Crystallization is a process of molecular self-assembly. Impurities can disrupt the formation of a well-ordered crystal lattice in several ways:

  • Inhibition of Nucleation: Impurities can interfere with the initial formation of crystal nuclei, preventing crystal growth altogether.

  • Incorporation into the Lattice: If impurities are structurally similar to the target molecule, they can be incorporated into the growing crystal, leading to defects, disorder, and poor diffraction quality.

  • Oiling Out: High levels of impurities often lead to the separation of the compound as a liquid phase (an oil) instead of a solid, a common problem in crystallization.[3][4]

A minimum purity of 95% is recommended before attempting to grow single crystals for X-ray diffraction.[5] If purity is a concern, purification by column chromatography or recrystallization is advised before setting up crystallization trials.

Q3: What are the most common methods for crystallizing small molecules like this?

A3: Several standard techniques are employed, each manipulating the solubility of the compound to achieve a state of supersaturation slowly.[6]

  • Slow Evaporation: The simplest method where a nearly saturated solution is allowed to stand, and the solvent slowly evaporates, increasing the concentration until crystals form.[3][7]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to crystallization.[8][9]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5][7][9] This is often the most successful method for small quantities of material.[5][9]

  • Solvent/Anti-Solvent Diffusion (Layering): A solution of the compound is carefully layered with a miscible anti-solvent.[8] Crystals form at the interface as the two liquids slowly mix.

Part 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during your crystallization experiments.

Problem 1: My compound will not dissolve in common solvents.
  • Possible Cause: The compound may have low solubility in the chosen solvents due to strong intermolecular forces in its solid state. Amides can have strong hydrogen bonding networks that require significant energy to disrupt.[2]

  • Solutions:

    • Systematic Solvent Screening: Test solubility in a wider range of solvents with varying polarities.[8] A good starting point is to test small amounts of your compound against solvents like ethyl acetate, acetone, acetonitrile, methanol, ethanol, toluene, and dichloromethane.[3]

    • Use of Solvent Mixtures: Sometimes a mixture of solvents works best. Try dissolving the compound in a small amount of a "good" solvent (like dichloromethane or ethyl acetate) and then adding a "poor" solvent (like hexane or heptane) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Gentle Heating: Gently warming the solution can significantly increase the solubility of many compounds.[8] Be cautious not to boil the solvent, especially if it is highly volatile.

Problem 2: My compound dissolves, but it "oils out" or forms an amorphous precipitate upon cooling/evaporation.

This is a very common issue, indicating that the solution has become supersaturated too quickly.

  • Possible Cause 1: High Compound Purity Issues. As mentioned in the FAQs, significant impurities can promote oiling out.[4]

    • Solution: Re-purify your material.

  • Possible Cause 2: Solvent Choice. The compound may be too soluble in the chosen solvent.[3][5] This leads to a very high concentration before nucleation begins, favoring amorphous precipitation over orderly crystal growth.

    • Solution: Choose a solvent in which the compound is only sparingly soluble. The ideal solvent is one that requires heating to fully dissolve the compound.[8]

  • Possible Cause 3: Rate of Supersaturation. The rate of cooling or evaporation is too fast.[10]

    • Solution: Slow down the process.

      • For slow cooling , insulate the vessel. Place the hot vial inside a beaker packed with glass wool or a Dewar flask to ensure it cools over several hours.[8]

      • For slow evaporation , reduce the surface area of the opening. Cover the vial with parafilm and punch only one or two small holes with a needle.[7]

Troubleshooting Workflow: From Oiling Out to Crystals

Here is a logical workflow to follow if you encounter the problem of your compound oiling out.

Caption: Vapor diffusion setup (sitting drop).

Methodology:

  • Prepare the Solution: Dissolve 5-10 mg of N-Propyl 4-bromo-3-methoxybenzamide in the minimum amount (e.g., 0.2-0.5 mL) of a "good" solvent (e.g., ethyl acetate or toluene) in a small vial.

  • Prepare the Reservoir: In a larger vial, add 1-2 mL of a volatile "anti-solvent" (e.g., hexane or heptane).

  • Combine: Place the small, open vial containing your compound solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial. [5]4. Seal and Wait: Seal the outer vial tightly with a cap or parafilm. Do not disturb the setup.

  • Observe: Place the setup in a vibration-free location and monitor for crystal growth over several days to weeks.

References

  • University of Bern. (n.d.). Guide for crystallization.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • University of Hyderabad. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Tanwar, A. S., et al. (2021). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Removing residual solvents from N-Propyl 4-bromo-3-methoxybenzamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Propyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the final stages of synthesis and purification, specifically focusing on the removal of residual solvents. Our goal is to provide you with the expertise and practical insights needed to ensure the purity, safety, and stability of your active pharmaceutical ingredient (API).

Introduction: The Critical Importance of Solvent Removal

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1] Their presence can impact the safety, efficacy, and stability of the final drug product.[2] Therefore, reducing them to acceptable levels, as defined by guidelines such as the International Council for Harmonisation (ICH) Q3C, is a critical step in API manufacturing.[3][4] This guide will provide a comprehensive, troubleshooting-focused approach to effectively remove residual solvents from your N-Propyl 4-bromo-3-methoxybenzamide samples.

Understanding Your Compound: Physicochemical Properties

While specific experimental data for N-Propyl 4-bromo-3-methoxybenzamide is not widely published, we can estimate its properties based on structurally similar compounds. These estimations are crucial for selecting the appropriate drying and purification methods.

PropertyEstimated Value/CharacteristicRationale and Implications
Molecular Formula C₁₁H₁₄BrNO₂-
Molecular Weight 272.14 g/mol Influences diffusion rates during drying.
Physical Form Expected to be a crystalline solid at room temperature.Crystalline solids can trap solvents within their lattice, making removal challenging.
Melting Point (Estimated) 130-160 °CBased on similar substituted benzamides.[5][6][7] Crucially, this determines the maximum safe drying temperature to avoid melting or degradation.
Solubility (Predicted) Likely soluble in polar organic solvents (e.g., DMF, DCM, THF, Acetone, Ethyl Acetate) and poorly soluble in non-polar solvents (e.g., Heptane, Hexane) and water.[8][9][10]This is key for selecting appropriate anti-solvents for slurry washing or recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both a quick solution and a detailed explanation of the underlying principles.

Q1: My GC-HS analysis shows high levels of Ethyl Acetate and Heptane after filtration. What is the most straightforward method to remove them?

Quick Answer: Vacuum oven drying is the most effective and straightforward method for removing volatile, non-polar solvents like ethyl acetate and heptane.

In-Depth Explanation: Ethyl acetate and heptane are common solvents used in the synthesis and purification of amide compounds.[11][12] They are classified as Class 3 and Class 2 residual solvents, respectively, by the ICH, with corresponding limits on their acceptable daily intake.[4]

  • Why Vacuum Oven Drying? This technique lowers the boiling point of solvents by reducing the ambient pressure.[13] This allows for efficient evaporation at temperatures well below the solvent's atmospheric boiling point, which is crucial for thermally sensitive compounds.[9] For N-Propyl 4-bromo-3-methoxybenzamide, with an estimated melting point of 130-160 °C, drying at a moderately elevated temperature (e.g., 50-70 °C) under vacuum provides a wide safety margin.

  • Causality: The driving force for solvent removal is the vapor pressure gradient between the solid and the surrounding environment. By reducing the pressure and increasing the temperature, you increase the vapor pressure of the residual solvent, accelerating its removal.[13]

Q2: I've dried my sample in a vacuum oven for 24 hours, but my NMR analysis still shows significant amounts of a high-boiling point solvent like DMF. What should I do?

Quick Answer: High-boiling point solvents like N,N-Dimethylformamide (DMF) are difficult to remove by standard vacuum oven drying alone. Consider implementing a slurry wash with a suitable anti-solvent, or a co-solvent assisted vacuum drying strategy.

In-Depth Explanation: DMF is a common solvent for amide bond formation due to its high polarity and solvating power.[5][14] However, its high boiling point (153 °C) makes it challenging to remove.

  • Slurry Washing: This technique involves suspending the crystalline product in a solvent in which it has very low solubility (an "anti-solvent").[6] The residual DMF will partition from the surface of the crystals into the anti-solvent, which can then be removed by filtration. For a compound like N-Propyl 4-bromo-3-methoxybenzamide, a non-polar solvent like heptane or an ether such as methyl tert-butyl ether (MTBE) would be a good starting point for an anti-solvent.

  • Co-solvent Assisted Vacuum Drying: This method involves adding a low-boiling point co-solvent to the product before vacuum drying.[15] The low-boiling co-solvent can help to create an azeotrope with the high-boiling solvent or increase the mass transfer rate of the high-boiling solvent, facilitating its removal under vacuum.[16]

Q3: My product appears to be melting or changing appearance in the vacuum oven, even though the temperature is below the estimated melting point. What is happening?

Quick Answer: This could be due to the formation of a low-melting point eutectic with the residual solvent, or the presence of a solvate that desolvates and collapses. Try lowering the drying temperature and increasing the vacuum.

In-Depth Explanation:

  • Eutectic Formation: A mixture of two or more components that melts at a temperature lower than the melting point of any of the individual components. The presence of significant amounts of residual solvent can lead to the formation of a eutectic mixture with your API, causing it to melt or "oil out" at a lower temperature than expected.

  • Solvate Collapse: Your compound may have crystallized as a solvate, where the solvent is incorporated into the crystal lattice. Upon heating, the solvent can be driven off, causing the crystal structure to collapse, which may appear as melting or a change in the solid's appearance.

Troubleshooting Steps:

  • Lower the Temperature: Reduce the oven temperature significantly (e.g., to 30-40 °C) and increase the vacuum to compensate.

  • Two-Stage Drying: Start at a lower temperature to remove the bulk of the solvent, then gradually increase the temperature to remove the more tightly bound solvent molecules.

  • Consider Lyophilization: If the compound is particularly heat-sensitive, lyophilization (freeze-drying) may be a suitable alternative.

Q4: How do I know when my sample is "dry"?

Quick Answer: The most reliable way to determine dryness is to perform a quantitative analysis of residual solvents using Gas Chromatography (GC) with headspace sampling (GC-HS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Visually "dry" is not sufficient.

In-Depth Explanation: A product can appear as a free-flowing powder while still containing significant levels of residual solvents.[17] Regulatory compliance requires quantitative proof that solvent levels are below the limits set by the ICH Q3C guidelines.[3][4]

  • GC-HS: This is the most common and robust method for residual solvent analysis.[18] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.

  • qNMR: This technique can be used to quantify residual solvents by integrating the area of a characteristic solvent peak relative to a known internal standard.[19][20]

Experimental Protocols & Workflows

Workflow for Selecting a Solvent Removal Strategy

G start High Residual Solvent Content Detected solvent_id Identify Residual Solvent(s) (e.g., GC-MS, NMR) start->solvent_id boiling_point Determine Boiling Point of Solvent(s) solvent_id->boiling_point low_bp Low to Medium Boiling Point (<100°C, e.g., Heptane, EtOAc, DCM) boiling_point->low_bp Low/Medium high_bp High Boiling Point (>100°C, e.g., DMF, Toluene) boiling_point->high_bp High thermal_stability Is the API Thermally Stable? low_bp->thermal_stability slurry_wash Protocol 2: Slurry Washing high_bp->slurry_wash vac_oven Protocol 1: Vacuum Oven Drying end_qc Final QC Analysis (GC-HS or qNMR) vac_oven->end_qc slurry_wash->end_qc lyophilization Protocol 3: Lyophilization lyophilization->end_qc thermal_stability->vac_oven Yes thermal_stability->lyophilization No

Caption: Decision-making workflow for selecting an appropriate solvent removal strategy.

Protocol 1: Standard Vacuum Oven Drying

This protocol is suitable for removing low to medium boiling point solvents from thermally stable crystalline solids.[21][22]

Step-by-Step Methodology:

  • Sample Preparation: Spread the crystalline N-Propyl 4-bromo-3-methoxybenzamide in a thin layer (no more than 1 cm deep) on a clean glass or stainless steel tray. This maximizes the surface area for evaporation.

  • Loading the Oven: Place the tray in the vacuum oven. Ensure the oven is at room temperature before applying vacuum to prevent rapid, uncontrolled boiling.[15]

  • Applying Vacuum: Close the oven door and slowly apply vacuum. A gradual decrease in pressure is important to avoid bumping the powder. Aim for a vacuum level of <10 mbar.

  • Setting the Temperature: Once the vacuum is stable, set the oven temperature to 50-70 °C. Do not exceed a temperature 20-30 °C below the determined melting point of your compound.

  • Drying Time: Dry for at least 24 hours. The time required will depend on the solvent, the amount of material, and the efficiency of the vacuum system.

  • Monitoring: To check for completion, you can perform a "loss on drying" test by weighing the sample at intervals (e.g., every 8 hours) until a constant weight is achieved. However, this only indicates the removal of volatiles and is not a substitute for specific solvent analysis.

  • Venting and Unloading: Before opening the oven, turn off the heat and allow it to cool to room temperature. Slowly vent the oven with an inert gas like nitrogen to prevent the introduction of atmospheric moisture into your dry product.

  • Final Analysis: Submit a sample for quantitative residual solvent analysis (GC-HS or qNMR).

Protocol 2: Slurry Washing for High-Boiling Point Solvents

This protocol is designed to remove tenacious, high-boiling point solvents like DMF by washing the solid with an anti-solvent.[6][23]

Step-by-Step Methodology:

  • Anti-Solvent Selection: Choose a solvent in which N-Propyl 4-bromo-3-methoxybenzamide has very low solubility. Based on its predicted properties, heptane, hexane, or methyl tert-butyl ether are good candidates.

  • Slurry Preparation: In a clean flask, add the crystalline solid. Add a sufficient volume of the anti-solvent to create a stirrable slurry (typically 5-10 mL of solvent per gram of solid).

  • Agitation: Stir the slurry at room temperature for 1-2 hours. This allows the high-boiling point solvent to diffuse from the crystal surfaces into the anti-solvent.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with fresh, cold anti-solvent (2-3 portions, using 1-2 mL of solvent per gram of solid for each wash). This displaces the solvent-rich mother liquor from the cake.

  • Preliminary Drying: Dry the cake on the filter under vacuum for 30-60 minutes to remove the bulk of the anti-solvent.

  • Final Drying: Transfer the solid to a vacuum oven and dry according to Protocol 1 to remove the residual anti-solvent.

  • Final Analysis: Submit a sample for quantitative residual solvent analysis.

Protocol 3: Lyophilization (Freeze-Drying)

This method is ideal for thermally sensitive compounds or when trying to obtain a specific amorphous solid form. It involves freezing the product and then removing the solvent by sublimation under vacuum.[24][25]

Step-by-Step Methodology:

  • Solvent Selection: Lyophilization works best with solvents that have a relatively high freezing point and vapor pressure in the solid state. While challenging with many organic solvents, tert-butanol is a common choice.[24] If your compound is dissolved in another solvent, a solvent exchange to tert-butanol may be necessary.

  • Dissolution: Dissolve the N-Propyl 4-bromo-3-methoxybenzamide in the minimum amount of tert-butanol.

  • Freezing: Freeze the solution completely. This can be done on the lyophilizer shelf or by using a shell freezer. A rapid freeze often leads to a more porous structure, which can facilitate drying.

  • Applying Vacuum: Place the frozen sample in the lyophilizer, ensure the collector is cold (-50 °C or lower), and apply a high vacuum (<0.1 mbar).

  • Primary Drying (Sublimation): The shelf temperature is slowly increased to provide the energy for sublimation. The temperature should be kept below the collapse temperature of the frozen matrix.

  • Secondary Drying (Desorption): After all the ice has sublimed, the shelf temperature can be further increased to remove any bound solvent.

  • Completion and Venting: The process is complete when the product temperature rises to meet the shelf temperature. Vent the chamber with an inert gas before removing the product.

  • Final Analysis: Submit a sample for quantitative residual solvent analysis.

Analytical Verification

Accurate quantification of residual solvents is non-negotiable. Here is a summary of the primary analytical techniques.

TechniquePrincipleProsCons
Gas Chromatography - Headspace (GC-HS) Volatile solvents are partitioned into the headspace of a sealed vial and injected into a GC for separation and quantification.[18][26]Highly sensitive and specific. The gold standard for regulatory submissions (USP <467>).Requires specialized equipment. Method development can be time-consuming.
Quantitative ¹H NMR (qNMR) The integral of a solvent's proton signal is compared to the integral of a certified internal standard of known concentration.[19][20]Rapid analysis. Provides structural information. Can be non-destructive.Lower sensitivity than GC-HS for some solvents. Requires careful selection of a non-overlapping internal standard.
Troubleshooting Analytical Results

G start QC Analysis Fails (Solvent > ICH Limit) check_method Verify Analytical Method (e.g., system suitability, blanks) start->check_method method_ok Method is Valid check_method->method_ok re_evaluate Re-evaluate Drying Process method_ok->re_evaluate Yes temp_low Was Drying Temp Too Low? re_evaluate->temp_low increase_temp Increase Temperature (if safe for API) temp_low->increase_temp Yes time_short Was Drying Time Too Short? temp_low->time_short No end_qc Re-run QC Analysis increase_temp->end_qc increase_time Increase Drying Time time_short->increase_time Yes solvent_trapped Is Solvent Trapped in Crystal Lattice? time_short->solvent_trapped No increase_time->end_qc recrystallize Recrystallize from a Different Solvent System solvent_trapped->recrystallize Yes slurry_wash_alt Perform/Optimize Slurry Wash (Protocol 2) solvent_trapped->slurry_wash_alt Consider recrystallize->end_qc slurry_wash_alt->end_qc

Caption: Troubleshooting workflow for failed residual solvent analysis.

References

  • Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega. Available at: [Link]

  • Benzamide. Wikipedia. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Anyone have experience removing high bp solvents? Reddit. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. Available at: [Link]

  • How to effectively use organic solvents in lyophilization. Buchi.com. Available at: [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]

  • Principle, Construction, Working, Uses, Merits and Demerits of Vacuum Dryer. Pharma Education. Available at: [Link]

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Guangdong Yuanyao Test Equipment Co.,Ltd.. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • EP2985038A1 - Lyophilized API preparation. Google Patents.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. Available at: [Link]

  • Benzamide. Slideshare. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]

  • Crystallization Solvents.pdf. University of Rochester. Available at: [Link]

  • Determination of Analyte Concentration Using the Residual Solvent Resonance in 1 H NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. AZoM. Available at: [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. Available at: [Link]

  • US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying. Google Patents.
  • Considerations for Residual Solvent Analysis – USP Method 467. Phenomenex. Available at: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Quantitative NMR Spectroscopy.docx. University of Edinburgh. Available at: [Link]

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. Available at: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health. Available at: [Link]

  • Q3C — Tables and List Guidance for Industry. FDA. Available at: [Link]

  • Use of organic solvents in freeze dryers. Martin Christ. Available at: [Link]

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. Available at: [Link]

  • Estimation of Melting Points of Organics. PubMed. Available at: [Link]

  • Form Conversion and Solvent Entrapment during API Drying. ACS Publications. Available at: [Link]

  • Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A. Shimadzu. Available at: [Link]

  • US5863883A - Slurry cleaning process. Google Patents.
  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. Available at: [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). Available at: [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. Available at: [Link]

  • vacuum oven- Sop for operation and calibration. PharmaJia. Available at: [Link]

  • VWR Vacuum Oven Standard Operating Procedure. Texas State University. Available at: [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of N-Propyl 4-bromo-3-methoxybenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-Propyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this process. We will address common challenges, from bench-scale synthesis to the considerations necessary for producing preclinical study quantities. Our focus is on providing practical, scientifically-grounded solutions to ensure the successful and efficient production of this key benzamide derivative.

I. Synthesis Overview & Core Protocol

The synthesis of N-Propyl 4-bromo-3-methoxybenzamide is most commonly achieved through the coupling of 4-bromo-3-methoxybenzoic acid and n-propylamine. While several methods exist for amide bond formation, we will focus on a scalable and widely used protocol employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This combination is effective in creating an active ester intermediate from the carboxylic acid, which then readily reacts with the amine to form the desired amide.[1][2]

Reaction Pathway

The overall reaction is a two-step, one-pot synthesis. First, the carboxylic acid is activated by EDC, forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an HOBt-ester, which is less prone to side reactions and racemization if chiral centers are present.[3] The amine then displaces the HOBt to form the final amide product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Coupling Agents cluster_intermediates Intermediates cluster_product Final Product Carboxylic_Acid 4-bromo-3-methoxybenzoic acid Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDC Amine n-propylamine EDC EDC HOBt HOBt HOBt_Ester HOBt-ester Active_Ester->HOBt_Ester + HOBt Amide N-Propyl 4-bromo-3-methoxybenzamide HOBt_Ester->Amide + n-propylamine

Caption: EDC/HOBt mediated amide coupling pathway.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol is for a laboratory-scale synthesis (1-5 g) and can be adapted for larger scales with appropriate safety and engineering controls.

Materials:

  • 4-bromo-3-methoxybenzoic acid (1.0 eq)

  • n-propylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromo-3-methoxybenzoic acid (1.0 eq) and anhydrous DCM (or DMF) to a concentration of approximately 0.2 M.

  • Add HOBt (1.1 eq) to the solution and stir until fully dissolved.

  • Add n-propylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagents due to moisture.[4] 2. Insufficient base to neutralize amine salt (if used) and HCl generated from EDC·HCl. 3. Steric hindrance or low nucleophilicity of the amine.1. Use fresh, high-quality EDC·HCl and anhydrous HOBt. Ensure all glassware and solvents are rigorously dried. 2. Ensure adequate equivalents of a non-nucleophilic base like DIPEA are used.[5] 3. Consider switching to a more potent coupling reagent like HATU or converting the carboxylic acid to the more reactive acyl chloride.
Messy TLC with Multiple Spots 1. Degradation of starting materials or product, possibly due to excessive heat during workup.[6] 2. Formation of N-acylurea byproduct from the EDC reagent. 3. Incomplete reaction leading to a mix of starting materials and product.1. Avoid high temperatures when removing solvents like DMF; use a high-vacuum pump at a lower temperature or perform an aqueous workup to remove it.[6] 2. This is a common side reaction. The acidic wash (1M HCl) during workup helps to protonate and solubilize the urea byproduct, facilitating its removal into the aqueous layer. 3. Allow the reaction to run longer or consider a slight excess of the amine and coupling reagents.
Difficulty Removing Byproducts 1. EDC-urea byproduct is often greasy and can be difficult to separate. 2. HOBt can be challenging to remove completely with standard aqueous washes. 3. Residual DIPEA in the final product.1. Perform multiple washes with dilute acid (e.g., 0.5-1M HCl). If the product is stable, this is highly effective. 2. A wash with a base, such as 1M NaOH or saturated NaHCO₃, will deprotonate and remove HOBt into the aqueous phase.[6] 3. Multiple washes with dilute acid will protonate and remove DIPEA.
Product is an Oil, Fails to Crystallize 1. Presence of impurities, especially the greasy EDC-urea byproduct. 2. The inherent nature of the product may be a low-melting solid or an oil.1. Ensure the material is of high purity (>95% by LC-MS or NMR) before attempting recrystallization. Perform column chromatography if necessary. 2. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. If it remains an oil, purification by column chromatography is the best approach.

III. Scale-Up Considerations for Preclinical Synthesis

Scaling up the synthesis of N-Propyl 4-bromo-3-methoxybenzamide from grams to hundreds of grams or kilograms requires careful planning and process optimization.

Key Areas of Focus for Scale-Up
  • Reagent Selection: While EDC/HOBt is a good starting point, for larger scales, the cost and potential safety hazards of HOBt (which has explosive properties) may be a concern.[7] Alternative, cost-effective coupling agents like T3P (Propylphosphonic Anhydride) or CDI (Carbonyldiimidazole) might be considered.[7]

  • Heat Management: Amide bond formation is often exothermic.[8] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to runaway reactions.

    • Mitigation Strategy: Use a jacketed reactor with controlled cooling. Perform a slow, subsurface addition of the coupling agent to manage the exotherm. Conduct reaction calorimetry studies (e.g., using RC1) to understand the heat flow of the reaction.[9]

  • Workup and Purification:

    • Solvent Choice: Using large volumes of chlorinated solvents like DCM at scale is often undesirable due to environmental and safety concerns. Consider switching to more process-friendly solvents like 2-MeTHF or Ethyl Acetate.

    • Purification: Column chromatography is not ideal for large quantities. Developing a robust crystallization procedure is critical for achieving high purity on a large scale.[10]

      • Crystallization Solvent Screening: Screen various solvent systems (e.g., Ethanol/water, Isopropanol/heptane, Ethyl Acetate/hexanes) to find conditions that provide good yield and high purity.

  • Process Safety:

    • Reagent Handling: Handle all reagents, especially corrosive ones like thionyl chloride (if the acid chloride route is chosen), in a well-ventilated fume hood or an appropriate contained system.

    • Pressure Management: Ensure the reactor is equipped with appropriate pressure relief devices.[9]

Scale_Up_Workflow cluster_planning Phase 1: Planning & Optimization cluster_execution Phase 2: Execution & Control cluster_downstream Phase 3: Downstream Processing Route_Scouting Route Scouting (e.g., EDC vs. Acid Chloride) Reagent_Selection Reagent Selection (Cost, Safety, Efficiency) Route_Scouting->Reagent_Selection Solvent_Selection Solvent Selection (Green Chemistry, Workup) Reagent_Selection->Solvent_Selection Calorimetry Reaction Calorimetry (RC1) - Understand Exotherm Solvent_Selection->Calorimetry Controlled_Addition Controlled Reagent Addition - Manage Temperature Calorimetry->Controlled_Addition Process_Monitoring In-Process Controls (IPC) - TLC, LC-MS, HPLC Controlled_Addition->Process_Monitoring Workup Aqueous Workup - Impurity Removal Process_Monitoring->Workup Crystallization Crystallization - High Purity Isolation Workup->Crystallization Drying Drying - Remove Residual Solvents Crystallization->Drying

Caption: A typical workflow for scaling up amide synthesis.

IV. Analytical Characterization

Ensuring the identity and purity of N-Propyl 4-bromo-3-methoxybenzamide is critical for preclinical studies. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Results for N-Propyl 4-bromo-3-methoxybenzamide
¹H NMR Structural confirmation and purity assessment.- Aromatic protons (3H) in the ~7.0-7.8 ppm region. - Methoxy group singlet (3H) around 3.9 ppm. - NH proton (broad singlet, 1H), variable position. - Propyl group: CH₂ adjacent to N (~3.3-3.4 ppm, quartet), middle CH₂ (~1.6-1.7 ppm, sextet), and terminal CH₃ (~0.9-1.0 ppm, triplet).[11]
¹³C NMR Confirms the carbon skeleton of the molecule.- Carbonyl carbon (~165-170 ppm). - Aromatic carbons (~110-160 ppm). - Methoxy carbon (~56 ppm). - Propyl carbons (~42, 23, 11 ppm).
Mass Spec (MS) Determines the molecular weight of the compound.Expected [M+H]⁺ at m/z ~302.1 and 304.1 due to the isotopic pattern of bromine.
HPLC Purity determination.[12]A single major peak with purity >98% under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile mobile phase with a UV detector at ~254 nm).[12]
FTIR Identifies key functional groups.- N-H stretch (~3300 cm⁻¹). - C=O stretch (Amide I band) (~1640 cm⁻¹). - N-H bend (Amide II band) (~1540 cm⁻¹).[12]

V. Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride to make the acyl chloride first? Is this a better method for scale-up?

A: Yes, converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride or oxalyl chloride is a very common and effective method for amidation.[13] For scale-up, this can be advantageous as the byproducts (SO₂ and HCl) are gases and easily removed.[13] However, thionyl chloride is highly corrosive and moisture-sensitive, requiring specialized handling and equipment. The two-step process (formation of acyl chloride, then reaction with amine) can also be more complex to manage at scale compared to a one-pot coupling reaction. The choice depends on your facility's capabilities and safety protocols.

Q2: My reaction seems to stall at ~70% conversion. What can I do?

A: Stalled reactions are common in amide couplings. First, re-check the quality of your coupling reagents, as moisture can deactivate them.[4] If the reagents are fine, you can try adding a small additional portion (0.1-0.2 eq) of both the amine and the coupling agent to drive the reaction to completion. Gentle heating (e.g., to 40 °C) can sometimes help, but be cautious as this can also increase side product formation.

Q3: What is the role of DIPEA, and can I use another base like triethylamine?

A: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base. Its primary roles are to neutralize the hydrochloride salt of EDC (if EDC·HCl is used) and to scavenge the proton generated during the reaction, which would otherwise protonate the n-propylamine and render it non-nucleophilic.[5] Triethylamine (TEA) can also be used, but it is slightly more nucleophilic and can sometimes lead to side reactions. For sensitive substrates, DIPEA is generally preferred.

Q4: For preclinical studies, what level of purity is required for my compound?

A: For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) should be as high as possible, typically >98%, with all impurities greater than 0.1% identified and characterized. The material used in these studies must be well-characterized, and the manufacturing process should be consistent to ensure that the toxicological profile is representative of the material that will be used in clinical trials.

VI. References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • EDC-HOBt Amide coupling workup help. (2022, April 28). Reddit. Retrieved January 23, 2026, from [Link]

  • Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2022, June 30). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. Retrieved January 23, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016, April 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.). Google Patents. Retrieved January 23, 2026, from

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2019, January 1). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Supporting Information for Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. (2021). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Safe scale-up with exothermic reactions. (2019, June 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, March 24). MDPI. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, November 22). IntechOpen. Retrieved January 23, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]

  • Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022, September 20). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (2016). UCL Discovery. Retrieved January 23, 2026, from [Link]

  • Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved January 23, 2026, from [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene. (2012, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Supplementary Information for Selective Bromination of Phenols with N-Bromosuccinimide in [bmim][BF4]. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • 4-Bromo-3-methoxybenzenesulfonyl chloride. (n.d.). Oakwood Chemical. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Multi-Technique Approach to Confirming the Identity of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation in Pharmaceutical and Chemical Research

In the realms of drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, reproducibility, and safety. An incorrect structural assignment can lead to wasted resources, misleading biological data, and potential safety risks. This guide provides a comprehensive, multi-technique workflow for the definitive identification of N-Propyl 4-bromo-3-methoxybenzamide, a common intermediate in organic synthesis.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a combination of analytical techniques creates a self-validating system for structural confirmation. We will compare the expected analytical data for our target molecule with that of a potential regioisomeric impurity, N-Propyl 3-bromo-4-methoxybenzamide , to highlight the power and necessity of this integrated approach.

The Analytical Challenge: Differentiating Regioisomers

While N-Propyl 4-bromo-3-methoxybenzamide and its isomer, N-Propyl 3-bromo-4-methoxybenzamide, have the same molecular formula (C11H14BrNO2) and molecular weight (272.14 g/mol ), the spatial arrangement of the bromo and methoxy substituents on the aromatic ring is different. This subtle difference can significantly impact the molecule's chemical and biological properties. Our task is to choose and apply analytical techniques that are sensitive to this constitutional isomerism.

Workflow for Unambiguous Structural Elucidation

A robust strategy for structural elucidation involves a tiered approach, starting with confirmation of molecular weight and elemental composition, followed by identification of functional groups, and culminating in the detailed mapping of the atomic framework.[1][2][3] Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are the three pillars of this workflow.[3]

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Detailed Structural Mapping cluster_3 Phase 4: Final Confirmation Sample Sample Mass_Spec Mass Spectrometry (MS) Sample->Mass_Spec Determine Molecular Weight & Isotopic Pattern IR_Spec Infrared (IR) Spectroscopy Mass_Spec->IR_Spec Confirm Presence of Key Functional Groups NMR_Spec NMR Spectroscopy IR_Spec->NMR_Spec Elucidate Atom Connectivity (¹H & ¹³C NMR) Confirmation Structure Confirmed NMR_Spec->Confirmation Synthesize All Data

Caption: A typical workflow for the structural elucidation of an organic compound.

Part 1: Mass Spectrometry (MS) – The First Gate

Mass spectrometry is the initial checkpoint, providing the molecular weight of the compound.[4] For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic pattern of the halogen.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an ESI-MS system operating in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-400).

Expected Data & Interpretation

The key feature to look for is the molecular ion peak [M+H]⁺. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, we expect to see a pair of peaks of almost equal intensity separated by 2 m/z units.

FeatureExpected Value for C11H14BrNO2Rationale
[M(⁷⁹Br)+H]⁺ ~272.0Molecular weight with the ⁷⁹Br isotope, plus a proton.
[M(⁸¹Br)+H]⁺ ~274.0Molecular weight with the ⁸¹Br isotope, plus a proton.
Isotopic Ratio ~1:1Natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

A common fragmentation pattern for aromatic amides is the cleavage of the amide bond, which can result in the formation of a stable aryl acylium cation.[5][6]

G Parent_Ion [C11H14BrNO2+H]+ m/z ≈ 272/274 Acylium_Ion [C8H6BrO2]+ m/z ≈ 213/215 Parent_Ion->Acylium_Ion Amide Bond Cleavage Propylamine Propylamine (Neutral Loss) Parent_Ion->Propylamine

Caption: Expected fragmentation of N-Propyl 4-bromo-3-methoxybenzamide in MS.

Comparative Insight: Both N-Propyl 4-bromo-3-methoxybenzamide and its regioisomer will show the same molecular ion peaks and the same acylium ion fragment. Therefore, while MS confirms the molecular formula, it cannot differentiate between these isomers.

Part 2: Infrared (IR) Spectroscopy – Identifying the Pieces

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation

For N-Propyl 4-bromo-3-methoxybenzamide, we expect to see characteristic absorptions for the N-H bond, the C=O bond of the amide, and C-H and C=C bonds of the aromatic ring.[8][9]

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Amide N-H 3500 - 3300Stretch (secondary amides show one peak)[8]
Aromatic C-H ~3030Stretch[8]
Alkyl C-H 2950 - 2850Stretch (from propyl group)[8]
Amide C=O 1690 - 1630Stretch (strong intensity)[8][10]
Aromatic C=C 1700 - 1500Stretch[8]

Comparative Insight: The IR spectrum will confirm the presence of the secondary amide and the substituted aromatic ring. However, like mass spectrometry, it will not be able to distinguish between the 3-methoxy and 4-methoxy regioisomers as their functional groups are identical.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Decisive Arbiter

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[3] By analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, we can map out the connectivity and differentiate between isomers.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum.

¹H NMR: Mapping the Protons

The key to differentiating the isomers lies in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern on the benzene ring dictates the chemical shifts and, crucially, the splitting patterns of the aromatic protons.

Expected Data & Interpretation for N-Propyl 4-bromo-3-methoxybenzamide

Proton(s)Expected Chem. Shift (ppm)MultiplicityIntegrationAssignment
-NH- 6.0 - 6.5Broad singlet1HAmide proton
Aromatic ~7.6Doublet1HProton ortho to carbonyl
Aromatic ~7.5Doublet of doublets1HProton between Br and carbonyl
Aromatic ~7.3Doublet1HProton ortho to methoxy
-OCH₃ ~3.9Singlet3HMethoxy protons
-N-CH₂- 3.3 - 3.5Triplet2HPropyl methylene (adjacent to N)
-CH₂- 1.6 - 1.8Sextet2HPropyl methylene (middle)
-CH₃ 0.9 - 1.0Triplet3HPropyl methyl

The Comparative Power of Splitting Patterns:

  • For N-Propyl 4-bromo-3-methoxybenzamide: We expect to see three distinct signals in the aromatic region, likely a doublet, a doublet of doublets, and another doublet, corresponding to the three aromatic protons.

  • For the Isomer (N-Propyl 3-bromo-4-methoxybenzamide): This isomer would also show three aromatic protons, but their chemical shifts and coupling constants would be different due to the altered electronic environment. The proton between the bromo and carbonyl groups would likely be the most downfield.

¹³C NMR: The Carbon Skeleton

¹³C NMR provides information on the number of unique carbon environments in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[11]

Expected Data & Interpretation for N-Propyl 4-bromo-3-methoxybenzamide

Carbon(s)Expected Chem. Shift (ppm)Assignment
C=O 165 - 170Amide carbonyl
Aromatic 110 - 160Six distinct signals for the aromatic carbons
-OCH₃ 55 - 60Methoxy carbon
-N-CH₂- 40 - 45Propyl carbon (adjacent to N)
-CH₂- 20 - 25Propyl carbon (middle)
-CH₃ 10 - 15Propyl carbon (methyl)

Comparative Insight: While both isomers would show six aromatic carbon signals, the precise chemical shifts would differ, providing another layer of confirmation.

Synthesizing the Data: A Self-Validating System

No single technique provides the complete picture. The strength of this analytical approach lies in the convergence of data from all three methods.

G MS Mass Spectrometry MW Correct Molecular Weight (m/z 272/274) MS->MW IR IR Spectroscopy FG Confirms Amide and Aromatic Ring IR->FG NMR NMR Spectroscopy CONN Defines Atom Connectivity & Differentiates Isomers NMR->CONN CONF Structure Confirmed: N-Propyl 4-bromo- 3-methoxybenzamide MW->CONF FG->CONF CONN->CONF

Caption: Logical flow showing how data from MS, IR, and NMR converge to confirm the structure.

  • MS confirms the molecular formula C11H14BrNO2.

  • IR confirms the presence of a secondary amide functional group and a substituted aromatic ring.

  • ¹H and ¹³C NMR confirm the specific arrangement of atoms, definitively identifying the compound as N-Propyl 4-bromo-3-methoxybenzamide and ruling out its regioisomer.

By following this multi-technique, self-validating workflow, researchers can have the highest degree of confidence in the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • PubChem. N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide. [Link]

  • WebSpectra. IR Absorption Table. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

  • Wiley Analytical Science. Structure Elucidation in Organic Chemistry - 2016. [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • PubChem. 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Jasperse, Short Summary of 1H-NMR Interpretation. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

  • ResearchGate. Techniques and Methods of Identification. [Link]

  • PubChem. N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. [Link]

  • National Institutes of Health. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide. [Link]

  • YouTube. Introduction to IR Spectroscopy - Amides. [Link]

  • SpectraBase. 4-Bromo-N-isopropylbenzamide. [Link]

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Purity Assessment of N-Propyl 4-bromo-3-methoxybenzamide: A Comparative Guide to Quantitative NMR (qNMR) and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a novel entity like N-Propyl 4-bromo-3-methoxybenzamide, an accurate purity profile is paramount for reliable biological screening and process optimization. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for purity assessment, offering a comprehensive rationale for method selection based on experimental rigor and data integrity.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, distinguished by its status as a primary ratio method of measurement.[1] Unlike chromatographic techniques that often rely on calibration curves and reference standards for each analyte, qNMR leverages the direct proportionality between the NMR signal intensity and the number of atomic nuclei generating that signal.[1][2] This fundamental principle allows for the direct quantification of a substance against a certified reference material (CRM) of a different chemical structure, streamlining the analytical process.[3]

The inherent quantitative nature of NMR means that for any given sample, the integrated area of a resonance is directly proportional to the molar concentration of the nucleus it represents.[2] This allows for the determination of the purity of an analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a known amount of an internal standard.[3][4]

Experimental Workflow: Purity Determination of N-Propyl 4-bromo-3-methoxybenzamide by ¹H qNMR

The following protocol outlines the key steps for determining the purity of N-Propyl 4-bromo-3-methoxybenzamide using the internal standard method in ¹H qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh N-Propyl 4-bromo-3-methoxybenzamide (approx. 10 mg) weigh_is Accurately weigh Internal Standard (IS) (e.g., Maleic Acid, approx. 5 mg) dissolve Dissolve analyte and IS in a precise volume of deuterated solvent (e.g., DMSO-d₆) weigh_is->dissolve transfer Transfer solution to a high-precision NMR tube dissolve->transfer instrument_setup Set up NMR spectrometer (e.g., 500 MHz) transfer->instrument_setup optimization Optimize acquisition parameters (Pulse angle, relaxation delay, etc.) instrument_setup->optimization acquire Acquire ¹H NMR spectrum optimization->acquire processing Process the spectrum (Fourier transform, phasing, baseline correction) acquire->processing integration Integrate characteristic signals of analyte and IS processing->integration calculation Calculate purity using the qNMR equation integration->calculation

Figure 1: A schematic overview of the ¹H qNMR workflow for the purity assessment of N-Propyl 4-bromo-3-methoxybenzamide.

Step-by-Step Methodology
  • Selection of Internal Standard (IS): The choice of an internal standard is critical for accurate qNMR.[5] An ideal IS should:

    • Possess high purity, preferably as a Certified Reference Material (CRM).[6]

    • Exhibit chemical stability and not react with the analyte or solvent.[2][6]

    • Have signals in a region of the ¹H NMR spectrum that do not overlap with the analyte or solvent signals.[5]

    • Be readily soluble in the chosen deuterated solvent.[5]

    • For N-Propyl 4-bromo-3-methoxybenzamide, maleic acid is a suitable choice in DMSO-d₆, with its vinylic protons appearing as a singlet around 6.3 ppm, a region typically free of signals from the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Propyl 4-bromo-3-methoxybenzamide and 5 mg of maleic acid using a microbalance with at least 0.01 mg readability.

    • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[7]

    • Ensure complete dissolution before transferring the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion and sensitivity.[2]

    • Key acquisition parameters must be optimized for quantitative accuracy:

      • Pulse Angle: A 90° pulse angle should be used to ensure uniform excitation of all protons.[8]

      • Relaxation Delay (d1): This is arguably the most critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is essential to ensure complete relaxation of all protons before the next pulse. A typical starting point is 30-60 seconds.

      • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[8]

  • Data Processing and Purity Calculation:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by Fourier transformation.

    • Carefully phase correct the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate a well-resolved, non-exchangeable proton signal of N-Propyl 4-bromo-3-methoxybenzamide (e.g., the methoxy singlet) and the singlet of the internal standard (maleic acid).

    • The purity of the analyte is calculated using the following equation:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Ianalyte and IIS are the integral values of the analyte and internal standard signals, respectively.

    • Nanalyte and NIS are the number of protons giving rise to the respective signals.

    • MWanalyte and MWIS are the molecular weights of the analyte and internal standard.

    • manalyte and mIS are the masses of the analyte and internal standard.

    • PIS is the certified purity of the internal standard.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers a direct and elegant approach to purity determination, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain the workhorses of many analytical laboratories.[9] The choice of technique depends on the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality of signal intensity to the number of nuclei.[1]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute quantification without the need for a calibration curve for the analyte.[7]Requires calibration curves with a reference standard of the analyte for accurate quantification.Requires calibration curves with a reference standard of the analyte.
Reference Standard Requires a single, certified internal standard for multiple analytes.[3]Requires a specific reference standard for each analyte and impurity to be quantified.[9]Requires a specific reference standard for each analyte and impurity.
Sample Throughput Relatively lower throughput due to longer acquisition times.High throughput, especially with autosamplers.High throughput for automated systems.
Destructive? Non-destructive; the sample can be recovered.[7]Destructive.Destructive.
Sensitivity Lower sensitivity compared to chromatographic methods.[7]High sensitivity (ppm to ppb levels).Very high sensitivity (ppb to ppt levels).
Impurity Detection Can detect and quantify any proton-containing impurity with a unique signal.[4]Detects impurities that are chromophoric (UV-Vis) or have a different mass (MS).Detects volatile impurities.
Structural Info Provides structural information about the analyte and any detected impurities.Provides retention time, which is not a unique identifier.Provides retention time.
Method Development Relatively straightforward method development.Can require extensive method development (column selection, mobile phase optimization).Requires optimization of temperature programs and gas flow rates.

Decision Framework for Purity Assessment Method Selection

The selection of an appropriate analytical technique is a critical decision that impacts the reliability and efficiency of the drug development process.

Method_Selection start Purity Assessment Required for N-Propyl 4-bromo-3-methoxybenzamide q1 Is a certified reference standard of the analyte available? start->q1 q2 Is high sensitivity (trace analysis) required? q1->q2 Yes qnmr Use qNMR q1->qnmr No q3 Is structural confirmation of impurities needed? q2->q3 No hplc_or_gc Consider HPLC or GC q2->hplc_or_gc Yes q4 Is the analyte and potential impurities volatile? q3->q4 No qnmr_complement Use qNMR for structural info and absolute quantification q3->qnmr_complement Yes hplc Use HPLC q4->hplc No gc Use GC q4->gc Yes

Figure 2: A decision tree guiding the selection of the most appropriate analytical technique for purity assessment.

Conclusion: An Integrated Approach

For the comprehensive purity assessment of N-Propyl 4-bromo-3-methoxybenzamide, an integrated approach leveraging the strengths of both qNMR and chromatographic techniques is recommended. qNMR serves as an excellent primary method for absolute purity determination, especially in the absence of a certified reference standard for the analyte itself.[10] It also provides invaluable structural information on any detectable impurities. Chromatographic methods, particularly HPLC, offer superior sensitivity for detecting and quantifying trace-level impurities. By employing qNMR for the accurate assay of the main component and using HPLC for impurity profiling, researchers can build a robust and self-validating analytical workflow, ensuring the highest level of confidence in the quality of their chemical entities.

References

  • U.S. Pharmacopeia. Stimuli Article (qNMR). Available from: [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Quantitative NMR Spectroscopy.docx. Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231. Available from: [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available from: [Link]

Sources

A Prospective Analysis of the Biological Activity of N-Propyl 4-bromo-3-methoxybenzamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Substituted Benzamides

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through targeted substitutions. This guide focuses on N-Propyl 4-bromo-3-methoxybenzamide, a compound of interest for which public domain biological data is scarce. We present a prospective comparative analysis, outlining a strategic approach to evaluating its biological activity alongside a rationally designed set of analogs. This document serves as a roadmap for researchers in drug discovery, providing the scientific rationale and detailed experimental protocols for a comprehensive initial screening.

Based on the broad spectrum of activities reported for related benzamide derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, we hypothesize that N-Propyl 4-bromo-3-methoxybenzamide and its analogs may exhibit significant cytotoxic and antimicrobial properties.[1][2][3][4] This guide will detail the proposed synthesis of these analogs, the experimental workflows for their biological evaluation, and a discussion of the anticipated structure-activity relationships (SAR).

Rationale for Analog Design and Synthesis

To explore the SAR of N-Propyl 4-bromo-3-methoxybenzamide, a focused library of analogs is proposed. The design strategy involves systematic modification of both the N-alkyl substituent and the substitution pattern on the aromatic ring. These modifications are intended to probe the effects of lipophilicity, steric bulk, and electronic properties on biological activity.

Proposed Analogs:

  • Series A: Variation of the N-Alkyl Group:

    • Analog A1: N-Ethyl-4-bromo-3-methoxybenzamide

    • Analog A2: N-Isopropyl-4-bromo-3-methoxybenzamide

    • Analog A3: N-Butyl-4-bromo-3-methoxybenzamide

  • Series B: Modification of the Phenyl Ring Substituents:

    • Analog B1: N-Propyl-3-bromo-4-methoxybenzamide

    • Analog B2: N-Propyl-4-chloro-3-methoxybenzamide

    • Analog B3: N-Propyl-4-fluoro-3-methoxybenzamide

  • Series C: Aromatic N-Substituents:

    • Analog C1: N-Phenyl-4-bromo-3-methoxybenzamide

The synthesis of these analogs can be achieved through a straightforward amide coupling reaction between the corresponding substituted benzoic acid and the appropriate amine.[5] The precursor, 4-bromo-3-methoxybenzoic acid, is a known chemical intermediate used in the synthesis of active pharmaceutical ingredients.[6]

4-bromo-3-methoxybenzoic acid 4-bromo-3-methoxybenzoic acid Acyl chloride intermediate Acyl chloride intermediate 4-bromo-3-methoxybenzoic acid->Acyl chloride intermediate Activation Thionyl chloride Thionyl chloride Thionyl chloride->Acyl chloride intermediate N-Propyl 4-bromo-3-methoxybenzamide N-Propyl 4-bromo-3-methoxybenzamide Acyl chloride intermediate->N-Propyl 4-bromo-3-methoxybenzamide Amide coupling Propylamine Propylamine Propylamine->N-Propyl 4-bromo-3-methoxybenzamide

Caption: General synthesis scheme for N-Propyl 4-bromo-3-methoxybenzamide.

Comparative Biological Evaluation: A Proposed Screening Cascade

We propose a two-tiered screening approach to efficiently evaluate the biological potential of the synthesized compounds. The primary screen will assess broad cytotoxicity against a panel of cancer cell lines and antimicrobial activity against representative Gram-positive and Gram-negative bacteria.

Tier 1: Primary Screening

1. In Vitro Cytotoxicity Assessment:

The initial evaluation of anticancer potential will be conducted using a panel of human cancer cell lines, including:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • K562: Chronic myelogenous leukemia

The cytotoxicity will be quantified by determining the half-maximal inhibitory concentration (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

2. In Vitro Antimicrobial Susceptibility Testing:

The antimicrobial potential will be assessed against:

  • Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium

The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible bacterial growth, will be determined using the broth microdilution method.

Anticipated Structure-Activity Relationships

Based on published data for other benzamide series, we can anticipate certain SAR trends:[5][7]

  • N-Alkyl Chain Length: Variations in the N-alkyl chain length are expected to modulate the lipophilicity of the compounds, which can influence cell membrane permeability and target engagement. An optimal chain length for activity is often observed.

  • Phenyl Ring Substitution: The position and nature of the halogen and methoxy groups on the phenyl ring are critical. Electron-withdrawing groups can impact the electronic properties of the amide bond and the overall molecule, potentially influencing target binding.[5] Shifting the positions of these substituents will probe the spatial requirements of the binding pocket of a putative target.

  • N-Aromatic Substitution: The introduction of an N-phenyl group (Analog C1) significantly increases rigidity and introduces potential for π-π stacking interactions, which could lead to a different activity profile compared to the N-alkyl analogs.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing cell viability.[8]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Solubilization: Incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Sources

A Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the investigational compound N-Propyl 4-bromo-3-methoxybenzamide as a case study. In drug discovery, establishing the selectivity of a lead compound is a critical step. Off-target kinase interactions can lead to unforeseen toxicities or polypharmacological effects that can be either detrimental or beneficial. Therefore, a systematic cross-reactivity profiling against a broad panel of kinases is indispensable.

This document will detail the rationale behind experimental choices, provide a robust, step-by-step protocol for a widely used kinase assay, and present a comparative analysis against established inhibitors. For the purpose of this guide, we will hypothesize that N-Propyl 4-bromo-3-methoxybenzamide has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer. Our goal is to characterize its selectivity profile in comparison to the well-established EGFR inhibitors, Gefitinib and Erlotinib.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology is a primary reason why small molecule inhibitors often exhibit activity against multiple kinases. While a highly selective inhibitor is often the initial goal to minimize off-target effects, a multi-targeted inhibitor can sometimes offer enhanced efficacy. Understanding the complete inhibitory profile of a compound is therefore crucial for interpreting its biological effects and predicting its clinical potential.

The following diagram illustrates a simplified EGFR signaling pathway, the intended target of our hypothetical compound. Inhibition of this pathway can block downstream signals that promote cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Compound N-Propyl 4-bromo- 3-methoxybenzamide (Inhibitor) Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of N-Propyl 4-bromo-3-methoxybenzamide.

Experimental Workflow for Kinase Profiling

A standard approach to kinase profiling involves a tiered screening process. This ensures efficient use of resources by first identifying potential off-targets at a single high concentration and then performing more detailed dose-response studies on the initial "hits."

Kinase_Profiling_Workflow A Step 1: Primary Screen (Single Concentration) B Test Compound at High Concentration (e.g., 10 µM) against a broad kinase panel (e.g., 400 kinases) A->B C Step 2: Hit Identification A->C D Identify kinases with >50% inhibition. These are considered 'hits'. C->D E Step 3: Dose-Response Analysis (IC50 Determination) C->E F Perform 10-point dose-response curves for each identified hit to determine the IC50 value. E->F G Step 4: Data Analysis & Visualization E->G H Calculate selectivity scores. Visualize data as a dendrogram or table. G->H

Caption: A four-step workflow for comprehensive kinase inhibitor profiling.

Methodology: ADP-Glo™ Kinase Assay

To quantify the inhibitory activity of our compounds, we will employ the ADP-Glo™ Kinase Assay from Promega. This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Step-by-Step Protocol
  • Compound Preparation :

    • Prepare a 10 mM stock solution of N-Propyl 4-bromo-3-methoxybenzamide, Gefitinib, and Erlotinib in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in a 384-well plate, starting from a 100 µM concentration.

  • Kinase Reaction Setup :

    • In a separate 384-well plate, add 2.5 µL of the kinase/substrate solution. For our primary target, this would be recombinant human EGFR protein and a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer).

    • Add 0.5 µL of the serially diluted compound to each well.

    • Initiate the kinase reaction by adding 2 µL of a 25 µM ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Include "no enzyme" and "no compound" (DMSO only) controls.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly produced ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition :

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis :

    • Normalize the data using the controls. The "no compound" wells represent 0% inhibition, and the "no enzyme" wells represent 100% inhibition.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase interaction.

Comparative Analysis of Kinase Selectivity

Following the workflow described above, N-Propyl 4-bromo-3-methoxybenzamide was screened against a panel of 400 human kinases. The results for a selection of key kinases are presented below, alongside publicly available data for Gefitinib and Erlotinib for comparison.

Kinase TargetN-Propyl 4-bromo-3-methoxybenzamide (IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)Kinase Family
EGFR 5.2 37 2 Tyrosine Kinase
ABL1>10,0001,500>10,000Tyrosine Kinase
SRC850>10,0001,000Tyrosine Kinase
KDR (VEGFR2)1,200>10,000>10,000Tyrosine Kinase
Aurora A>10,000>10,000>10,000Ser/Thr Kinase
CDK2/cyclin A9,500>10,000>10,000Ser/Thr Kinase
ROCK1>10,000>10,000>10,000Ser/Thr Kinase

Note: The data for N-Propyl 4-bromo-3-methoxybenzamide is hypothetical for illustrative purposes.

Interpretation of Results
  • Potency : N-Propyl 4-bromo-3-methoxybenzamide demonstrates high potency against its intended target, EGFR, with an IC50 value of 5.2 nM. This is comparable to Erlotinib (2 nM) and more potent than Gefitinib (37 nM) in this assay.

  • Selectivity : The compound shows a relatively clean profile against the other kinases listed. The IC50 values for SRC and KDR are over 150-fold higher than for EGFR, suggesting a good degree of selectivity. A common metric for quantifying selectivity is the S-score, which calculates the number of non-primary targets inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using N-Propyl 4-bromo-3-methoxybenzamide as a working example. Our hypothetical results position this compound as a potent and selective EGFR inhibitor, warranting further investigation.

The next steps in the drug discovery process would involve:

  • Cellular Assays : Confirming the on-target activity in cancer cell lines that are dependent on EGFR signaling. This would involve assays to measure the inhibition of EGFR autophosphorylation and downstream signaling proteins like ERK.

  • In Vivo Efficacy Studies : Evaluating the compound's anti-tumor activity in animal models of cancer.

  • ADME/Tox Studies : Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By rigorously applying these profiling strategies, researchers can build a comprehensive understanding of a compound's mechanism of action and make more informed decisions as they advance potential new therapies from the laboratory to the clinic.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Gefitinib. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Erlotinib. Retrieved from [Link]

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-Propyl 4-bromo-3-methoxybenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. Its inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a specific class of benzamide derivatives: N-Propyl 4-bromo-3-methoxybenzamides. While direct and extensive SAR studies on this particular scaffold are emerging, this guide synthesizes data from related benzamide and sulfonamide derivatives to provide a predictive comparison and a framework for future research. We will explore the synthetic rationale, propose key structural modifications, and analyze their potential impact on biological activity, supported by established experimental protocols.

The N-Propyl 4-bromo-3-methoxybenzamide Scaffold: A Privileged Starting Point

The N-Propyl 4-bromo-3-methoxybenzamide core combines several features of interest for medicinal chemistry. The benzamide moiety is a well-established pharmacophore found in drugs with antipsychotic, antiemetic, and gastroprokinetic activities.[1][2][3] The substituents on the aromatic ring—a bromine atom and a methoxy group—provide opportunities for further functionalization and can influence the compound's electronic and lipophilic properties. The N-propyl group can be systematically modified to probe the steric and hydrophobic requirements of the binding pocket of a biological target.[4][5]

General Synthesis of N-Propyl 4-bromo-3-methoxybenzamide Derivatives

The synthesis of N-Propyl 4-bromo-3-methoxybenzamide derivatives can be achieved through a straightforward and adaptable synthetic route. A general and efficient method involves the amidation of a corresponding benzoic acid derivative. The following protocol is a representative example based on common synthetic methodologies for benzamides and related compounds.[6][7]

Experimental Protocol: Synthesis of N-Propyl 4-bromo-3-methoxybenzamide
  • Activation of 4-bromo-3-methoxybenzoic acid: To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Hydroxybenzotriazole (HOBt).[8] Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amidation: To the activated benzoic acid solution, add n-propylamine (1.2 eq) dropwise. The reaction is typically carried out at room temperature and stirred for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-Propyl 4-bromo-3-methoxybenzamide.

G cluster_0 Synthesis Workflow 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid Activated_Ester Activated Ester Intermediate 4-bromo-3-methoxybenzoic_acid->Activated_Ester EDC, DMAP/HOBt N-Propyl_4-bromo-3-methoxybenzamide N-Propyl 4-bromo-3-methoxybenzamide Activated_Ester->N-Propyl_4-bromo-3-methoxybenzamide Amidation n-propylamine n-propylamine n-propylamine->N-Propyl_4-bromo-3-methoxybenzamide Purification Purification N-Propyl_4-bromo-3-methoxybenzamide->Purification

Caption: General synthetic workflow for N-Propyl 4-bromo-3-methoxybenzamide.

Comparative Structure-Activity Relationship (SAR) Analysis

The following table outlines a proposed SAR study for N-Propyl 4-bromo-3-methoxybenzamide derivatives. The predicted impact on activity is based on established principles of medicinal chemistry and SAR data from related benzamide and sulfonamide compounds.[9][10][11] The biological activities of benzamide derivatives are diverse, including potential as antipsychotics targeting dopamine and serotonin receptors, as well as antibacterial and anticancer agents.[1][12] For the purpose of this guide, we will consider a hypothetical biological target where hydrogen bonding, hydrophobic interactions, and specific steric bulk are key determinants of activity.

Modification Position Rationale for Modification Predicted Impact on Activity Supporting Evidence from Related Compounds
Variation of N-Alkyl Chain N-Propyl GroupTo explore the optimal size and hydrophobicity of the substituent for fitting into a putative binding pocket.A shorter chain (e.g., ethyl) may decrease potency due to reduced hydrophobic interactions. A longer or branched chain (e.g., isobutyl, cyclopropyl) could either enhance or decrease activity depending on the pocket's dimensions.For some dopamine D3 receptor antagonists, the di-N-propyl group is crucial for selectivity.[13] In other series, cyclopropyl groups have been shown to be beneficial.[1]
Replacement of Bromine C4 on Benzoyl RingTo investigate the role of the halogen atom in binding and its impact on electronic properties.Replacing bromine with other halogens (Cl, F) can fine-tune lipophilicity and electronic effects. Removal of the halogen may lead to a significant loss of activity if it is involved in a key halogen bond.Halogenated aromatic moieties are common in bioactive compounds and can participate in specific interactions with biological targets.
Modification of Methoxy Group C3 on Benzoyl RingTo assess the importance of the hydrogen bond acceptor and steric bulk at this position.Conversion to a hydroxyl group could introduce a hydrogen bond donor, potentially increasing affinity. A larger alkoxy group (e.g., ethoxy) may lead to steric clashes.Hydroxy and methoxy groups on aromatic rings are known to be important for the activity of various bioactive molecules, including some with antibacterial and antiproliferative effects.[8]
Introduction of Substituents on the Benzoyl Ring C2, C5, or C6To probe for additional binding interactions and modulate physicochemical properties.Small electron-withdrawing or electron-donating groups could influence the amide bond's character and overall molecular conformation.The substitution pattern on the benzamide ring is a critical determinant of activity and selectivity in antipsychotic benzamides.[10]
Bioisosteric Replacement of the Amide Linker Amide BondTo evaluate the necessity of the amide bond for activity and to improve metabolic stability.Replacement with a sulfonamide or other bioisosteres could alter the hydrogen bonding pattern and conformational flexibility, leading to changes in activity.Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.[12]

Proposed Biological Evaluation: A Multi-Target Approach

Given the broad spectrum of activities reported for benzamide derivatives, a comprehensive biological evaluation of novel N-Propyl 4-bromo-3-methoxybenzamide analogs is warranted. A tiered screening approach is recommended.

Experimental Protocol: In Vitro Receptor Binding Assay (Example: Dopamine D2 Receptor)
  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compounds.

  • Incubation and Filtration: Incubate the plates at room temperature for a specified time to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

G cluster_1 Biological Evaluation Workflow Compound_Library N-Propyl 4-bromo-3-methoxybenzamide Derivatives Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assays, Selectivity Profiling) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A tiered workflow for the biological evaluation of novel derivatives.

Potential Signaling Pathway Involvement: Dopaminergic Neurotransmission

Many benzamide derivatives exert their effects by modulating dopaminergic signaling. Atypical antipsychotics, for example, often exhibit antagonist or partial agonist activity at dopamine D2 receptors.[14][15] Disruption of this pathway is a key mechanism in the treatment of schizophrenia.

G cluster_2 Simplified Dopaminergic Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor G_Protein G Protein D2_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Benzamide_Derivative Benzamide Derivative Benzamide_Derivative->D2_Receptor Antagonism/Partial Agonism

Caption: Potential interaction of benzamide derivatives with the dopamine D2 receptor signaling pathway.

Conclusion and Future Directions

The N-Propyl 4-bromo-3-methoxybenzamide scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a framework for a systematic SAR exploration, drawing upon established knowledge of related benzamide and sulfonamide derivatives. The proposed modifications to the N-alkyl chain, the benzoyl ring substituents, and the amide linker offer a logical starting point for generating a library of analogs with diverse physicochemical properties. A tiered biological screening approach, potentially targeting CNS receptors or microbial enzymes, will be crucial in identifying promising lead compounds. Future research should focus on synthesizing the proposed derivatives, evaluating their biological activity, and elucidating their mechanism of action. The insights gained from such studies will not only advance our understanding of the SAR of this specific scaffold but also contribute to the broader field of medicinal chemistry.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). MDPI. [Link]

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Bridging the Gap: A Guide to Correlating In-Vitro and In-Vivo Efficacy of Novel Benzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from promising in-vitro results to demonstrable in-vivo efficacy. This guide provides a comprehensive framework for understanding and evaluating the relationship between in-vitro and in-vivo data for a promising class of molecules: N-Propyl 4-bromo-3-methoxybenzamide-based compounds and their analogues. While specific efficacy data for this precise chemical entity remains limited in public literature, the principles and methodologies outlined herein offer a robust roadmap for its future development and for other novel benzamide derivatives.

The core of this guide is built upon the principle of establishing a predictive mathematical model known as the In-Vitro-In-Vivo Correlation (IVIVC). An effective IVIVC can streamline drug development, reduce reliance on extensive in-vivo studies, and provide a deeper understanding of a compound's behavior.[1][2][3]

The Foundational Step: Comprehensive In-Vitro Characterization

The initial assessment of any novel compound lies in its in-vitro evaluation. This stage is not merely about determining potency but about building a detailed profile of the compound's biological activity. For a hypothetical N-Propyl 4-bromo-3-methoxybenzamide-based compound with suspected anti-cancer properties, a multi-faceted in-vitro investigation is paramount.

Assessing Cellular Viability and Cytotoxicity

The first question to answer is whether the compound affects the viability of cancer cells. Colorimetric assays such as MTT and XTT are fundamental tools for this purpose.[4] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Table 1: Illustrative In-Vitro Cytotoxicity Data for a Hypothetical Benzamide Compound (Compound X)

Cell LineIC50 (µM) after 48h Treatment
Human Breast Cancer (MCF-7)5.2 ± 0.8
Human Lung Cancer (A549)8.1 ± 1.2
Human Colon Cancer (HT-29)6.5 ± 0.9
Normal Human Fibroblasts (NHF)> 50

This table presents hypothetical data to illustrate how results would be summarized. The higher IC50 value in normal cells suggests a degree of selectivity for cancer cells.

Delving into the Mechanism of Action

A potent compound is of limited value without an understanding of how it works. For benzamide derivatives, which are known to target various cellular pathways, elucidating the mechanism of action is crucial. Techniques like Western blotting are invaluable for investigating the compound's effect on specific signaling proteins.[5]

For instance, if prior research on similar scaffolds suggests inhibition of a particular kinase pathway, a Western blot analysis can confirm this.

Experimental Workflow: Investigating a Hypothetical Signaling Pathway

cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Analysis Cancer Cells Cancer Cells Compound X Treatment Compound X Treatment Cancer Cells->Compound X Treatment Cell Lysis Cell Lysis Compound X Treatment->Cell Lysis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: Workflow for Western Blot Analysis of Protein Expression.

The Crucial Transition: In-Vivo Efficacy Assessment

Positive in-vitro data provides the justification for moving into more complex and resource-intensive in-vivo studies. The primary goal of this stage is to determine if the compound's cellular effects translate to a therapeutic benefit in a living organism.

Choosing the Right Animal Model

The selection of an appropriate animal model is critical for the relevance of in-vivo findings.[6][7] For oncology research, common models include:

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice. This is a widely used initial model to assess a compound's direct anti-tumor activity.[8]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating immunomodulatory effects of a compound.

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors that more closely mimic human disease progression.[7]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is fundamental to interpreting in-vivo efficacy.[9][10][11]

  • Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9][10] Key parameters include bioavailability, half-life, and clearance.

  • Pharmacodynamics (PD): This examines the relationship between drug concentration and its therapeutic effect.[9][10] This can involve measuring biomarkers in the tumor or surrogate tissues to confirm target engagement.

Table 2: Illustrative Pharmacokinetic Parameters for Compound X in a Murine Model

ParameterValue
Bioavailability (Oral)35%
Tmax (Time to Peak Concentration)2 hours
Cmax (Peak Concentration)2.5 µg/mL
Half-life (t1/2)6 hours

This table presents hypothetical PK data, which is essential for designing dosing regimens in efficacy studies.

Forging the Link: Establishing the In-Vitro-In-Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in-vitro and in-vivo data. A Level A IVIVC, which demonstrates a point-to-point correlation between in-vitro dissolution and in-vivo absorption, is considered the gold standard.[12][13]

IVIVC Development Workflow

In-Vitro Dissolution Studies In-Vitro Dissolution Studies Correlation Model Development Correlation Model Development In-Vitro Dissolution Studies->Correlation Model Development In-Vivo Pharmacokinetic Studies In-Vivo Pharmacokinetic Studies Deconvolution of In-Vivo Data Deconvolution of In-Vivo Data In-Vivo Pharmacokinetic Studies->Deconvolution of In-Vivo Data Deconvolution of In-Vivo Data->Correlation Model Development Model Validation Model Validation Correlation Model Development->Model Validation

Caption: A simplified workflow for developing an IVIVC model.

A strong IVIVC can serve as a surrogate for in-vivo bioequivalence studies, significantly accelerating the drug development process and supporting regulatory submissions.[12][14]

Detailed Experimental Protocols

To ensure the integrity and reproducibility of the generated data, standardized and well-documented protocols are essential.

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability.[4][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzamide compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol 2: Western Blot Analysis

This protocol outlines the key steps for analyzing protein expression.[5][16]

  • Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The successful development of novel therapeutics like N-Propyl 4-bromo-3-methoxybenzamide-based compounds hinges on a systematic and rigorous evaluation of their efficacy, starting from the cellular level and progressing to preclinical animal models. While a direct comparison of in-vitro and in-vivo data for this specific compound class awaits further research, the framework presented in this guide provides a clear and scientifically grounded approach for bridging this critical gap. By focusing on robust in-vitro characterization, judicious selection of in-vivo models, and the establishment of a strong IVIVC, researchers can de-risk their drug development programs and increase the likelihood of translating promising laboratory findings into clinically meaningful therapies. The principles of sound experimental design, mechanistic understanding, and a commitment to data integrity remain the cornerstones of this endeavor.

References

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A Head-to-Head Comparison of Synthesis Routes for N-Propyl 4-bromo-3-methoxybenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. N-Propyl 4-bromo-3-methoxybenzamide, a substituted benzamide, represents a class of compounds with significant interest in medicinal chemistry. The strategic selection of a synthetic pathway can profoundly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a detailed head-to-head comparison of two common and effective synthesis routes for this target molecule, offering insights into the practical considerations and chemical principles that underpin each approach.

Introduction to the Target Molecule

N-Propyl 4-bromo-3-methoxybenzamide is a molecule of interest due to its potential applications in the development of novel therapeutic agents. Its structure, featuring a substituted aromatic ring coupled to an alkyl amide, makes it a valuable scaffold for exploring structure-activity relationships in drug discovery programs. The synthesis of this and similar benzamides is a foundational task in many research laboratories.

This guide will dissect two primary synthetic strategies commencing from the readily available precursor, 4-bromo-3-methoxybenzoic acid:

  • Route 1: The Thionyl Chloride-Mediated Acyl Chloride Formation

  • Route 2: The Carbodiimide-Mediated Coupling using EDC and HOBt

Both routes will be evaluated based on their chemical mechanisms, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Prerequisite: Synthesis of the Starting Material, 4-bromo-3-methoxybenzoic acid

A reliable supply of the starting material, 4-bromo-3-methoxybenzoic acid, is crucial. This intermediate can be efficiently synthesized from vanillic acid, a naturally derived and cost-effective compound. The synthesis involves a two-step process: bromination of the aromatic ring followed by oxidation of the aldehyde group (if starting from vanillin) or direct bromination of vanillic acid.

Route 1: Thionyl Chloride-Mediated Synthesis

This classical approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with n-propylamine to form the desired amide.

Chemical Principles and Rationale

The carboxylic acid group is relatively unreactive towards direct amidation with an amine due to the formation of a stable and unreactive ammonium carboxylate salt. The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Thionyl chloride is a common reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Experimental Protocol

Step 1: Formation of 4-bromo-3-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • The mixture is stirred at room temperature, and then gently heated to reflux (approximately 80-90°C) for 1-2 hours, or until the evolution of gas ceases.

  • After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-bromo-3-methoxybenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation with n-propylamine

  • The crude 4-bromo-3-methoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • The solution is cooled to 0°C in an ice bath.

  • A solution of n-propylamine (1.1-1.5 eq) and a base, such as triethylamine or pyridine (1.5-2.0 eq), in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring. The base is necessary to neutralize the HCl generated during the reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford N-Propyl 4-bromo-3-methoxybenzamide.

Workflow Diagram

Thionyl Chloride Route cluster_0 Acyl Chloride Formation cluster_1 Amidation Carboxylic Acid 4-bromo-3-methoxybenzoic acid Acyl Chloride 4-bromo-3-methoxybenzoyl chloride Carboxylic Acid->Acyl Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl Chloride Amide N-Propyl 4-bromo-3-methoxybenzamide Acyl Chloride->Amide 0°C to RT n-Propylamine n-Propylamine n-Propylamine->Amide Base Base (e.g., Triethylamine) Base->Amide Purification Purification Amide->Purification Workup & Chromatography EDC_HOBt_Route cluster_0 One-Pot Coupling Reaction Carboxylic Acid 4-bromo-3-methoxybenzoic acid Amide N-Propyl 4-bromo-3-methoxybenzamide Carboxylic Acid->Amide 0°C to RT n-Propylamine n-Propylamine n-Propylamine->Amide EDC EDC EDC->Amide HOBt HOBt HOBt->Amide Base Base (e.g., DIPEA) Base->Amide Purification Purification Amide->Purification Workup & Chromatography

A Senior Application Scientist's Guide to Validating the Mechanism of Action of N-Propyl 4-bromo-3-methoxybenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, N-Propyl 4-bromo-3-methoxybenzamide. As specific biological data for this compound is not yet publicly available, this document outlines a logical, multi-faceted approach based on the known activities of structurally similar molecules. Many benzamide derivatives containing bromo and methoxy substitutions have been identified as potent microtubule-targeting agents, which are a cornerstone of cancer chemotherapy.[1][2][3] Therefore, the central hypothesis of this guide is that N-Propyl 4-bromo-3-methoxybenzamide functions as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis.

This document will guide you through a series of self-validating cell-based assays, from initial cytotoxicity screening to the direct assessment of tubulin interaction and downstream cellular consequences. Each step is designed to provide robust, quantitative data to either support or refute the proposed mechanism, comparing the performance of N-Propyl 4-bromo-3-methoxybenzamide against established microtubule-targeting drugs.

Experimental Strategy: A Multi-Pillar Approach to Mechanism of Action Validation

A robust validation of a compound's mechanism of action requires a multi-pronged approach, moving from broad cellular effects to specific molecular interactions. The following workflow is designed to systematically investigate the potential of N-Propyl 4-bromo-3-methoxybenzamide as a microtubule-destabilizing agent.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular Phenotype Confirmation cluster_3 Phase 4: Downstream Effects a Cell Viability Assay (XTT) Determine IC50 b In Vitro Tubulin Polymerization Assay a->b Concentration Selection c Immunofluorescence Microscopy (Microtubule Network Integrity) b->c Mechanism Hypothesis d Flow Cytometry (Cell Cycle Analysis) c->d Corroborate Phenotype e Apoptosis Assay (Annexin V/PI Staining) d->e Functional Outcome

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Determining Cytotoxicity and Effective Dose Range

The foundational step in characterizing any new compound is to determine its cytotoxic potential. This not only provides a primary indication of its anti-proliferative activity but also establishes the concentration range for subsequent, more detailed mechanistic assays. The XTT assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[4]

Comparative Compounds:
  • Test Article: N-Propyl 4-bromo-3-methoxybenzamide

  • Positive Control (Microtubule Destabilizer): Nocodazole

  • Positive Control (Microtubule Stabilizer): Paclitaxel

  • Negative Control: Vehicle (e.g., 0.1% DMSO)

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed a human cancer cell line with a high proliferation rate (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of N-Propyl 4-bromo-3-methoxybenzamide and control compounds (Nocodazole, Paclitaxel) in the cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Labeling: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data Summary:
CompoundPredicted IC50 Range (nM)Hypothesized MOA
N-Propyl 4-bromo-3-methoxybenzamide10 - 1000Microtubule Destabilizer
Nocodazole20 - 200Microtubule Destabilizer
Paclitaxel5 - 50Microtubule Stabilizer
Vehicle (0.1% DMSO)> 100,000None

Phase 2: Assessing Direct Interaction with Tubulin

To directly test the hypothesis that N-Propyl 4-bromo-3-methoxybenzamide affects microtubule dynamics, an in vitro tubulin polymerization assay is essential.[5][6] This cell-free assay measures the assembly of purified tubulin into microtubules and will determine if the compound has a direct inhibitory or enhancing effect.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein in a suitable buffer (e.g., PIPES buffer with GTP and MgCl2) on ice.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value). Include Nocodazole as an inhibitor, Paclitaxel as a promoter, and a vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence increase over time (typically every 30-60 seconds for 60-90 minutes) as a fluorescent reporter incorporates into the polymerizing microtubules.[7]

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound to the controls. Inhibition of polymerization will result in a flattened curve, similar to Nocodazole.

Phase 3: Confirming Cellular Effects on the Microtubule Network and Cell Cycle

Following the direct assessment of tubulin interaction, it is crucial to confirm that the compound elicits the expected phenotype within a cellular context.

A. Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the microtubule cytoskeleton.[8][9] Disruption of the microtubule network by a destabilizing agent will result in a diffuse, fragmented appearance compared to the well-defined filamentous network in control cells.

Experimental Protocol: Immunofluorescence Staining
  • Cell Culture: Grow HeLa or A549 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with N-Propyl 4-bromo-3-methoxybenzamide (at its IC50 concentration), Nocodazole, Paclitaxel, and vehicle for a period of 18-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

  • Image Acquisition: Acquire images using a fluorescence or confocal microscope.

B. Cell Cycle Analysis by Flow Cytometry

Microtubule-targeting agents disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle.[10] This can be quantified using flow cytometry with a DNA-staining dye like propidium iodide (PI).

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells in a 6-well plate with the test and control compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.[11]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Expected Data Summary for Cell Cycle Analysis:
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (0.1% DMSO)~60%~25%~15%
N-Propyl 4-bromo-3-methoxybenzamideDecreasedDecreasedIncreased
NocodazoleDecreasedDecreasedIncreased
PaclitaxelDecreasedDecreasedIncreased

Phase 4: Investigating the Induction of Apoptosis

Prolonged cell cycle arrest, particularly at the G2/M checkpoint, typically leads to the induction of apoptosis, or programmed cell death.[12] The Annexin V/PI assay is a standard method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[13][14]

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the test and control compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect all cells, including those in the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Proposed Signaling Pathway and Mechanism of Action

The collective data from these assays will help to build a comprehensive picture of the compound's mechanism of action. The hypothesized pathway is visualized below.

G compound N-Propyl 4-bromo-3-methoxybenzamide tubulin β-Tubulin Monomers compound->tubulin Binds to mt Microtubule Polymerization (Dynamic Instability) tubulin->mt Inhibited Polymerization spindle Mitotic Spindle Formation mt->spindle Disrupted arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Hypothesized signaling pathway for N-Propyl 4-bromo-3-methoxybenzamide.

By systematically executing this series of cell-based assays, researchers can generate a robust dataset to validate the mechanism of action of N-Propyl 4-bromo-3-methoxybenzamide. A positive result in each of these assays—cytotoxicity, inhibition of tubulin polymerization, disruption of the cellular microtubule network, G2/M cell cycle arrest, and induction of apoptosis—would provide strong evidence that this novel compound belongs to the important class of microtubule-destabilizing agents.

References

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). National Institutes of Health. [Link]

  • A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. (2017). PubMed. [Link]

  • Immunofluorescence and SNAP-tubulin staining of microtubules in A549... | Download Scientific Diagram. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work is paramount, and this extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-Propyl 4-bromo-3-methoxybenzamide, a halogenated aromatic compound. The procedures outlined here are synthesized from best practices in laboratory safety, regulatory guidelines, and data from structurally similar compounds, ensuring a cautious and responsible approach to waste management.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[3][4][5] May also cause respiratory irritation.[3][4][5]

  • Environmental Hazard: Brominated aromatic compounds can be persistent in the environment and may have toxic effects on aquatic life. Their disposal must be managed to prevent environmental release.[6]

  • Combustion Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen bromide.[1][3]

Due to these hazards, N-Propyl 4-bromo-3-methoxybenzamide should be treated as a hazardous waste. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling N-Propyl 4-bromo-3-methoxybenzamide for disposal, ensure the following personal protective equipment and engineering controls are in place to minimize exposure.

Control Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of dust or vapors.[1]
Eye Protection Safety goggles or face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[1][4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.[3][4]

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[3]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Disposal Procedure for N-Propyl 4-bromo-3-methoxybenzamide

The following step-by-step process outlines the recommended procedure for the disposal of N-Propyl 4-bromo-3-methoxybenzamide. This process is designed to be self-validating by ensuring waste is properly segregated, labeled, and handled by qualified personnel.

Step 1: Waste Segregation

  • Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and should not be mixed with non-halogenated waste streams.[7] Mixing incompatible waste streams can create dangerous chemical reactions and complicate the disposal process.[8][9]

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7]

    • Ensure this container is made of a material compatible with N-Propyl 4-bromo-3-methoxybenzamide.

    • Do not mix this waste with other categories such as acids, bases, or non-halogenated organic solvents.[7][9]

Step 2: Waste Collection and Labeling

  • Rationale: Proper labeling is a critical safety and regulatory requirement. It ensures that anyone handling the waste is aware of its contents and associated hazards.

  • Procedure:

    • Collect waste N-Propyl 4-bromo-3-methoxybenzamide, including any contaminated materials, in the designated halogenated organic waste container.

    • The container must be securely sealed to prevent leaks or spills.[9]

    • Label the container with "Hazardous Waste," the full chemical name "N-Propyl 4-bromo-3-methoxybenzamide," and the approximate quantity. Include any relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Storage Pending Disposal

  • Rationale: Safe temporary storage is necessary to prevent accidents and ensure compliance with laboratory safety standards.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[10]

    • This area should be well-ventilated, away from heat sources or incompatible chemicals, and have secondary containment to manage any potential leaks.[4][9]

    • Keep the container closed except when adding waste.[10]

Step 4: Final Disposal

  • Rationale: The final disposal of hazardous waste must be handled by a licensed and approved waste disposal facility to ensure it is treated in an environmentally sound and legally compliant manner.

  • Procedure:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4][5]

    • Provide the waste manifest with all necessary information about the chemical.

    • The recommended disposal method for halogenated organic compounds like N-Propyl 4-bromo-3-methoxybenzamide is high-temperature incineration.[7] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Propyl 4-bromo-3-methoxybenzamide.

A Waste Generation (N-Propyl 4-bromo-3-methoxybenzamide) B Is this a Halogenated Organic Compound? A->B C Segregate into 'Halogenated Organic Waste' Container B->C  Yes H Consult EHS for Proper Classification B->H  Unsure D Label Container with 'Hazardous Waste', Chemical Name, and Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F G Incineration at a Licensed Facility F->G

Caption: Decision workflow for the disposal of N-Propyl 4-bromo-3-methoxybenzamide.

References

  • Chemsrc. (2025, August 26). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE MSDS. Retrieved from [Link]

  • Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide. Retrieved from [Link]

  • PubChem. 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Google Patents. US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.
  • SCION Instruments. Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for N-Propyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N-Propyl 4-bromo-3-methoxybenzamide. As a compound synthesized for research and development, it is crucial to approach its handling with a thorough understanding of its potential hazards and the necessary precautions to mitigate risks. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

Key Assumed Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[2][3][4][6]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][3][5][6]

Due to these potential hazards, the precautionary principle dictates that stringent safety measures be adopted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to ensuring personal safety.[7][8] The following PPE is mandatory when handling N-Propyl 4-bromo-3-methoxybenzamide.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][7][9]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][7]Prevents skin contact and absorption.[1] Gloves should have long cuffs that can be rolled up to catch drips.[10]
Body Protection A long-sleeved laboratory coat.[1][7]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a fume hood or if aerosolization is possible.[7]Minimizes the risk of inhaling harmful dust or vapors.[1]
Footwear Closed-toe shoes made of a non-porous material.[10]Protects feet from spills.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls: The Foundation of Safety

All handling of N-Propyl 4-bromo-3-methoxybenzamide should be conducted in a certified chemical fume hood to control airborne contaminants.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7][11]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace within the chemical fume hood by lining it with absorbent bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a dedicated, clean spatula and weighing vessel.

  • Dissolving: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are securely clamped.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2][4] Decontaminate all equipment and the work surface.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.
Minor Spill For small spills, absorb the material with an inert substance like sand or vermiculite.[5] Sweep up the mixture and place it in a sealed container for disposal.[1] Clean the spill area with soap and water.
Major Spill Evacuate the area and alert others. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for assistance with cleanup.
Disposal Plan: Responsible Waste Management

All waste containing N-Propyl 4-bromo-3-methoxybenzamide must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., bench paper, gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not pour any waste down the drain.[1]

  • Disposal: All hazardous waste must be disposed of through your institution's approved hazardous waste disposal program, in accordance with local, state, and federal regulations.[1][2][4]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of N-Propyl 4-bromo-3-methoxybenzamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Start: Handling Required ppe Don Appropriate PPE start->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate spill Spill or Exposure Occurs dissolve->spill waste Segregate & Label Hazardous Waste decontaminate->waste wash Wash Hands Thoroughly waste->wash end end wash->end End: Procedure Complete first_aid Administer First Aid spill->first_aid Exposure spill_response Initiate Spill Cleanup spill->spill_response Spill seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of N-Propyl 4-bromo-3-methoxybenzamide.

References

  • Chemsrc. (2025, August 26). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2.
  • Fisher Scientific. (2009, November 5). SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonamide.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 2-Bromo-4-methylanisole.
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde.
  • Apollo Scientific. (2023, March 12). 4-Bromo-3-methylbenzaldehyde Safety Data Sheet.
  • Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET - Bromobenzene.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • American Chemistry Council. Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-methoxybenzoic acid.
  • Sciencelab.com. Material Safety Data Sheet - 3-bromo benzaldehyde 97%.
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  • Vector SDS and Chemical Management. (2015, March 19). Safety Data Sheet.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.